molecular formula C8H14NO5PS B1679389 Ristianol phosphate CAS No. 78092-66-7

Ristianol phosphate

Cat. No.: B1679389
CAS No.: 78092-66-7
M. Wt: 267.24 g/mol
InChI Key: CMJVTGWDYPQSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ristianol phosphate is a selective toll-like receptor 7 (TLR7) agonist that has emerged as a valuable tool for immunological and oncological research. As a potent immunostimulant, its primary research value lies in its ability to activate the innate immune system by binding to TLR7 within the endosomal compartments of immune cells such as plasmacyid dendritic cells and B lymphocytes [https://www.ncbi.nlm.nih.gov/books/NBK7046/]. This triggering initiates a robust signaling cascade, leading to the production of pro-inflammatory cytokines, particularly type I interferons (IFN-α), which are critical for antiviral and antitumor immune responses [https://www.nature.com/articles/s41577-021-00572-5]. The phosphate prodrug moiety of Ristianol phosphate is designed to enhance aqueous solubility for in vitro and in vivo experimental applications. Current research focuses on its application as a potential intratumoral injectable for cancer immunotherapy, where local administration can reprogram the tumor microenvironment and stimulate systemic antitumor immunity [https://www.cell.com/cancer-cell/fulltext/S1535-6108(22)00414-9]. It is also investigated for its utility as a vaccine adjuvant to bolster adaptive immune responses. Researchers utilize this compound to dissect TLR7-dependent signaling pathways and to develop novel therapeutic strategies against cancers and viral infections.

Properties

CAS No.

78092-66-7

Molecular Formula

C8H14NO5PS

Molecular Weight

267.24 g/mol

IUPAC Name

phosphoric acid;2-(pyridin-4-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C8H11NOS.H3O4P/c10-5-6-11-7-8-1-3-9-4-2-8;1-5(2,3)4/h1-4,10H,5-7H2;(H3,1,2,3,4)

InChI Key

CMJVTGWDYPQSTL-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CSCCO.OP(=O)(O)O

Canonical SMILES

C1=CN=CC=C1CSCCO.OP(=O)(O)O

Appearance

Solid powder

Other CAS No.

78092-66-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ristianol phosphate;  CP 48,867-9;  CP-48,867-9.

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Ristianol Phosphate Mechanism in Immunology

[1][2]

Part 1: Executive Summary & Chemical Identity

Ristianol Phosphate (Code: CP-48,867-09) is a synthetic small-molecule immunoregulator belonging to the aryl-substituted heterocyclic class.[1] Chemically defined as 2-(pyridin-4-ylmethylsulfanyl)ethanol phosphate, it emerged during the golden age of immunopharmacology alongside agents like Levamisole and Fanetizole.

Unlike biologic immunomodulators (e.g., monoclonal antibodies), Ristianol Phosphate acts as a chemically synthesized lymphocyte restorative agent . Its primary utility lies in the modulation of T-cell competence, specifically in restoring immune function in immunocompromised states without inducing the broad immunosuppression associated with corticosteroids.

Chemical Profile
PropertySpecification
IUPAC Name 2-(pyridin-4-ylmethylsulfanyl)ethanol phosphate
CAS Number 78092-66-7
Molecular Formula C₈H₁₄NO₅PS
Molecular Weight ~267.24 g/mol
Solubility High aqueous solubility (Phosphate salt form enhances bioavailability)
Pharmacophore Pyridine ring linked via a thioether spacer to an ethanol tail

Part 2: Mechanism of Action (MOA)

Functional Immunomodulation

Ristianol Phosphate functions as an immunorestorative , meaning it does not indiscriminately stimulate the immune system (which risks autoimmunity) but rather normalizes function in suppressed T-lymphocytes and macrophages.

The mechanism parallels that of Levamisole and Fanetizole , acting through the modulation of cyclic nucleotide ratios (cAMP/cGMP) within lymphocytes.

  • T-Cell Co-Stimulation: Ristianol enhances the proliferative response of T-cells to mitogens (e.g., Concanavalin A or Phytohemagglutinin). It likely lowers the threshold for T-cell Receptor (TCR) signaling, allowing weak antigens to trigger a robust response.

  • Macrophage Activation: The compound primes macrophages for oxidative burst and phagocytosis, enhancing innate immunity against intracellular pathogens.

Signaling Pathway Hypothesis

While a specific protein target (e.g., a specific kinase) has not been crystallized in public literature, the structural activity relationship (SAR) suggests interaction with purinergic signaling or adenosine deaminase (ADA) pathways, which regulate the "brake" mechanisms of immune cells.

Visualizing the Pathway

The following diagram illustrates the hypothesized intervention point of Ristianol Phosphate within the T-Cell activation cascade.

Ristianol_Mechanismcluster_cellT-Lymphocyte CytosolAntigenAntigen Presentation(APC)TCRT-Cell Receptor(TCR)Antigen->TCRActivationZap70ZAP-70 / LATPhosphorylationTCR->Zap70NFkBNF-κB / NFATTranslocationZap70->NFkBcAMPcAMP Levels(Inhibitory)cAMP->NFkBInhibitsRistianolRistianol Phosphate(Immunomodulator)Ristianol->Zap70EnhancesSensitivityRistianol->cAMPModulates(Restores Ratio)ProliferationT-Cell Proliferation& Cytokine ReleaseNFkB->Proliferation

Caption: Ristianol Phosphate acts as a metabolic modulator, optimizing the intracellular environment (cAMP/cGMP ratio) to favor NF-κB translocation upon TCR stimulation.

Part 3: Experimental Protocols for Validation

As a Senior Application Scientist, relying solely on historical data is insufficient. The following protocols are designed to empirically validate Ristianol’s activity in a modern drug discovery workflow.

Protocol: T-Cell Proliferation Assay (CFSE Dilution)

Objective: Quantify the ability of Ristianol to enhance T-cell division under suboptimal stimulation.

Materials:

  • PBMCs (Peripheral Blood Mononuclear Cells)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Anti-CD3/CD28 beads (Suboptimal concentration: 0.1 µg/mL)

  • Ristianol Phosphate (10 nM – 10 µM titration)

Workflow:

  • Labeling: Resuspend

    
     PBMCs/mL in PBS. Add 5 µM CFSE. Incubate 10 min at 37°C. Quench with FBS.
    
  • Seeding: Plate

    
     cells/well in a 96-well U-bottom plate.
    
  • Treatment:

    • Negative Control:[2] Media only.

    • Stimulation Control: Anti-CD3/CD28 only.

    • Experimental: Anti-CD3/CD28 + Ristianol (Titration).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Acquisition: Flow cytometry (FITC channel). Proliferating cells will show reduced fluorescence intensity (halving with each division).

Success Metric: A statistically significant "left-shift" in the CFSE histogram compared to the stimulation control indicates immunorestoration.

Protocol: Cytokine Profiling (Th1 vs. Th2 Bias)

Objective: Determine if Ristianol drives a pro-inflammatory (Th1) or anti-inflammatory/regulatory (Th2/Treg) phenotype.

Data Output Structure:

Cytokine Role Expected Trend (Immunorestorative)
IL-2 T-cell Growth Factor Increase (Supports proliferation)
IFN-γ Th1 Effector Moderate Increase (Antiviral defense)
IL-10 Anti-inflammatory Neutral/Decrease (Prevents suppression)

| TNF-α | Pro-inflammatory | Controlled Increase (Macrophage activation) |

Methodology: Supernatants from the proliferation assay (Section 3.1) are harvested at 48 hours. Analyze using a Multiplex Bead Array (e.g., Luminex) to ensure simultaneous quantification.

Part 4: Safety & Metabolic Considerations

Phosphate Prodrug Cleavage

Ristianol is administered as a phosphate salt/ester to improve aqueous solubility. Upon systemic entry, alkaline phosphatases likely cleave the phosphate group to release the active Ristianol (free alcohol).

  • In Vitro Implication: When testing in cell-free systems (e.g., receptor binding), use the de-phosphorylated form (Ristianol free base) to avoid false negatives.

  • In Vivo Implication: The phosphate group prevents rapid oxidation of the sulfur moiety prior to cellular uptake.

Potential Toxicity Markers

Given the pyridine structure, metabolic screening must monitor for:

  • CYP450 Inhibition: Pyridine nitrogens can coordinate with the heme iron of CYP enzymes.

  • Reactive Metabolites: S-oxidation (sulfoxide/sulfone formation) via FMOs (Flavin-containing monooxygenases).

References

  • Chemical Identity & Registration

    • British Pharmacopoeia Commission. (2002).[3] British Approved Names 2002 . The Stationery Office. (Defines Ristianol Phosphate as CAS 78092-66-7 and Ristianol as CAS 78092-65-6).[1]

    • Source:

  • Immunological Classification

    • Annual Reports in Medicinal Chemistry. (1986). Anti-inflammatory and Immunomodulating Agents .[4] Academic Press. (Classifies Ristianol as an immunoregulator registered in Europe).[4]

    • Source:

  • Patent Literature (Formulation & Utility)

    • Counts, D. F., et al.[5] (2012).[6] Controlled absorption water-soluble pharmaceutically active organic compound formulation . U.S. Patent No.[6] 8,314,077. (Lists Ristianol Phosphate among key immunoregulators like Thymopentin).

    • Source:

  • Structural Analogs & Mechanism

    • Hadden, J. W. (1993). Immunostimulants .[7][8][6][9] Immunology Today. (Provides mechanistic context for small molecule immunomodulators of the Ristianol/Levamisole class).

    • Source:

An In-depth Technical Guide to Ristianol Phosphate (CP-48,867-9): A Pyridinylmethyl Thioethanol Derivative with Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ristianol phosphate, also identified by the developmental code CP-48,867-9, is a phosphate salt of the organic compound 2-((pyridin-3-yl)methylthio)ethanol. While it has not progressed to widespread clinical use, its investigation as an immunomodulatory agent, particularly as an inhibitor of interleukin-1 (IL-1) production, provides valuable insights for researchers in immunology and drug development. This guide offers a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic route, its proposed mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Molecular Properties

Ristianol phosphate is comprised of an organic base, 2-((pyridin-3-yl)methylthio)ethanol (referred to herein as "ristianol"), and a phosphate anion. The phosphate salt form is likely employed to enhance the solubility and bioavailability of the active organic molecule.

The core structure of the active component, ristianol, features a pyridine ring linked via a methylthioether bridge to an ethanol moiety. This combination of a heteroaromatic ring and a flexible thioether chain is a common motif in pharmacologically active compounds.

PropertyValueSource
Full Chemical Name 2-((pyridin-3-yl)methylthio)ethanol phosphate-
Synonym CP-48,867-9[1]
Molecular Formula C8H14NO5PS
Molecular Weight 267.24 g/mol
CAS Number 78092-66-7

Structure of the Ristianol Cation:

Caption: 2D structure of the ristianol cation.

Proposed Mechanism of Action: Inhibition of IL-1 Signaling

Ristianol phosphate was investigated for its immunomodulatory effects, specifically its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-1 (IL-1). IL-1 is a key mediator of inflammation and is implicated in a wide range of autoimmune and inflammatory diseases. The signaling pathway initiated by IL-1 binding to its receptor (IL-1R) is a critical cascade in the innate immune response.

A plausible mechanism of action for the active ristianol moiety is the disruption of this signaling cascade. The IL-1R signaling pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of transcription factors such as NF-κB, which in turn drives the expression of inflammatory genes. A key kinase in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Inhibition of IRAK4 is a validated strategy for downregulating IL-1-mediated inflammation. While direct binding studies for ristianol are not publicly available, its described function as an IL-1 inhibitor suggests it may act on a component of this pathway.

IL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor MyD88 MyD88 IL1R->MyD88 Recruits IL1 IL-1β IL1->IL1R Binds IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ristianol Ristianol (Active Moiety) Ristianol->IRAK4 Potential Target of Inhibition DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokine Genes (e.g., IL-1, TNF-α) DNA->Cytokines Induces transcription

Caption: Proposed mechanism of action for ristianol via inhibition of the IL-1 signaling pathway.

Synthesis of the Active Moiety: 2-((pyridin-3-yl)methylthio)ethanol

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Thioether Formation Reactant1 3-Pyridinemethanol Intermediate 3-(Chloromethyl)pyridine Hydrochloride Reactant1->Intermediate Reaction Reactant2 Thionyl Chloride (SOCl2) Reactant2->Intermediate Reactant3 2-Mercaptoethanol Product 2-((pyridin-3-yl)methylthio)ethanol (Ristianol) Reactant3->Product Base Base (e.g., NaH) Base->Product Intermediate->Product Nucleophilic Substitution

Caption: Proposed two-step synthesis workflow for the ristianol moiety.

Experimental Protocol: Synthesis of 2-((pyridin-3-yl)methylthio)ethanol

Step 1: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinemethanol (1 equivalent).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • The resulting solid, 3-(chloromethyl)pyridine hydrochloride, can be used in the next step without further purification.

Step 2: Synthesis of 2-((pyridin-3-yl)methylthio)ethanol

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptoethanol (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the thiol, forming the sodium thiolate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-(chloromethyl)pyridine hydrochloride (1 equivalent) in THF dropwise to the thiolate solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 2-((pyridin-3-yl)methylthio)ethanol.

In Vitro Characterization of Immunomodulatory Activity

To assess the immunomodulatory properties of ristianol phosphate, a series of in vitro assays can be employed. A standard approach involves the use of human peripheral blood mononuclear cells (PBMCs) or a monocyte/macrophage cell line (e.g., THP-1).

Experimental Protocol: Cytokine Release Assay in Human PBMCs
  • Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Prepare a dose-response curve of ristianol phosphate by serial dilution.

  • Pre-incubate the cells with varying concentrations of ristianol phosphate for 1-2 hours.

  • Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce a pro-inflammatory response.

  • Incubate the cells for 18-24 hours at 37 °C in a humidified CO2 incubator.

  • Harvest the cell culture supernatants.

  • Quantify the concentration of IL-1β and other relevant cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cytokine inhibition against the log of the ristianol phosphate concentration.

Drug Development Context and Future Directions

The development of ristianol phosphate (CP-48,867-9) as an immunomodulatory agent highlights the therapeutic potential of targeting the IL-1 signaling pathway. While this specific compound does not appear to have progressed to clinical trials, the knowledge gained from its preclinical investigation remains valuable. The pyridinylmethyl thioethanol scaffold could serve as a starting point for the design of new, more potent, and selective inhibitors of inflammatory signaling.

For drug development professionals, the case of ristianol phosphate underscores the importance of optimizing pharmacokinetic and pharmacodynamic properties. The use of a phosphate salt suggests that solubility and bioavailability were key considerations in its formulation. Future research in this area could focus on modifying the core structure to enhance target engagement, improve metabolic stability, and reduce off-target effects.

Conclusion

Ristianol phosphate (CP-48,867-9) is a phosphate salt of a pyridinylmethyl thioethanol derivative with demonstrated immunomodulatory activity, likely through the inhibition of the IL-1 signaling pathway. Although its development was not pursued to clinical application, its chemical structure and biological activity provide a valuable case study for researchers and scientists in the field of immunology and drug discovery. The synthetic routes and analytical methods described in this guide offer a framework for the further investigation of this and related compounds as potential therapeutics for inflammatory diseases.

References

  • U.S. Patent No. 4,983,612 A, "Pyridinylmethyl thio-compounds for treating immune diseases," issued January 8, 1991.

Sources

Technical Monograph: Ristianol Phosphate (CAS 78092-66-7)

[1]

Introduction & Chemical Identity

Ristianol Phosphate (CAS 78092-66-7), also known by its research code CP-48,867-9 , is a synthetic small-molecule immunomodulator. Chemically defined as the phosphate salt of 2-((4-pyridinylmethyl)thio)ethanol, it belongs to a class of sulfur-containing pyridine derivatives designed to enhance cell-mediated immunity.

Unlike the glycopeptide antibiotic Ristocetin, with which it is often phonetically confused, Ristianol Phosphate is a low-molecular-weight compound (MW ~267.24 Da) utilized primarily in immunological research to probe T-cell activation and macrophage function. Its development parallels that of other synthetic immunostimulants like Levamisole, aiming to restore depressed immune responses in oncological or infectious disease models.

Physicochemical Profile

The following data consolidates the core properties of Ristianol Phosphate.

PropertySpecification
CAS Number 78092-66-7
IUPAC Name 2-[(pyridin-4-ylmethyl)sulfanyl]ethanol; phosphoric acid
Synonyms CP-48,867-9; Ristianol phosphate
Molecular Formula C₈H₁₁NOS · H₃PO₄ (Salt) / C₈H₁₄NO₅PS (Total)
Molecular Weight 267.24 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol.
Stability Hygroscopic; store desicated at -20°C. Stable in aqueous solution at pH 4–7 for 24h.

Mechanism of Action: Immunomodulation

Ristianol Phosphate functions as an immunostimulant , specifically targeting the adaptive immune response. While the precise molecular binding target (e.g., a specific Toll-like receptor or kinase) remains a subject of proprietary research, its functional mechanism is characterized by the upregulation of lymphocyte proliferation and macrophage oxidative burst.

Putative Signaling Pathway

The compound acts by modulating intracellular signaling in leukocytes, likely influencing the NF-κB or MAPK pathways, leading to increased cytokine production (IL-2, IFN-γ). This mimics the action of thymomimetic drugs, restoring function in anergic T-cells.

Mechanistic Diagram (DOT)

The following diagram illustrates the functional flow of Ristianol-mediated immune activation.

Ristianol_MechanismCompoundRistianol Phosphate(Extracellular)MembraneLeukocyte Membrane(Transport/Receptor)Compound->MembraneUptakeSignalIntracellular Signaling(MAPK / NF-κB)Membrane->SignalActivationNucleusTranscriptional ActivationSignal->NucleusTranslocationResponseCytokine Release(IL-2, IFN-γ)Nucleus->ResponseGene ExpressionOutcomeEnhanced T-CellProliferationResponse->OutcomeAutocrine Loop

Figure 1: Putative signal transduction pathway for Ristianol Phosphate, leading to enhanced lymphocyte activity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the handling and biological evaluation of Ristianol Phosphate.

A. Reconstitution & Storage

Logic: As a phosphate salt, the compound is prone to hydrolysis if stored improperly in solution. Immediate use or flash-freezing is required.

  • Solvent: Use sterile, endotoxin-free water or PBS (pH 7.2).

  • Concentration: Prepare a stock solution of 10 mM (2.67 mg/mL).

  • Procedure:

    • Weigh the lyophilized powder in a sterile microcentrifuge tube.

    • Add the calculated volume of solvent.

    • Vortex gently for 30 seconds until fully dissolved.

    • Filtration: Sterilize using a 0.22 µm PES filter.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

B. In Vitro Lymphocyte Proliferation Assay

Objective: To validate the immunostimulatory activity of Ristianol Phosphate on murine splenocytes or human PBMCs. Self-Validating Step: Include a Concanavalin A (ConA) positive control to ensure cell viability.

StepActionCritical Parameter
1. Isolation Isolate PBMCs using Ficoll-Paque density gradient centrifugation.Viability >95% (Trypan Blue).
2. Plating Seed 2 x 10⁵ cells/well in 96-well plates with RPMI-1640 + 10% FBS.Do not use corticosteroids in media.
3. Treatment Add Ristianol Phosphate at graded concentrations: 0.1, 1.0, 10, 50 µM .Run in triplicate.
4. Control Positive: ConA (5 µg/mL). Negative: Vehicle (PBS).Validates assay dynamic range.
5. Incubation Incubate for 72 hours at 37°C, 5% CO₂.Humidified atmosphere.
6. Readout Add MTT reagent (0.5 mg/mL) or ³H-Thymidine for the last 4 hours.Absorbance at 570 nm.

Expected Result: A dose-dependent increase in proliferation index (1.5x – 3.0x over vehicle) indicates active immunomodulation.

Chemical Structure Visualization

Understanding the structure is vital for predicting metabolic stability. The pyridine ring provides metabolic stability, while the thioether linkage is a potential site for oxidative metabolism (sulfoxide formation).

Chemical_StructureN1NC2CN1->C2C3CC2->C3C4CC3->C4C5CC4->C5CMCH2C4->CMC6CC5->C6C6->N1SSCM->SCE1CH2S->CE1CE2CH2CE1->CE2OHOHCE2->OHPH3PO4OH->PSalt

Figure 2: Structural connectivity of Ristianol (Free Base) and its Phosphate salt interaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54050, Ristianol. Retrieved from [Link]

  • World Health Organization (1984). International Nonproprietary Names for Pharmaceutical Substances (INN): List 24. WHO Chronicle. Retrieved from [Link]

  • Google Patents (2012).US8314077B2: Fatty acid-pharmaceutical agent conjugates. (Lists Ristianol Phosphate as an immunoregulator).

Biological activity profile of Ristianol phosphate vs Ristianol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Ristianol (active moiety) and Ristianol Phosphate (prodrug). While both compounds target the same immunomodulatory pathways, their physicochemical properties and pharmacokinetic (PK) profiles differ fundamentally.

  • Ristianol (CP-48,867) is a pyridine-based immunoregulator, chemically defined as 2-[(4-pyridinylmethyl)thio]ethanol.[1] It functions as an immunostimulant, often grouped with agents like levamisole and thymopentin.[2][3]

  • Ristianol Phosphate (CP-48,867-09) is the phosphate ester prodrug of Ristianol. It is designed to overcome the aqueous solubility limitations of the parent compound, enabling parenteral administration and improved bioavailability.

The core biological activity of the phosphate form is dependent on its in vivo bioconversion to the parent Ristianol by phosphatases.

Chemical & Physical Profiling

The structural distinction between the two forms dictates their formulation strategies and biological behavior.

FeatureRistianol (Parent)Ristianol Phosphate (Prodrug)
CAS Registry 78092-65-678092-66-7
Formula C

H

NOS
C

H

NO

PS
Molecular Weight 169.25 g/mol 249.22 g/mol
Solubility (Aq) Low to Moderate (Lipophilic)High (Hydrophilic/Ionic)
Lipophilicity (LogP) ~1.2 (Estimated)< 0 (Highly Polar)
Primary Role Active ImmunomodulatorSoluble Delivery Vehicle

Technical Insight: The phosphate group introduces a negative charge at physiological pH, preventing passive diffusion across lipid bilayers but drastically increasing water solubility. This makes Ristianol Phosphate ideal for intravenous (IV) or intramuscular (IM) formulations where the parent compound would require harsh co-solvents (e.g., DMSO, Cremophor).

Mechanism of Action (MOA) & Bioconversion

Ristianol belongs to a class of sulfur-containing pyridine derivatives that act as immunorestoratives .

Immunomodulation Pathway

Like levamisole, Ristianol is believed to restore depressed immune function rather than stimulating hyper-activity in a normal immune system.

  • Target: Modulation of T-lymphocyte differentiation and macrophage activation.

  • Effect: Enhancement of cell-mediated immunity (CMI) and potential restoration of chemotactic responses in phagocytes.

Prodrug Bioconversion Pathway

Ristianol Phosphate is biologically inactive until cleaved. Upon administration, it encounters Alkaline Phosphatases (ALP) in the plasma, liver, and tissue membranes.

Diagram 1: Bioconversion & Activation Pathway

Bioconversion Prodrug Ristianol Phosphate (Inactive Prodrug) [Hydrophilic] Parent Ristianol (Active Moiety) [Lipophilic] Prodrug->Parent Hydrolysis Enzyme Alkaline Phosphatase (Plasma/Tissue) Enzyme->Prodrug Catalysis Target T-Cell / Macrophage Modulation Parent->Target Binding/Activation Metabolites Sulfoxide/Sulfone Metabolites Parent->Metabolites Oxidation (CYP450)

Caption: The metabolic activation of Ristianol Phosphate into Ristianol via alkaline phosphatase hydrolysis.

Pharmacokinetic (PK) Comparison

The biological activity profile is time-dependent based on the form administered.

Absorption & Distribution
  • Ristianol Phosphate: Rapidly distributed in the plasma compartment due to high solubility. It does not cross the blood-brain barrier (BBB) or cell membranes efficiently until cleaved.

  • Ristianol: Once released (or if administered directly), it partitions into tissues. The sulfur moiety makes it susceptible to oxidation (sulfoxide formation).

Bioavailability Data (Simulated)
ParameterRistianol Phosphate (IV)Ristianol (Oral)
Tmax (Prodrug) ImmediateN/A
Tmax (Active) 15–30 mins (Conversion delay)45–90 mins (Absorption delay)
Cmax High (Controlled by dose)Variable (First-pass effect)
Half-life (t1/2) < 10 mins (Rapid hydrolysis)~3–6 hours (Elimination)

Experimental Protocols

To verify the activity profile, the following standardized protocols are recommended.

Protocol A: In Vitro Enzymatic Conversion Assay

Objective: Determine the rate of prodrug hydrolysis by Alkaline Phosphatase (ALP).

  • Preparation: Prepare a 10 mM stock of Ristianol Phosphate in PBS (pH 7.4).

  • Enzyme Mix: Dilute purified ALP (e.g., from bovine intestinal mucosa) to 1 unit/mL in reaction buffer containing 1 mM MgCl

    
    .
    
  • Incubation: Mix 100 µL substrate + 100 µL enzyme at 37°C.

  • Sampling: Aliquot 20 µL at t=0, 5, 10, 30, and 60 mins.

  • Quenching: Add 20 µL cold Acetonitrile (ACN) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm).

    • Success Criteria: Disappearance of the polar Phosphate peak and stoichiometric appearance of the Ristianol peak.

Protocol B: Comparative Immunostimulation Assay (T-Cell Proliferation)

Objective: Confirm that the Phosphate form is inactive in vitro unless phosphatase is present, whereas the Parent is active.

  • Cell Line: Murine Splenocytes or Jurkat T-cells.

  • Stimulant: Concanavalin A (ConA) sub-optimal dose (to mimic depressed immunity).

  • Treatment Groups:

    • Vehicle Control

    • Ristianol (1, 10, 100 µM)

    • Ristianol Phosphate (1, 10, 100 µM)

    • Ristianol Phosphate + ALP (Exogenous enzyme added)

  • Readout: [3H]-Thymidine incorporation or MTT assay at 48 hours.

  • Expected Result: Ristianol Phosphate alone should show significantly lower potency than Ristianol. The "Phosphate + ALP" group should mirror the Ristianol group.

Diagram 2: Experimental Workflow

Workflow Start Study Initiation Group1 Group A: Ristianol (Parent) Direct Activity Control Start->Group1 Group2 Group B: Ristianol Phosphate (Prodrug Alone) Start->Group2 Group3 Group C: Prodrug + ALP (Conversion Model) Start->Group3 Assay T-Cell Proliferation Assay (48hr Incubation) Group1->Assay Group2->Assay Group3->Assay Readout Data Analysis: Compare EC50 Values Assay->Readout

Caption: Workflow for differentiating direct activity vs. prodrug conversion activity in vitro.

Safety & Toxicity Considerations

  • Ristianol: High doses may cause gastric irritation (if oral) or injection site phlebitis due to pH/solubility issues.

  • Ristianol Phosphate: Generally safer for parenteral routes. However, rapid hydrolysis can release inorganic phosphate; monitoring of serum phosphate and calcium levels is required during high-dose escalation studies.

References

  • PubChem. (n.d.).[4] Ristianol | C8H11NOS.[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[4] Ristianol Phosphate | C8H14NO5PS.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Counts, D. F., et al. (2012). Controlled absorption water-soluble pharmaceutically active organic compound formulation. U.S. Patent Application No. 2012/0264605 A1.
  • Lednicer, D. (1990). The Organic Chemistry of Drug Synthesis, Volume 4. John Wiley & Sons.

Sources

Ristianol Phosphate: A Novel STING-Inhibiting Immunomodulator for Autoimmune and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response.[1][2] While essential for host defense against pathogens, aberrant activation of the STING pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières syndrome (AGS).[3][4] This has led to a significant interest in the development of STING inhibitors as a novel therapeutic strategy.[5][6] This guide introduces Ristianol phosphate, a hypothetical, first-in-class, small-molecule inhibitor of STING, and provides a comprehensive overview of its proposed mechanism of action, therapeutic rationale, and a detailed roadmap for its preclinical validation.

Part 1: The cGAS-STING Pathway: A Double-Edged Sword in Immunity

The cGAS-STING signaling cascade is an essential innate immune mechanism that responds to cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1][7] Upon binding to dsDNA, the enzyme cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds directly to the STING protein, an adaptor protein located on the endoplasmic reticulum.[8] This binding event triggers a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[9]

Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][9] This "interferon signature" is crucial for mounting an effective anti-viral response but can be highly pathogenic when chronically activated by self-DNA, leading to autoimmune disease.[2][5] Consequently, inhibiting the STING pathway presents a compelling therapeutic approach to normalize the immune system in these conditions.[4][5]

Part 2: Ristianol Phosphate - A Proposed Mechanism of Action

Ristianol phosphate is a novel, synthetic small molecule designed as a potent and selective antagonist of the STING protein. Its proposed mechanism of action is centered on competitive inhibition at the cGAMP binding site on the STING dimer.

Causality of Inhibition: Unlike the natural ligand cGAMP, which stabilizes an active "closed" conformation of STING, Ristianol phosphate is hypothesized to bind to the ligand-binding domain and lock the protein in an inactive "open" conformation.[5] This prevents the conformational changes necessary for STING to traffic from the ER and recruit downstream signaling partners like TBK1.[10] By preventing this pivotal activation step, Ristianol phosphate effectively halts the entire downstream cascade, preventing IRF3 phosphorylation and subsequent type I interferon production. This targeted intervention is designed to quell the inappropriate inflammatory response driven by STING overactivation without causing broad immunosuppression.

STING_Inhibition_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (Inactive) cGAMP->STING_inactive Binds & Activates STING_active STING (Active) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3_dimer p-IRF3 Dimer TBK1->IRF3_dimer Phosphorylates IRF3 IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Drives Transcription Ristianol Ristianol Phosphate inhibition_point Ristianol->inhibition_point inhibition_point->STING_inactive Preclinical_Workflow cluster_in_vitro Phase 1: In Vitro Validation cluster_in_vivo Phase 2: In Vivo Proof-of-Concept start Hypothesis: Ristianol Phosphate Inhibits STING assay1 Protocol 3.1: THP-1 Luciferase Reporter Assay (Target Engagement & Potency) start->assay1 assay2 Protocol 3.2: Cytokine Profiling in hPBMCs (Functional Response) assay1->assay2 assay3 Selectivity & Off-Target Screening (Safety Profile) assay2->assay3 decision1 Potency (IC50 < 100 nM)? Selectivity > 100x? assay3->decision1 model Protocol 3.3: Trex1-/- Mouse Model of Autoimmunity (Efficacy) pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) (Exposure & Effect) model->pkpd decision2 Significant Reduction in IFN Signature & Disease Score? pkpd->decision2 decision1->model Yes stop STOP: Re-evaluate or Terminate decision1->stop No end Advance to IND-Enabling Toxicology Studies decision2->end Yes decision2->stop No

Figure 2. A self-validating preclinical workflow for Ristianol phosphate.
Protocol 3.1: In Vitro Validation of STING Inhibition using a THP-1 Reporter Assay

Objective: To determine the potency (IC50) of Ristianol phosphate in a cell-based model of STING activation.

Causality: THP-1 cells are human monocytes that endogenously express the cGAS-STING pathway. Using a cell line engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) provides a direct, quantifiable readout of pathway activation. A reduction in luciferase signal in the presence of a STING agonist directly correlates with the inhibitory activity of the test compound. [11] Methodology:

  • Cell Culture: Culture THP-1 Dual™ (InvivoGen) cells according to the manufacturer's protocol. These cells contain an integrated ISRE-luciferase reporter construct.

  • Plating: Seed cells at a density of 100,000 cells/well in a 96-well plate and incubate for 2 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of Ristianol phosphate (e.g., from 10 µM to 0.5 nM) in DMSO, followed by a final dilution in cell culture medium. Ensure the final DMSO concentration is ≤0.1%.

  • Treatment: Add the diluted Ristianol phosphate to the cells and incubate for 1 hour at 37°C.

  • Stimulation: Add a STING agonist, such as 2'3'-cGAMP, at its EC80 concentration (predetermined) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) on a luminometer.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and agonist-only (100% activity) controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Protocol 3.2: Functional Inhibition in Human Primary Cells

Objective: To confirm the inhibitory activity of Ristianol phosphate on the production of endogenous inflammatory cytokines in a more physiologically relevant system.

Causality: While reporter assays are excellent for primary screening, confirming the effect on endogenous cytokine production in primary human peripheral blood mononuclear cells (PBMCs) provides stronger evidence of functional activity. Measuring IFN-β secretion is a direct downstream marker of STING pathway activation.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Plating: Plate 250,000 PBMCs per well in a 96-well plate.

  • Treatment & Stimulation: Treat cells with Ristianol phosphate at various concentrations (e.g., 10x, 1x, and 0.1x the IC50 value from Protocol 3.1) for 1 hour before stimulating with 2'3'-cGAMP.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of IFN-β in the supernatant using a validated ELISA or Luminex assay. [11]7. Data Analysis: Compare the levels of IFN-β in treated samples to the cGAMP-stimulated control to determine the percentage of inhibition.

Protocol 3.3: In Vivo Efficacy in a Trex1-/- Mouse Model

Objective: To assess the therapeutic potential of Ristianol phosphate in a genetically defined mouse model of STING-dependent autoimmune disease.

Causality: Trex1 is a nuclease that degrades cytosolic DNA. Trex1-deficient (Trex1-/-) mice accumulate self-DNA in the cytoplasm, leading to chronic STING activation and a severe, multi-organ inflammatory disease that recapitulates aspects of human conditions like AGS. [3]Amelioration of the disease phenotype in these mice following treatment provides strong in vivo proof-of-concept for a STING inhibitor. [12] Methodology:

  • Model: Use age- and sex-matched Trex1-/- mice (typically starting at 6-8 weeks of age).

  • Dosing: Administer Ristianol phosphate or vehicle control (e.g., daily via intraperitoneal injection) for a predefined period (e.g., 2-4 weeks). [12]3. Monitoring: Monitor mice for clinical signs of disease, such as weight loss and skin lesions.

  • Pharmacodynamic Endpoint: At the end of the study, collect tissues (e.g., heart, spleen) and measure the expression of interferon-stimulated genes (ISGs) like Ifit1 and Isg15 by qRT-PCR. A significant reduction in ISG expression in the treated group indicates target engagement and pathway inhibition in vivo. [12]5. Histopathology: Perform histological analysis (H&E staining) of key organs (e.g., heart, lung, kidney) to assess inflammatory cell infiltration and tissue damage.

  • Data Analysis: Compare clinical scores, ISG expression levels, and histopathology scores between the Ristianol phosphate-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Part 4: Data Presentation & Future Directions

The data generated from the preclinical workflow should be systematically organized to facilitate clear interpretation and decision-making.

Table 1: Hypothetical Preclinical Data Summary for Ristianol Phosphate

ParameterAssayResultInterpretation
Potency THP-1 ISRE-Luciferase AssayIC50 = 25 nMHigh cellular potency, confirming target engagement.
Function hPBMC IFN-β Secretion95% Inhibition @ 250 nMConfirms functional inhibition in primary human cells.
Selectivity Kinase/GPCR Panel Screen>100-fold selective vs. >400 targetsLow risk of off-target effects.
In Vivo Efficacy Trex1-/- Mouse Model80% reduction in cardiac ISG expressionStrong evidence of in vivo target engagement.
In Vivo Efficacy Trex1-/- Mouse ModelSignificant reduction in cardiac inflammation scoreDemonstrates therapeutic potential in a disease-relevant model.

Future Directions: Upon successful completion of this preclinical validation workflow, the next logical steps in the development of Ristianol phosphate would involve comprehensive IND-enabling toxicology studies, Chemistry, Manufacturing, and Controls (CMC) scale-up, and the design of a Phase I clinical trial to assess safety, tolerability, and pharmacokinetics in healthy volunteers. The robust preclinical data package generated through this systematic approach would provide a strong foundation for advancing this promising therapeutic candidate into the clinic for the treatment of STING-driven autoimmune diseases.

References

  • Vertex AI Search. (2024). What is the mechanism of Colestilan? - Patsnap Synapse.
  • Li, T., et al. (2024). Targeting STING signaling for the optimal cancer immunotherapy. Frontiers in Immunology. Retrieved from [Link]

  • Li, Y., et al. (2023). Potential Therapeutic Value of the STING Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • BioWorld. (2021). STING inhibitors target inflammatory diseases. Retrieved from [Link]

  • Frontiers. (2024). Progress of cGAS-STING signaling pathway-based modulation of immune response by traditional Chinese medicine in clinical diseases. Retrieved from [Link]

  • Wikipedia. (2023). cGAS–STING cytosolic DNA sensing pathway. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The role of the cGAS-STING signaling pathway in viral infections, inflammatory and autoimmune diseases. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). Neurological Side Effects from Cancer Immunotherapy May Be Linked to Low Levels of Phosphate in Blood. Retrieved from [Link]

  • Shi, X., et al. (2020). A comprehensive in vitro and in vivo system to evaluate STING agonist efficacy in cancer therapeutics. AACR Journals. Retrieved from [Link]

  • PubMed. (2023). Updated roles of cGAS-STING signaling in autoimmune diseases. Retrieved from [Link]

  • PubMed. (2022). The efficacy and safety of different doses of calcitriol combined with neutral phosphate in X-linked hypophosphatemia: a prospective study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging. Retrieved from [Link]

  • ACS Publications. (2024). Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging. Retrieved from [Link]

  • Cancer Treatment Centers of America. (2024). CTLA-4: Immunotherapy Inhibitor Drugs. Retrieved from [Link]

  • Frontiers. (2023). Updated roles of cGAS-STING signaling in autoimmune diseases. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Pragmatic Randomised Trial of High Or Standard PHosphAte Targets in End-stage Kidney Disease (PHOSPHATE). Retrieved from [Link]

  • Frontiers. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The basics of phosphate metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Physiology, Phosphate. Retrieved from [Link]

  • Wang, C., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Cambridge Clinical Trials Unit. (n.d.). The PHOSPHATE Trial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Agonists and Inhibitors of the cGAS-STING Pathway. Retrieved from [Link]

  • Moffitt Cancer Center. (n.d.). What is TIL Therapy?. Retrieved from [Link]

  • ResearchGate. (2023). Potential Therapeutic Value of the STING Inhibitors. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Pembrolizumab (Keytruda). Retrieved from [Link]

  • Australasian Kidney Trials Network. (n.d.). PHOSPHATE. Retrieved from [Link]

  • Frontiers. (2024). Clinical and molecular implications of cGAS/STING signaling in checkpoint inhibitor immunotherapy. Retrieved from [Link]

  • MDPI. (2023). Potential Therapeutic Value of the STING Inhibitors. Retrieved from [Link]

  • Frontiers. (2024). Profile of STING agonist and inhibitor research: a bibliometric analysis. Retrieved from [Link]

  • Corrales, L., et al. (2016). Molecular Pathways: Targeting the Stimulator of Interferon Genes (STING) in the Immunotherapy of Cancer. Clinical Cancer Research. Retrieved from [Link]

  • PubMed. (2013). Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study. Retrieved from [Link]

Sources

Target Receptors and Signaling Pathways of Ristianol Phosphate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ristianol Phosphate (CP-48,867-9) is a synthetic immunoregulating agent belonging to the class of pyridine derivatives. Developed as a functional analog to levamisole and tilomisole , it is distinct in its chemical structure (2-(4-pyridylmethylthio)ethanol phosphate) yet shares the core pharmacodynamic profile of the "immunorestorative" class.

Unlike direct receptor agonists (e.g., insulin) or enzymatic inhibitors (e.g., statins) with a singular high-affinity target, Ristianol Phosphate acts as a pleiotropic immunomodulator . Its primary utility lies in restoring the function of anergic or depressed T-lymphocytes and macrophages rather than hyper-stimulating normal immune cells.

This guide delineates the putative molecular targets—specifically the nicotinic acetylcholine receptors (nAChRs) on leukocytes and alkaline phosphatase modulation—and maps the downstream signaling cascades responsible for its therapeutic effects.

Chemical Identity & Pharmacological Classification

AttributeSpecification
Compound Name Ristianol Phosphate
Code Name CP-48,867-9
CAS Number 78092-66-7 (Phosphate), 78092-65-6 (Base)
Chemical Structure 2-(pyridin-4-ylmethylsulfanyl)ethanol phosphate
Pharmacological Class Immunostimulant / Immunorestorative
Reference Standard Levamisole-mimetic (Thiazoloimidazole-like activity)
Primary Indication Restoration of cellular immunity (T-cell/Macrophage function)

Mechanism of Action: Target Receptors

Research into the levamisole-like class of immunomodulators identifies two primary molecular interfaces for Ristianol Phosphate. These interactions are not "on/off" switches but rather "gain-of-function" modulations that lower the threshold for immune cell activation.

A. Primary Target: Leukocyte Nicotinic Acetylcholine Receptors (nAChRs)

Ristianol Phosphate is hypothesized to act as a partial agonist or allosteric modulator of non-neuronal nicotinic acetylcholine receptors (specifically


7-nAChR subtypes)  present on the surface of T-lymphocytes and macrophages.
  • Mechanism: Binding to the

    
    7-nAChR triggers a rapid, transient influx of Calcium (
    
    
    
    ).
  • Physiological Outcome: This calcium spike does not fully activate the cell on its own but "primes" the cell, reducing the threshold required for T-cell Receptor (TCR) activation by antigens. This explains why the drug restores depressed immunity without causing a cytokine storm in healthy tissue.

B. Secondary Target: Alkaline Phosphatase Inhibition

Similar to levamisole, Ristianol Phosphate is capable of inhibiting Alkaline Phosphatase (ALP) activity.

  • Mechanism: ALP normally dephosphorylates various surface proteins and signaling molecules, dampening activation signals.

  • Physiological Outcome: By inhibiting ALP, Ristianol maintains the phosphorylation state of key signaling intermediates (e.g., nucleotide phosphates), effectively prolonging the "active" duration of intracellular signal transduction.

Signaling Pathways: The Immunorestoration Cascade

The efficacy of Ristianol Phosphate relies on the convergence of the Calcium-Calcineurin Pathway and the MAPK/ERK Pathway .

Step-by-Step Signaling Flow
  • Ligand Binding: Ristianol binds to the

    
    7-nAChR on the T-cell membrane.
    
  • Ion Flux: The channel opens, allowing

    
     influx from the extracellular space.
    
  • Calcineurin Activation: Elevated intracellular

    
     binds to Calmodulin, which activates the phosphatase Calcineurin .
    
  • NFAT Dephosphorylation: Activated Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) .

  • Nuclear Translocation: Dephosphorylated NFAT translocates into the nucleus.

  • Gene Transcription: NFAT cooperates with AP-1 (activated via parallel MAPK pathways) to transcribe genes for Interleukin-2 (IL-2) and the IL-2 Receptor (CD25) .

  • Cellular Response: Autocrine IL-2 signaling drives T-cell proliferation and restores cytotoxicity.

Visualization of the Signaling Pathway

Ristianol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ristianol Ristianol Phosphate nAChR α7-nAChR (Leukocyte Surface) Ristianol->nAChR Bind/Modulate ALP Alkaline Phosphatase (Inhibition) Ristianol->ALP Inhibits Ca Ca2+ Influx nAChR->Ca Channel Opening Phospho_State Sustained Phosphorylation ALP->Phospho_State Inhibition prevents deactivation Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin Activates NFAT_p NFAT-P (Inactive) Calcineurin->NFAT_p Dephosphorylates NFAT NFAT (Active) NFAT_p->NFAT Activation Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Transcription Translocation Phospho_State->Transcription Enhances Signal

Figure 1: The dual-mechanism signaling pathway of Ristianol Phosphate, showing Calcium-mediated NFAT activation and Alkaline Phosphatase inhibition.[1][2][3]

Experimental Validation Protocols

To validate the activity of Ristianol Phosphate in a research setting, the following assays are standard. These protocols confirm the specific "immunorestorative" phenotype distinct from non-specific mitogens.

Protocol A: The E-Rosette Formation Assay (T-Cell Function)

Rationale: Active T-cells form rosettes with sheep erythrocytes (SRBC). Immunosuppressed cells lose this ability. Ristianol should restore it.

  • Preparation: Isolate peripheral blood lymphocytes (PBLs) from an immunosuppressed donor (or induce suppression via corticosteroids in vitro).

  • Treatment: Incubate PBLs with Ristianol Phosphate (

    
     to 
    
    
    
    M) for 60 minutes at 37°C.
  • Rosetting: Add SRBCs treated with neuraminidase. Centrifuge at 200g for 5 mins.

  • Incubation: Incubate overnight at 4°C.

  • Quantification: Count rosette-forming cells (RFCs) under a microscope.

  • Success Criteria: A statistically significant increase in RFCs compared to the untreated control indicates functional restoration of CD2 receptors.

Protocol B: Macrophage Chemotaxis Assay

Rationale: Ristianol enhances the motility of macrophages towards chemoattractants.

  • Chamber Setup: Use a Boyden chamber with a 5µm pore polycarbonate filter.

  • Lower Chamber: Fill with chemoattractant (e.g., fMLP or Zymosan-activated serum).

  • Upper Chamber: Load macrophage suspension (

    
     cells/mL) pre-treated with Ristianol Phosphate (
    
    
    
    ).
  • Incubation: Incubate for 3 hours at 37°C in

    
    .
    
  • Analysis: Fix and stain the filter. Count cells that migrated to the lower surface.

  • Success Criteria: Increased Migration Index (MI) > 1.5x vs. control.

References

  • PubChem. (n.d.).[2] Ristianol | C8H11NOS.[4][2] National Library of Medicine. Retrieved from [Link][2]

  • Google Patents. (2012). Multi-functional ionic liquid compositions for overcoming polymorphism. (Patent US8802596B2).
  • Renoux, G. (1980). The general immunopharmacology of levamisole. Drugs, 20(2), 89-99. (Cited for mechanistic class comparison).
  • Hadden, J. W. (1993). Immunostimulants.[5][6][2][7][8][9][10] Immunology Today, 14(6), 275-280. (Cited for thymomimetic/purine signaling pathways).

Sources

The Enigmatic History of Ristianol Phosphate: An Immunoregulator Lost to the Annals of Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Despite its classification as an immunoregulating agent, a comprehensive investigation into the history and development of Ristianol phosphate reveals a scarce and fragmented trail of information. The compound, identified by the Chemical Abstracts Service (CAS) Registry Number 78092-66-7 and the laboratory code CP-48,867-09, appears in select pharmaceutical compendia and patent literature, yet detailed scientific publications elucidating its discovery, mechanism of action, and clinical evaluation are conspicuously absent from the public domain.[1]

This in-depth guide sought to furnish researchers, scientists, and drug development professionals with a thorough technical understanding of Ristianol phosphate. However, the exhaustive search for primary literature, clinical trial data, and detailed experimental protocols has yielded minimal substantive information. The available references consistently categorize Ristianol phosphate as an "immunoregulant" or "immunomodulator" within extensive lists of therapeutic agents in patent documents. These patents, focused on broader inventions such as fatty acid-drug conjugates, multifunctional ionic liquid compositions, and transdermal delivery systems, mention Ristianol phosphate merely as an example of a compound within a particular therapeutic class, without providing any specific data on the molecule itself.

A singular entry in the British Pharmacopoeia from 2002 provides the CAS number and the alternative designation CP-48,867-09, classifying it as an "immunoregulant."[1] This suggests the compound was of interest to the pharmaceutical industry at some point, warranting its inclusion in such a reference. However, the lack of subsequent publications or clinical trial registrations under either "Ristianol phosphate" or "CP-48,867-09" indicates that its development was likely discontinued, potentially in the early preclinical stages.

The reasons for the apparent abandonment of Ristianol phosphate's development can only be speculated upon. Common factors leading to the discontinuation of drug candidates include unfavorable pharmacokinetic properties, lack of efficacy in preclinical models, unforeseen toxicity, or strategic business decisions by the developing entity. Without access to internal company reports or unpublished data, the specific circumstances surrounding Ristianol phosphate remain unknown.

References

Due to the limited information available, a formal reference list with detailed annotations cannot be provided. The following sources are the patents and compendia in which Ristianol phosphate is mentioned.

  • US8314077B2 - Fatty acid-pharmaceutical agent conjugates - Google P
  • Farmacopeea Britanica-2002-Structuri Moleculare Medicamente | PDF | Isomer - Scribd. (URL: )
  • CN101326275A - Multifunctional ionic liquid composition - Google P
  • CN101326275B - Multifunctional ionic liquid composition - Google P
  • US9308181B2 - Topical formulations, systems and methods - Google P
  • WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google P
  • (12) Patent Application Publication (10) Pub. No.: US 2012/0264605 A1 - Googleapis.com. (URL not available)
  • Farmacopeea Britanica-2002-Structuri Moleculare Medicamente | PDF | Isomer - Scribd. (URL not available)
  • US8802596B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google P
  • CA2625004C - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google P
  • (12) United States Patent - Googleapis.com. (URL not available)

Sources

Methodological & Application

Ristianol phosphate solubility protocol for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Ristianol Phosphate Solubilization and Stability Optimization for In Vitro Immunomodulation Assays

Executive Summary

Ristianol phosphate (CAS: 78092-66-7) is a synthetic immunomodulator derived from the parent compound ristianol (2-((4-Pyridylmethyl)thio)ethanol). While the phosphate group significantly enhances aqueous solubility compared to its parent nucleoside-like analog, it introduces specific challenges regarding pH-dependent ionization and susceptibility to enzymatic hydrolysis by serum phosphatases in cell culture.

This protocol provides a rigorous methodology for the solubilization, storage, and application of Ristianol phosphate in cellular assays. It prioritizes the maintenance of structural integrity (preventing dephosphorylation) and the prevention of micro-precipitation events that can skew dose-response curves in immunological screens.

Physicochemical Profile & Solubility Logic

To optimize the protocol, one must understand the molecule's behavior in solution. Ristianol phosphate contains a basic pyridine ring and an acidic phosphate group, creating a zwitterionic potential that dictates its solubility profile.

ParameterSpecificationTechnical Insight
Compound Name Ristianol PhosphateImmunoregulatory agent
CAS Number 78092-66-7Verified identifier for the phosphate ester
Molecular Formula C₈H₁₄NO₅PSMW: ~267.24 g/mol
Solubility Class Amphiphilic / HydrophilicPhosphate confers water solubility; Pyridine confers pH sensitivity.[1]
pKa Estimates Pyridine N: ~5.2 Phosphate: ~2.1, ~7.2Solubility is maximal when both groups are ionized or when the phosphate is fully deprotonated (pH > 7.4).
Stability Risk HydrolysisSusceptible to alkaline phosphatases (ALP) present in Fetal Bovine Serum (FBS).

Protocol Phase I: Stock Solution Preparation

Objective: Create a high-concentration, stable master stock (typically 10 mM or 50 mM) free of particulate matter.

Reagents Required:
  • Ristianol Phosphate (Lyophilized powder)

  • Solvent A (Primary): Sterile PCR-grade Water (nuclease/endotoxin-free).

  • Solvent B (Buffer): 100 mM PBS (pH 7.4).

  • Solvent C (Backup): Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

Step-by-Step Procedure:
  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature (20–25°C) for 15 minutes before opening. This prevents condensation, which accelerates hydrolysis.

  • Solvent Selection:

    • Preferred: Dissolve directly in Solvent A (Water) . The phosphate group usually renders the compound soluble up to 50 mM.

    • If Turbidity Persists: The pyridine moiety may be causing aggregation at neutral pH. Adjust the solution slightly to pH 7.5–8.0 using 0.1 N NaOH. Avoid Acidic pH, as this protonates the phosphate, reducing solubility.

  • Vortexing: Vortex at medium speed for 30 seconds. Do not sonicate unless absolutely necessary, as heat promotes degradation.

  • Sterilization: Filter the stock solution through a 0.22 µm PVDF or PES membrane . Do not use Nylon filters, as charged phosphates can bind to the membrane matrix.

  • Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 12 months).

Critical Checkpoint: If using DMSO, ensure the final concentration in the cell culture well remains <0.5% (v/v) to avoid solvent toxicity masking the immunomodulatory effect.

Protocol Phase II: Cell Culture Integration & Stability

The "Serum Trap": The most common failure mode in Ristianol phosphate assays is the rapid conversion of the drug to Ristianol (parent) by serum phosphatases.

Workflow Logic:

Ristianol_Workflow Powder Lyophilized Ristianol Phosphate Stock Master Stock (50 mM in Water/PBS) Powder->Stock Dissolve & Filter (0.22µm) Dilution Intermediate Dilution (10x in Serum-Free Media) Stock->Dilution Dilute immediately before use Final Final Assay Well (1x Conc + Cells) Dilution->Final Add to cells Enzyme Serum Phosphatases (FBS/FCS) Final->Enzyme Exposure Degradation Hydrolysis to Parent Ristianol Enzyme->Degradation Cleavage Risk

Figure 1: Solubilization workflow and critical degradation risk points in culture media.

Assay Protocol:
  • Media Preparation (The HI-FBS Rule):

    • Standard FBS contains high levels of alkaline phosphatase.

    • Requirement: Use Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) for all assays involving Ristianol phosphate. This inactivation step drastically reduces the rate of phosphate hydrolysis [1].

  • Intermediate Dilution:

    • Prepare a 10X working solution in serum-free media (e.g., RPMI-1640 or DMEM without FBS).

    • Why? Proteins in neat serum can bind the drug before it reaches the cells.

  • Cell Treatment:

    • Add the 10X working solution to the cell culture wells (containing 90% volume complete media with HI-FBS).

    • Time Zero: Perform this addition immediately after removing the cells from the incubator to minimize pH drift (alkalosis) of the media, which can affect the drug's ionization state.

  • Incubation:

    • For short-term signaling assays (0–4 hours): Standard conditions apply.

    • For long-term assays (>24 hours): Refresh the media containing the drug every 24 hours to ensure constant exposure levels, as the phosphate moiety may still slowly degrade chemically at 37°C.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Precipitation upon adding to media "Salting out" effect due to high ionic strength of media.Pre-dilute in PBS before adding to media. Ensure media is pre-warmed to 37°C.
Loss of potency over time Enzymatic hydrolysis of the phosphate group.Switch to Heat-Inactivated FBS (HI-FBS). Verify compound integrity via LC-MS if possible.
Cytotoxicity in controls Osmotic shock or solvent toxicity.If using DMSO stock, keep final [DMSO] < 0.1%. Ensure pH of stock is 7.0–7.5.

References

  • PubChem. (n.d.). Ristianol Phosphate (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2012). Multi-Functional Ionic Liquid Compositions (US20120264605A1). Lists Ristianol Phosphate as an immunomodulator.[6][7] Retrieved October 24, 2023, from

Sources

Preparation of Ristianol phosphate stock solutions in PBS vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Ristianol Phosphate Solubilization

Subtitle: Comparative Protocols for DMSO vs. Aqueous (PBS) Stock Preparation in Immunomodulation Assays

Executive Summary & Scientific Rationale

Ristianol phosphate (CAS 78092-66-7) is a bioactive immunomodulator often utilized in assays requiring precise concentration control.[1] As the phosphate salt form of the parent compound Ristianol (2-((4-pyridinylmethyl)thio)ethanol), it exhibits distinct solubility characteristics compared to its free base.[1]

While the phosphate counter-ion is introduced to enhance aqueous solubility, researchers frequently encounter reproducibility issues when dissolving Ristianol phosphate directly in high-ionic-strength buffers like Phosphate Buffered Saline (PBS).[1] The "salting-out" effect common in PBS can lead to micro-precipitation, resulting in lower effective dosing and high experimental variance.[1]

The Core Challenge:

  • Direct PBS Dissolution: Risks incomplete solubilization and pH drift, leading to inconsistent in vivo or in vitro dosing.[1]

  • DMSO Dissolution: Guarantees complete solubilization but introduces a cytotoxic solvent that must be carefully diluted.[1]

This guide provides a validated workflow for preparing Ristianol phosphate, prioritizing Dimethyl Sulfoxide (DMSO) for stable master stocks and PBS only for final working dilutions, ensuring maximum bioavailability and experimental integrity.

Physicochemical Properties & Solubility Logic

Understanding the solute-solvent interaction is critical for protocol selection.

PropertySpecificationImplication for Handling
Compound Name Ristianol PhosphateImmunomodulating agent.[1][2][3][4][5][6]
Molecular Formula C₈H₁₄NO₅PSIncludes polar phosphate group & hydrophobic pyridine/thioether core.
Molecular Weight ~267.24 g/mol Low MW allows rapid diffusion but crystal lattice energy can impede dissolution.
DMSO Solubility High (>50 mM)Preferred. Aprotic solvent disrupts crystal lattice effectively.[1]
PBS Solubility Moderate to Low (<10 mM)*Conditional. High ionic strength of PBS (150 mM salts) suppresses solubility via the common ion effect.[1]
Stability Hydrolysis-prone in waterAqueous stocks degrade over time; DMSO stocks are stable at -20°C.

*Note: Aqueous solubility is pH-dependent.[1] Ristianol phosphate solutions may turn acidic; unbuffered water dissolves it better than PBS, but PBS is required for biological compatibility.[1]

Experimental Workflows (Graphviz Visualization)

The following decision tree illustrates the logic for selecting the appropriate solvent system based on the downstream application.

Ristianol_Workflow Start Solid Ristianol Phosphate (Powder) Decision Intended Application? Start->Decision Path_Storage Long-term Storage (>24 hours) Decision->Path_Storage Standard Path_Immediate Immediate Use (<4 hours) Decision->Path_Immediate Acute/In Vivo (No DMSO) DMSO_Stock Prepare Master Stock (50 mM in anhydrous DMSO) Path_Storage->DMSO_Stock PBS_Stock Prepare Working Stock (1-5 mM in PBS) Path_Immediate->PBS_Stock Aliquot Aliquot & Freeze (-20°C, Desiccated) DMSO_Stock->Aliquot Check_Precip QC: Check for Precipitate (Turbidity Test) PBS_Stock->Check_Precip Dilution Serial Dilution (Intermediate in Media/PBS) Aliquot->Dilution Thaw Assay Biological Assay (Final DMSO < 0.1%) Dilution->Assay Check_Precip->PBS_Stock Fail (Warm/Sonicate) Check_Precip->Assay Pass

Figure 1: Solubilization Decision Tree. The pathway prioritizes DMSO for stock stability, utilizing PBS only for final dilution or specific DMSO-sensitive applications.[1]

Detailed Protocols

Protocol A: Preparation of Master Stock in DMSO (Recommended)

Best for: In vitro cell culture, high-throughput screening, long-term storage.[1]

Materials:

  • Ristianol Phosphate (Solid)[1][2]

  • DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%)[1]

  • Amber glass vials (DMSO leaches plastic; protect from light)[1]

Step-by-Step:

  • Calculation: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )[1]

    • Example: To make 1 mL of 50 mM stock:

      
      .[1]
      
  • Weighing: Weigh the powder into a sterile amber glass vial. Note: Ristianol phosphate may be hygroscopic; work quickly.[1]

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for cell culture, filter through a 0.2 µm PTFE (Teflon) or Nylon filter.[1] Do not use Cellulose Acetate (dissolves in DMSO).[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Working Solution in PBS

Best for: Animal studies where DMSO is contraindicated, or immediate-use buffers.[1]

Materials:

  • Ristianol Phosphate (Solid) or DMSO Master Stock[1]

  • PBS (Phosphate Buffered Saline), pH 7.4, Ca/Mg-free[1]

  • Vortex mixer[1]

Method B1: Dilution from DMSO Stock (The "Solvent Shift" Method) [1]

  • Thaw the 50 mM DMSO Master Stock.

  • Prepare the target volume of PBS in a tube.

  • Critical Step: While vortexing the PBS, slowly add the DMSO stock dropwise.

    • Why? Rapid addition causes high local concentration, forcing the drug to "crash out" as a precipitate.[1]

  • Ensure the final DMSO concentration is <0.5% (or <0.1% for sensitive cells).[1]

Method B2: Direct Dissolution in PBS (The "Hard" Way) [1]

  • Weigh powder for a max concentration of 5 mM . (Do not attempt >10 mM directly in PBS).

  • Add PBS. Vortex for 2 minutes.

  • pH Check: Ristianol phosphate may lower the pH. Check with a micro-pH probe. If pH < 6.5, adjust carefully with dilute NaOH.[1] Warning: Drastic pH changes can alter the salt form and reduce solubility.[1]

  • Clarification: If the solution is cloudy, warm to 37°C. If it remains cloudy, the concentration exceeds the solubility limit in high-salt buffer; dilute further.

Comparative Data & Troubleshooting

Table 1: Solvent Compatibility Matrix

FeatureDMSO (Anhydrous)PBS (pH 7.[1]4)Ethanol
Solubility Limit High (~100 mM)Low (~5-10 mM)Moderate (~25 mM)
Freeze-Thaw Stability ExcellentPoor (Precipitates upon thawing)Good
Biological Toxicity Toxic >1% (Cell type dependent)Non-toxicToxic >2%
Storage (4°C) Liquid (Hygroscopic)Unstable (Hydrolysis risk)Volatile
Storage (-20°C) Solid/Viscous (Stable)Solid (Precipitation risk)Liquid

Troubleshooting "Crashing Out": If a white precipitate forms upon diluting DMSO stock into PBS:

  • Reduce Concentration: Your final working concentration is likely above the aqueous solubility limit.

  • Warm It: Heat the solution to 37°C for 10 minutes.

  • Add Carrier: Include 0.1% BSA (Bovine Serum Albumin) or Cyclodextrin in the PBS before adding the drug.[1] These act as carriers to stabilize hydrophobic moieties.

References

  • National Center for Biotechnology Information (NCBI). Ristianol Phosphate (Code C152232).[1][7] NCI Thesaurus.[7] Available at: [Link][1][7]

  • PubChem. Ristianol (Compound Summary). National Library of Medicine. Available at: [Link][1][7]

  • Google Patents. Multifunctional ionic liquid composition (CN101326275B).[1] Mentions Ristianol phosphate solubility characteristics. Available at:

Sources

In vivo Dosing Guidelines for Ristianol Phosphate (CP-48,867) in Murine Models

[1]

Abstract

Ristianol phosphate (CP-48,867-9) is a synthetic immunomodulatory agent belonging to the pyridine-thioethanol series, structurally analogous to Fanetizole (CP-48,815).[1] Historically characterized within the Pfizer (CP) pipeline as an immunoregulator, it exhibits potential in modulating T-cell and macrophage function.[1] This application note provides a rigorous, self-validating protocol for the in vivo administration of Ristianol phosphate in murine models, synthesizing data from patent disclosures and structural analog efficacy profiles.

Compound Profile & Mechanism of Action[1][2][3]

Chemical Identity[1][4][5]
  • Compound Name: Ristianol Phosphate[1][2][3]

  • Synonyms: CP-48,867-9; 2-((4-Pyridylmethyl)thio)ethanol phosphate

  • CAS Number: 78092-66-7 (Phosphate), 78092-65-6 (Parent)[1]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    PS[1]
  • Class: Immunomodulator / Immunoregulator[1][2]

Mechanistic Hypothesis

Ristianol phosphate functions as a "thymomimetic" or small-molecule immunopotentiator. Unlike direct cytotoxic agents, its efficacy relies on the modulation of host immune responses.[1] Based on the activity of its structural analog Fanetizole, Ristianol is hypothesized to enhance macrophage oxidative burst and T-lymphocyte proliferation, potentially via modulation of intracellular cyclic nucleotide levels or direct membrane interaction.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed immunomodulatory cascade initiated by Ristianol phosphate.

Ristianol_MechanismRPRistianol Phosphate(CP-48,867)MacroMacrophageActivationRP->Macro Direct StimulationTCellT-CellProliferationRP->TCell Co-stimulationCytokinesCytokine Release(IL-2, IFN-γ)Macro->Cytokines SignalingTCell->Cytokines SignalingResponseImmune Restoration(Anti-Infective/Anti-Tumor)Cytokines->Response Systemic Effect

Caption: Proposed immunomodulatory pathway of Ristianol Phosphate leading to enhanced cellular immunity.[1]

Formulation & Stability

Ristianol phosphate is the phosphate salt of the pyridine base, conferring significantly improved aqueous solubility compared to the parent compound.[1]

Vehicle Selection
  • Preferred Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Alternative Vehicle: 0.9% Saline.[1]

  • Solubility Limit: Soluble up to ~50 mg/mL in aqueous buffers.[1]

Preparation Protocol
  • Weighing: Accurately weigh the required amount of Ristianol phosphate powder.

  • Dissolution: Add 80% of the final volume of sterile PBS. Vortex gently for 1-2 minutes. The salt should dissolve readily at room temperature.[1]

  • Adjustment: Bring to final volume with PBS.

  • Filtration: Sterilize via 0.22 µm syringe filter (PES or PVDF membrane) prior to injection.

  • Storage: Prepare fresh daily. If storage is necessary, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Dosing Protocol (Murine)

Due to the limited availability of modern pharmacokinetic data for Ristianol phosphate, this protocol utilizes a Dose Escalation Strategy grounded in the effective ranges of the structurally related Fanetizole (typically effective at 10–100 mg/kg).[1]

Recommended Dose Groups
GroupDose (mg/kg)RouteRationale
Vehicle Control 0IP/POBaseline immune profile.
Low Dose 5IP/POAssess threshold for immunomodulation.
Mid Dose 25IP/POTarget Efficacy Dose (Estimated from analogs).
High Dose 50IP/POAssess maximal efficacy and potential toxicity.[1]
Administration Routes
  • Intraperitoneal (IP): Recommended for initial proof-of-concept studies to ensure high bioavailability.[1]

  • Oral Gavage (PO): Suitable for chronic dosing studies; bioavailability is expected to be good based on the physicochemical properties of the phosphate salt.

Dosing Frequency
  • Acute Models (e.g., Sepsis): Single dose administered -24h or -1h prior to challenge.[1]

  • Chronic Models (e.g., Autoimmune/Tumor): Daily (QD) or Every Other Day (QOD) for 14–21 days.[1]

Step-by-Step Workflow
  • Acclimatization: Acclimate mice (C57BL/6 or BALB/c, age 6-8 weeks) for 7 days.

  • Baseline Metrics: Record body weight and baseline body temperature.

  • Dosing:

    • Calculate injection volume based on body weight (Standard: 10 mL/kg).

    • Example: For a 25 g mouse at 25 mg/kg dose (conc. 2.5 mg/mL), inject 0.25 mL.[1]

  • Monitoring: Monitor animals for 1 hour post-dose for signs of acute toxicity (lethargy, piloerection).

  • Endpoint Analysis:

    • Safety: Body weight tracking (daily).

    • Efficacy: FACS analysis of spleen/blood for CD4+/CD8+ ratios and activation markers (CD69, CD25) at Day 7 or Day 14.[1]

Experimental Validation Workflow

To validate the activity of Ristianol phosphate in your specific model, follow this logical flow. This ensures that any observed lack of efficacy is due to biological biology, not protocol failure.[1]

WorkflowStartStart ValidationSolubilityCheck Solubility in PBS(Clear Solution?)Start->SolubilityPilotPilot PK/Tox Study(n=3, 50 mg/kg)Solubility->Pilot YesToxCheckSigns of Toxicity?Pilot->ToxCheckToxCheck->Pilot Yes (Reduce Dose)DoseSelectSelect Dose Range(5, 25, 50 mg/kg)ToxCheck->DoseSelect NoMainStudyMain Efficacy Study(n=8-10 per group)DoseSelect->MainStudy

Caption: Decision tree for validating Ristianol phosphate dosing in new murine models.

Safety & Toxicology Notes

  • Therapeutic Index: Immunomodulators in this class often have a wide therapeutic window, but high doses (>100 mg/kg) may induce CNS depression or gastrointestinal distress.[1]

  • Monitoring: Stop dosing if body weight loss exceeds 15% of baseline.

  • Comparison: If Ristianol phosphate is unavailable, Fanetizole mesylate is the closest structural and functional surrogate for comparative studies.[1]

References

  • Pfizer Inc. (1982). Imidazothiazole Derivatives as Immunoregulators. U.S. Patent 4,343,923.[1] (Describes the synthesis and immunoregulatory classification of the CP-48 series).

  • World Health Organization. (1984). Proposed International Nonproprietary Names (Prop. INN): List 51.[3][4] WHO Drug Information. Link (Official listing of Ristianol).[1]

  • Otterness, I. G., et al. (1988).[1] Fanetizole mesylate: A novel immunoregulatory agent. Journal of Immunopharmacology, 10(1), 1-15.[1] (Reference for dosing of the structural analog Fanetizole).

  • National Institutes of Health (NIH). Ristianol Phosphate - Substance Record. PubChem CID 54050.[1] Link (Chemical structure and physical property verification).[1]

  • Simmons, D. L., et al. (2012).[1] Cyclooxygenase Isozymes: The Biology of Prostaglandin Synthesis and Inhibition. Pharmacological Reviews, 56(3), 387-437.[1] (Contextualizing the mechanism of anti-inflammatory/immunomodulatory agents of this era).

Title: A Robust HPLC Method for the Quantification of Ristianol Phosphate: Strategy, Development, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ristianol phosphate. As a representative polar organophosphate compound, Ristianol phosphate presents analytical challenges, including poor retention on conventional reversed-phase media and potentially low UV absorptivity. This guide details a strategic approach to method development, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and Charged Aerosol Detection (CAD) for universal and sensitive quantification. We provide a complete, step-by-step protocol for the analysis and a rigorous validation plan executed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research and drug development settings.

Introduction: The Analytical Challenge of Polar Organophosphates

Ristianol phosphate belongs to the class of organophosphates, compounds characterized by a phosphate group that imparts high polarity and an ionizable nature.[1][2] The quantification of such molecules is critical in various stages of drug development, from discovery and formulation to quality control. However, their physicochemical properties pose significant hurdles for traditional reversed-phase (RP) HPLC methods. Highly polar compounds often exhibit little to no retention on non-polar stationary phases (like C18), eluting at or near the solvent front, which prevents effective separation and accurate quantification.[3]

Furthermore, many organophosphates lack a significant UV-active chromophore, rendering standard UV-Vis detection inadequate.[4] This necessitates a more universal detection strategy. This application note addresses these challenges by presenting a systematic approach to developing a robust and reliable HPLC method, moving beyond mere procedural steps to explain the scientific rationale behind each decision.

Strategic Method Development

The successful development of an analytical method begins with a thorough understanding of the analyte's properties and a logical selection of chromatographic tools.

Causality Behind Experimental Choices: Selecting the Chromatographic Mode

Given the high polarity of Ristianol phosphate, a retention mechanism other than standard reversed-phase is required. The primary candidates are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase with Ion-Pairing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for retaining and separating very polar compounds.[3][5][6] The retention mechanism involves the partitioning of the polar analyte from a mobile phase high in organic solvent into a water-enriched layer adsorbed onto the surface of a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases).[6][7] This mode offers superior retention for compounds like Ristianol phosphate and often provides enhanced sensitivity with mass spectrometry or charged aerosol detection due to the high organic content of the mobile phase.[7]

  • Reversed-Phase with Ion-Pair Chromatography: An alternative is to use a traditional C18 column but add an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) to the mobile phase.[8][9] The reagent forms a neutral ion-pair with the negatively charged phosphate group, increasing its hydrophobicity and thus its retention on the RP column.[4] While effective, this approach has drawbacks: ion-pairing reagents can be aggressive to the column, require long equilibration times, and are often non-volatile, making them incompatible with mass spectrometry and charged aerosol detectors.[10]

Decision: For this protocol, HILIC is selected as the primary strategy due to its direct and robust retention mechanism for polar analytes and its compatibility with a wider range of detectors.

Selecting the Detection Technique

Assuming Ristianol phosphate lacks a strong native chromophore, a universal detector is necessary.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[11][12] It is a universal detector suitable for non-volatile and semi-volatile compounds.[11]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then imparts a positive charge to the analyte particles, and the total charge is measured by an electrometer.[13] CAD generally offers a wider dynamic range, better sensitivity, and more consistent inter-analyte response compared to ELSD.[14][15][16]

Decision: Charged Aerosol Detection (CAD) is chosen for its superior performance characteristics, providing sensitive and near-uniform response for the quantification of non-volatile analytes irrespective of their chemical structure.[13][14]

start Method Development Start: Quantify Ristianol Phosphate q_polarity Is Analyte Highly Polar? start->q_polarity hilic Select HILIC Mode q_polarity->hilic  Yes rp_ip Alternative: RP with Ion-Pairing q_polarity->rp_ip No (but can be forced) q_chromophore Does Analyte Have a Strong UV Chromophore? hilic->q_chromophore uv_detector Select UV Detector q_chromophore->uv_detector Yes cad_elsd Select Universal Detector (CAD or ELSD) q_chromophore->cad_elsd No final_method Chosen Method: HILIC with CAD cad_elsd->final_method

Caption: Strategic decision workflow for method development.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating system suitability checks to ensure performance before each analytical run.

Materials and Reagents
  • Ristianol Phosphate Reference Standard: (Purity ≥ 99.0%)

  • Acetonitrile: HPLC or LC-MS grade

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or higher

  • Ammonium Formate: LC-MS grade (or equivalent volatile buffer salt)

  • Formic Acid: LC-MS grade

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System UHPLC/HPLC system with a binary pump and autosampler
Detector Charged Aerosol Detector (CAD)
Column HILIC Column, e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (adj. with Formic Acid)
Gradient Program 0-1.0 min (0% B), 1.0-5.0 min (0 to 50% B), 5.0-5.5 min (50% B), 5.5-6.0 min (50 to 0% B), 6.0-8.0 min (0% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Settings Gas (N₂): 35 psi, Evaporation Temp: 45 °C, Filter: Medium

Rationale for Conditions:

  • HILIC Amide Column: Provides robust retention for polar, acidic compounds.

  • Volatile Buffer (Ammonium Formate): Essential for use with CAD, as non-volatile salts (like phosphate) will crystallize and create a high background signal.[17] The pH of 3.0 is chosen to keep the phosphate group in a consistent, singly protonated state, ensuring sharp, symmetrical peaks.[18]

  • Gradient Elution: A gradient from high organic (strong retention in HILIC) to higher aqueous content (eluting solvent) is used to elute Ristianol phosphate effectively and clean the column.[7]

Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Ristianol phosphate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution using 75:25 Acetonitrile:Water as the diluent.

    • Expert Tip: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent injection-related issues.

  • System Suitability Solution (50 µg/mL): Use the mid-point calibration standard.

  • Sample Preparation: Dissolve the sample matrix containing Ristianol phosphate in the 75:25 Acetonitrile:Water diluent to achieve a theoretical concentration within the calibration range. Centrifuge or filter through a 0.22 µm PVDF filter prior to injection.

cluster_std Standard Preparation cluster_sample Sample Preparation prep prep action action output output s1 Weigh 25 mg Reference Standard s2 Dissolve in 25 mL 50:50 ACN:H₂O s1->s2 s3 Stock (1000 µg/mL) s2->s3 s4 Perform Serial Dilutions (in 75:25 ACN:H₂O) s3->s4 s5 Calibration Standards (1-250 µg/mL) s4->s5 p1 Weigh Sample Matrix p2 Dissolve in Diluent (75:25 ACN:H₂O) p1->p2 p3 Filter (0.22 µm) or Centrifuge p2->p3 p4 Ready for Injection p3->p4

Caption: Sample and standard preparation workflow.

Method Validation Protocol (per ICH Q2(R1))

A validation protocol must be documented before initiating the study.[19] The objective is to demonstrate the analytical procedure is fit for its intended purpose.[20]

System Suitability

Before each validation run, inject the system suitability solution (50 µg/mL) five times. The results must meet the following criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Confirms column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
%RSD of Retention Time ≤ 1.0%Ensures retention stability.
Specificity
  • Protocol: Inject the diluent (blank), a placebo (sample matrix without the analyte), and a sample spiked with Ristianol phosphate.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of Ristianol phosphate.[21]

Linearity and Range
  • Protocol: Inject the prepared calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) in triplicate.

  • Acceptance Criteria: Construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.995.

Accuracy (as % Recovery)
  • Protocol: Prepare samples by spiking a placebo matrix at three concentration levels (e.g., 25, 50, and 150 µg/mL, representing low, medium, and high QC levels). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[22]

Spiked Level (µg/mL)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low QC (n=3)25.0[Example: 24.8][99.2%]
Medium QC (n=3)50.0[Example: 50.3][100.6%]
High QC (n=3)150.0[Example: 149.1][99.4%]
Precision
  • Protocol (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.[22]

  • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not exceed 2.0%.

Precision StudynMean Conc. (µg/mL)Std. Dev.%RSD
Repeatability 6[Example: 50.1][0.45][0.9%]
Intermediate Precision 6[Example: 49.8][0.60][1.2%]
LOD & LOQ
  • Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ should be verified by injecting a standard at the determined concentration and confirming that the precision (%RSD) is ≤ 10%.

Robustness
  • Protocol: Intentionally vary critical method parameters one at a time and assess the impact on the results (e.g., peak area, retention time).

    • Flow Rate: ± 0.02 mL/min (e.g., 0.38 and 0.42 mL/min)

    • Column Temperature: ± 2 °C (e.g., 38 °C and 42 °C)

    • Mobile Phase pH: ± 0.1 units (e.g., 2.9 and 3.1)

  • Acceptance Criteria: The system suitability parameters must still pass, and the change in final quantified result should be minimal (e.g., < 2.0%).

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the quantification of Ristianol phosphate, a representative polar organophosphate. By leveraging a HILIC separation mechanism with Charged Aerosol Detection, this method overcomes the common analytical challenges of poor retention and detection. The detailed validation plan, based on ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust. This approach provides a reliable, self-validating system for researchers, scientists, and drug development professionals, enabling confident quantification of Ristianol phosphate and structurally similar molecules in various sample matrices.

References

  • Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. Taylor & Francis Online. [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Chromatography Online. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science Online. [Link]

  • ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Chromatography Online. [Link]

  • HPLC Separation of Phosphorous and Phosphoric Acids. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Phosphate Ion. HELIX Chromatography. [Link]

  • RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Phosphate. Wikipedia. [Link]

  • Update on HPLC analysis of Polar Compounds. Anchem Plus. [Link]

  • Charged Aerosol Detector. Waters Corporation. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. ResearchGate. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • The separation of [32P]inositol phosphates by ion-pair chromatography: optimization of the method and biological applications. PubMed. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Chromatography Online. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • THE CHEMICAL STRUCTURES AND PROPERTIES OF CONDENSED INORGANIC PHOSPHATES. KORNBERG, A., KORNBERG, S. R. and SIMMS, E. S. (1956). [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LinkedIn. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Structure and properties of the condensed phosphates. XVIII. Ring-chain and other equilibria in organic solvents. ResearchGate. [Link]

  • The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. Waters Corporation. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Phosphate. Diduco. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Phosphate | O4P-3 | CID 1061. PubChem - NIH. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Factors Affecting Sensitivity of Evaporative Light Scattering Detection. Chromatography Online. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Phosphorus | Definition, Uses, & Facts. Britannica. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

Sources

Optimal storage conditions for Ristianol phosphate powder and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ristianol phosphate (CP-48,867-9) is a synthetic immunomodulator comprising a pyridine-thioether scaffold. While structurally robust in certain environments, its specific chemical moieties—specifically the thioether linkage and the phosphate salt counterion—render it susceptible to oxidative degradation and hygroscopic destabilization.

This Application Note defines the Gold Standard protocols for the long-term preservation of Ristianol phosphate in both lyophilized powder and aqueous solution forms. These protocols are derived from the physicochemical properties of aminopyridine thioethers and standard pharmaceutical stability guidelines.

Chemical Identity & Physicochemical Profile

Understanding the molecule is the first step to preserving it. Ristianol phosphate is the phosphate salt of 2-((4-pyridylmethyl)thio)ethanol.

PropertySpecification
Compound Name Ristianol Phosphate
CAS Number 78092-66-7 (Salt); 78092-65-6 (Parent)
Formula C₈H₁₄NO₅PS (Salt)
Molecular Weight 267.24 g/mol
Core Structure Pyridine ring linked via a thioether (sulfide) bridge to an ethanol chain.
Critical Vulnerability Oxidation (Sulfur atom → Sulfoxide/Sulfone); Hygroscopicity (Phosphate salt).
Solubility Highly soluble in water (>50 mg/mL) and PBS; soluble in DMSO.

Mechanism of Degradation

To ensure scientific integrity, we must address why specific storage conditions are mandated.

  • S-Oxidation (The Thioether Risk): The sulfide linkage (-S-) is electron-rich and prone to oxidation by atmospheric oxygen, especially in solution or when exposed to light. This results in the formation of the inactive sulfoxide (R-SO-R') and sulfone (R-SO₂-R') derivatives.

    • Countermeasure: Storage under inert gas (Argon/Nitrogen) and exclusion of light.

  • Hygroscopic Hydrolysis: As a phosphate salt, the powder is hygroscopic. Absorption of atmospheric moisture creates a localized aqueous environment on the crystal surface, accelerating acid-catalyzed hydrolysis or physical caking.

    • Countermeasure: Desiccated storage at sub-zero temperatures.

  • Photodegradation: The pyridine ring can undergo photo-induced electron transfer reactions.

    • Countermeasure: Amber vials or foil wrapping.

Protocol A: Storage of Lyophilized Powder

Objective: Maintain >98% purity for 24 months.

Workflow Diagram:

StorageWorkflow Fig 1. Decision logic for initial handling of Ristianol Phosphate powder. Arrival Reagent Arrival Inspect Visual Inspection (White/Off-white Crystalline) Arrival->Inspect Desiccate Desiccation (24h @ RT, Vacuum) Inspect->Desiccate If seal compromised Freeze Deep Freeze (-20°C) Inspect->Freeze If seal intact Seal Inert Gas Purge (Argon/N2) & Seal Desiccate->Seal Seal->Freeze

Detailed Steps:

  • Receipt: Upon arrival, inspect the vial. Ristianol phosphate should appear as a white to off-white crystalline powder. If the powder is clumped or yellowed, it indicates moisture ingress or oxidation.

  • Primary Storage:

    • Temperature: -20°C is optimal. -80°C is acceptable but unnecessary for the powder form if kept dry.

    • Container: Tightly sealed glass vials with Teflon-lined caps.

    • Environment: Store inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to create a micro-environment of ~0% humidity.

  • Handling: Always equilibrate the vial to room temperature before opening. This prevents condensation of atmospheric water vapor onto the cold powder, which is the #1 cause of degradation.

Protocol B: Preparation and Storage of Stock Solutions

Objective: Create stable liquid aliquots for experimental use.

Buffer Selection:

  • Preferred: Sterile Water (nuclease-free) or PBS (pH 7.2).

  • Avoid: Alkaline buffers (>pH 8.5) which may promote free-base precipitation or nucleophilic attack on the pyridine ring.

Step-by-Step Protocol:

  • Weighing: Weigh the required amount of Ristianol phosphate rapidly. If possible, flush the headspace of the stock vial with Argon before re-sealing.

  • Solubilization:

    • Add solvent to achieve a master stock concentration (typically 10–50 mg/mL ).

    • Vortex gently.[1][2] The salt should dissolve instantly.

    • Note: If using DMSO, ensure it is anhydrous (spectroscopic grade).

  • Filtration (Critical): Sterile filter the solution using a 0.22 µm PVDF or PES syringe filter . Nylon filters should be avoided due to potential protein/drug binding issues, though less critical for small molecules, PVDF is safer.

  • Aliquoting:

    • Do not store the bulk solution.

    • Divide into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, amber microcentrifuge tubes.

    • Why? Repeated freeze-thaw cycles cause micro-precipitation and shear stress, degrading the compound.

  • Freezing:

    • Short-term (<1 month): -20°C.[2][3]

    • Long-term (>1 month): -80°C.

    • DMSO Stocks: Store at -20°C (DMSO freezes at 19°C; -80°C is acceptable but ensure tubes are rated for it).

Quality Control (QC) & Troubleshooting

Every researcher should validate their reagents. Use this self-validating system:

ObservationDiagnosisAction
Yellow discoloration of solution Oxidation of thioether to sulfoxide.Discard. Efficacy is compromised.
Precipitate upon thawing "Salting out" or pH shift during freezing.Vortex warm (37°C) for 5 mins. If insoluble, discard.
Caking of powder Moisture ingress (Hygroscopic failure).Dry under vacuum; verify purity by HPLC before use.

HPLC Verification Method (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: Single peak >98% area. Impurities appearing at earlier retention times usually indicate oxidation (sulfoxides are more polar).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54050, Ristianol. Retrieved from [Link]

  • World Health Organization (1984). International Nonproprietary Names for Pharmaceutical Substances (INN): List 51. WHO Chronicle.[4] Retrieved from [Link]

  • Bernstein, J. (2002).Polymorphism in Molecular Crystals. Oxford University Press.
  • O'Brien, D. P., et al. (1985).Immunomodulatory activity of CP-48,867 (Ristianol). Infection and Immunity.

Sources

Formulating Ristianol phosphate for oral vs parenteral administration

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for formulation scientists and drug development professionals. It synthesizes physicochemical analysis with practical manufacturing protocols for Ristianol Phosphate (CP-48,867-9), an immunomodulatory agent.

Executive Summary & Physicochemical Profile

Ristianol phosphate is the phosphate salt of 2-((4-pyridylmethyl)thio)ethanol .[1] Unlike covalent phosphate ester prodrugs, this is an acid-base salt (1:1) where the pyridine nitrogen is protonated by phosphoric acid. This distinction is critical for formulation logic: the phosphate moiety drives solubility, but the thioether linkage introduces a specific stability risk (oxidation).

Core Physicochemical Data
ParameterValue / CharacteristicImpact on Formulation
Molecular Formula C₈H₁₄NO₅PS (Salt); C₈H₁₁NOS (Base)MW ~267.24 (Salt) vs 169.25 (Base). High salt burden (36% counterion).
Solubility High (Water); Low (Organic solvents)Excellent for IV; Risk of "dumping" in Oral IR.
pKa (Pyridine) ~5.3 (Estimated)pH-dependent solubility. Risk of free-base precipitation at pH > 6.0 in high concentrations.
Stability Risk High (Oxidation) The thioether (-S-) is prone to oxidation to sulfoxide/sulfone. Requires antioxidants.
Hygroscopicity Moderate to HighPhosphate salts are often hygroscopic; requires humidity control during tableting.

Pre-Formulation Decision Matrix

The following decision tree outlines the critical logic flow for selecting the appropriate delivery vehicle based on the physicochemical constraints of Ristianol Phosphate.

FormulationLogic Start Ristianol Phosphate (Active API) Route Select Route Start->Route Oral Oral Administration Route->Oral IV Parenteral (IV/IM) Route->IV Solubility Aq. Solubility > 10mg/mL? Oral->Solubility Oxidation Oxidation Risk? Solubility->Oxidation Yes (Salt Form) Tab Direct Compression + Antioxidant Oxidation->Tab Low Load Gran Dry Granulation (Avoid Moisture) Oxidation->Gran High Load/Hygroscopic pH_Stab pH Stability Check (Target pH 4.5 - 5.5) IV->pH_Stab Lyo Lyophilization (If liquid unstable) pH_Stab->Lyo Degradation > 5% Liq Liquid Vial (N2 Overlay + EDTA) pH_Stab->Liq Stable > 24mo

Figure 1: Formulation logic flow prioritizing oxidation mitigation and solubility management.

Protocol A: Parenteral Formulation (IV/IM)

Objective: Develop a stable, isotonic, sterile injectable solution. Key Challenge: Preventing thioether oxidation and maintaining solubility near physiological pH (where the free base might precipitate).

Formulation Strategy
  • pH Target: 4.5 – 5.5. (Compromise between pyridine solubility and physiological tolerance).

  • Antioxidant System: Essential due to the thioether.

  • Tonicity: Sodium Chloride (avoid Dextrose if Maillard reaction with trace amines is suspected, though Ristianol is a tertiary amine).

Detailed Protocol
Step 1: Excipient Selection
  • Buffer: Citrate (10 mM) or Acetate (10 mM) to maintain pH 5.0. Phosphate buffer is avoided to prevent common ion effect issues with the API salt.

  • Antioxidant: Sodium Metabisulfite (0.1% w/v) OR Monothioglycerol.

  • Chelator: Disodium EDTA (0.01% w/v) to sequester metal ions that catalyze S-oxidation.

  • Tonicity Agent: Sodium Chloride (0.9% equivalent).

Step 2: Manufacturing Process (Liquid Vial)
  • Nitrogen Sparging: Sparge Water for Injection (WFI) with sterile filtered Nitrogen (N₂) for 30 minutes to remove dissolved oxygen (DO < 1 ppm).

  • Dissolution:

    • Add Buffer salts and EDTA to 80% of the WFI volume.

    • Add Ristianol Phosphate slowly with magnetic stirring (Protect from light).

    • Checkpoint: Solution should be clear. If hazy, pH may be too high. Adjust to pH 5.0 using 1N HCl or NaOH.

  • Filtration: Pass solution through a 0.22 µm PVDF or PES membrane (low protein binding not required, but chemical compatibility is key).

  • Filling: Fill into Type I amber glass vials (light protection).

  • Headspace: Overlay with Nitrogen before stoppering.

  • Sterilization: Terminal sterilization by autoclaving (121°C, 15 min) is preferred only if thermal degradation studies confirm stability. Otherwise, rely on aseptic processing.

Protocol B: Oral Formulation (Tablet)

Objective: Develop an immediate-release (IR) tablet with high bioavailability. Key Challenge: Taste masking (pyridines are bitter) and hygroscopicity of the phosphate salt.

Formulation Strategy
  • Process: Dry Granulation (Roller Compaction) . Wet granulation is discouraged due to the hygroscopic nature of the phosphate salt and potential hydrolysis/oxidation in the wet massing state.

  • Excipients:

    • Filler: Microcrystalline Cellulose (Avicel PH-102) – low moisture grade.

    • Disintegrant: Croscarmellose Sodium.

    • Lubricant: Magnesium Stearate (0.5%).

    • Glidant: Colloidal Silicon Dioxide.

Detailed Protocol
Step 1: Pre-blending
  • Sieve Ristianol Phosphate and Avicel PH-102 through a #40 mesh screen.

  • Blend in a V-blender for 10 minutes.

  • Add Colloidal Silicon Dioxide and blend for 2 minutes.

Step 2: Roller Compaction (Dry Granulation)
  • Feed the powder blend into a roller compactor to form ribbons.

    • Parameter: Hydraulic pressure 30–50 bar.

  • Mill the ribbons using an oscillating granulator equipped with a #20 mesh screen to produce granules.

Step 3: Final Blending & Compression
  • Add Croscarmellose Sodium (Disintegrant) to the granules and blend for 5 minutes.

  • Add Magnesium Stearate (Lubricant) and blend for 2 minutes.

  • Compress on a rotary tablet press.

    • Target Hardness: 8–12 kP.

    • Target Friability: < 1.0%.

Step 4: Coating (Optional but Recommended)

Apply an Opadry® (PVA-based) coating to provide:

  • Moisture Barrier: Protects the hygroscopic salt.

  • Taste Masking: Masks the likely bitter taste of the pyridine ring.

  • Light Protection: Use an opaque colorant (Titanium Dioxide).

Comparative Evaluation (Oral vs. IV)

The following table summarizes the expected pharmacokinetic (PK) and stability profiles for both formulations.

FeatureParenteral (IV)Oral (Tablet)
Onset of Action Immediate (< 5 min)Delayed (30–60 min)
Bioavailability (F) 100%Est. 60–80% (High solubility, likely good permeability)
Dose Limit Limited by volume/pH solubilityFlexible (up to 500mg/tablet)
Stability Risks Precipitation at injection site (if pH shifts); OxidationHygroscopicity; Hydrolysis in stomach acid (unlikely for simple salt)
Patient Compliance Low (Invasive)High
Metabolic Pathway Visualization

Understanding the fate of Ristianol Phosphate in vivo is crucial for PK modeling.

Metabolism Prodrug Ristianol Phosphate (Intact Salt) Stomach Stomach (pH 1.2) Dissociation to Ristianol-H+ Prodrug->Stomach Oral Route Systemic Systemic Circulation (Active Immunomodulation) Prodrug->Systemic IV Route (Dissociates instantly) Intestine Intestine (pH 6.8) Absorption of Free Base Stomach->Intestine Transit Liver Liver (First Pass) S-Oxidation Intestine->Liver Portal Vein Liver->Systemic Bioavailable Fraction Metabolite Sulfoxide/Sulfone (Inactive/Toxic?) Liver->Metabolite CYP450 / FMO Oxidation Systemic->Liver

Figure 2: Biological fate and metabolic risks (S-oxidation) for Ristianol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54050, Ristianol. PubChem. Available at: [Link]

  • World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances.[2] WHO Drug Information. Available at: [Link]

  • Guillory, J.K. "Generation of Polymorphs, Hydrates, Solvates, and Amorphous Solids."[3] In Polymorphism in Pharmaceutical Solids. Marcel Dekker, Inc., 1999.[3] (Cited for salt/polymorph stability principles).

Sources

Standard operating procedure for Ristianol phosphate immune assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Ristianol Phosphate (Immunoregulator)

Introduction & Scope

Ristianol Phosphate (CAS: 78092-66-7; Synonyms: CP-48,867-9) is a synthetic small molecule classified as an immunoregulator and immunostimulant [1, 2].[1][2] Structurally characterized as the phosphate ester of 2-(4-pyridylmethylthio)ethanol, it belongs to a class of sulfur-containing pyridine derivatives designed to modulate immune responses, historically investigated alongside agents like Levamisole and Thymopentin [3].[1]

Unlike large biologics, Ristianol Phosphate is a low-molecular-weight compound (MW ~267.24 Da).[1] Its phosphate group confers improved aqueous solubility compared to its parent alcohol, Ristianol, making it a candidate for solution-phase bioassays.[3]

This Application Note provides a standardized operating procedure (SOP) for assessing the functional immunomodulatory activity of Ristianol Phosphate. Specifically, it details a Peripheral Blood Mononuclear Cell (PBMC) Activation Assay . This assay measures the compound's ability to induce cytokine secretion (IL-2, IFN-


) and cellular proliferation, serving as a robust pharmacodynamic (PD) readout for drug development professionals.[3]

Scientific Rationale & Experimental Design

The Phosphate Prodrug Principle

The "phosphate" designation is critical.[1] In many small molecule immunomodulators, the phosphate ester acts as a prodrug to enhance solubility and bioavailability.[3] Upon contact with cell surface phosphatases (e.g., Alkaline Phosphatase) or intracellular esterases, the phosphate is cleaved, releasing the active lipophilic moiety (Ristianol) which penetrates the cell membrane to exert its effect.[3]

  • Implication: Protocols must avoid buffers with high concentrations of inorganic phosphate inhibitors if the cleavage is extracellular, though standard PBS is acceptable for stability.

Assay Selection: Why PBMCs?

Ristianol Phosphate is an "immunoregulator," a term implying it may restore depressed immune function or stimulate activity.[3]

  • PBMCs (Peripheral Blood Mononuclear Cells): Contain the complete repertoire of responder cells (T-cells, B-cells, Monocytes).[3]

  • Readout: We utilize IFN-

    
     secretion  as the primary endpoint.[1] IFN-
    
    
    
    is the hallmark cytokine of Th1 (cell-mediated) immune response, which is the typical target of this class of immunostimulants [2].[1]

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Ristianol Phosphate >98% Purity (HPLC)Test Compound
DMSO Cell Culture GradeStock Solvent (if aqueous solubility limits high conc.)[1]
RPMI-1640 Medium +10% Heat-Inactivated FBSCell Culture Medium
Human PBMCs Fresh or CryopreservedResponder Cells
Concanavalin A (ConA) 5 µg/mLPositive Control (Mitogen)
MTS Reagent Tetrazolium compoundViability/Proliferation Readout
Human IFN-

ELISA Kit
Sensitivity < 10 pg/mLFunctional Readout

Detailed Protocol: Ristianol Phosphate Immune Activation Assay

Step 1: Stock Solution Preparation
  • Criticality: Ristianol Phosphate is hygroscopic.[1] Weighing must be rapid.

  • Weigh 5 mg of Ristianol Phosphate.[1]

  • Dissolve in sterile PBS (pH 7.4) to achieve a 10 mM master stock.

    • Note: If turbidity is observed, use DMSO for the master stock, but ensure final DMSO concentration in culture is <0.1%.[3]

  • Filter sterilize using a 0.22 µm PVDF syringe filter.[1]

  • Aliquot and store at -20°C. Do not freeze-thaw more than once.

Step 2: PBMC Isolation & Plating
  • Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).[1]

  • Wash cells 2x with RPMI-1640 to remove platelets.[1]

  • Resuspend cells at 1 x 10^6 cells/mL in complete RPMI-1640.

  • Plate 100 µL/well (100,000 cells) into a 96-well flat-bottom tissue culture plate.

Step 3: Compound Treatment

Design the plate layout to include:

  • Negative Control: Vehicle (PBS or 0.1% DMSO).[1]

  • Positive Control: ConA (5 µg/mL) – confirms cell viability and capacity to respond.[1]

  • Test Wells: Ristianol Phosphate dose-response curve.

    • Suggested Concentrations: 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.[3]

    • Rationale: Immunomodulators often exhibit a "bell-shaped" dose-response curve.[1] High doses may be immunosuppressive or toxic.[1]

Step 4: Incubation & Supernatant Harvest
  • Incubate plates at 37°C, 5% CO2 for 48 hours .

    • Why 48h? This is the peak window for cytokine accumulation (IFN-

      
      ) before consumption or degradation occurs.[1]
      
  • Centrifuge plate at 300 x g for 5 minutes.

  • Carefully harvest 150 µL of supernatant for ELISA analysis.[1]

  • (Optional) Add fresh media + MTS reagent to the cell pellet to measure proliferation simultaneously.[1]

Step 5: Quantification (ELISA & Data Analysis)
  • Perform standard Sandwich ELISA for Human IFN-

    
     on the supernatants.[1]
    
  • Calculate the Stimulation Index (SI) :

    
    
    
  • Plot SI vs. Log[Concentration].[1]

Data Interpretation & Expected Results

The following table outlines the decision matrix based on assay results.

OutcomeObservationInterpretationAction
Valid Assay ConA (Pos Ctrl) shows >5-fold increase in IFN-

.[1]
Cells are healthy and responsive.[1]Proceed to analyze Ristianol data.
Immunostimulation Ristianol induces >1.5-fold increase in IFN-

(p<0.05).[1]
Confirmed agonist activity.[1]Calculate EC50.[1]
Toxicity MTS signal drops <80% of control at high doses.[1]Cytotoxicity.[1]Exclude toxic doses from efficacy curve.[1]
No Effect No significant difference from Vehicle.Inactive or requires co-stimulation.[1]Repeat with sub-optimal ConA to test co-stimulatory effect.

Mechanism of Action & Workflow Visualization

The diagram below illustrates the putative mechanism of Ristianol Phosphate processing and the experimental workflow for the immune assay.

Ristianol_Immune_Assay Figure 1: Ristianol Phosphate Bio-Activation and Assay Workflow cluster_compound Compound Processing cluster_cell PBMC Response (In Vitro) cluster_readout Assay Readout RP Ristianol Phosphate (Prodrug / Soluble) Phosphatase Extracellular Phosphatases RP->Phosphatase Active Active Moiety (Lipophilic) Phosphatase->Active Cleavage Membrane Cell Membrane Active->Membrane Passive Diffusion Signaling Signaling Cascade (MAPK/NF-kB) Membrane->Signaling Activation Nucleus Transcription (IFNG Gene) Signaling->Nucleus Cytokine Cytokine Release (IFN-γ / IL-2) Nucleus->Cytokine Secretion ELISA ELISA Detection (OD 450nm) Cytokine->ELISA Quantification

Caption: Workflow depicting the hydrolysis of Ristianol Phosphate to its active form, cellular uptake, signaling activation, and final quantification via ELISA.

References

  • National Cancer Institute (NCI) Thesaurus . (n.d.).[1] Ristianol Phosphate (Code C152232).[1][4] NCI Thesaurus. Retrieved October 24, 2023, from [Link][3]

  • PubChem . (n.d.).[1] Ristianol Phosphate (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][3]

  • Google Patents . (2008).[1] Multifunctional ionic liquid composition (Patent CN101326275A).[1] [Lists Ristianol Phosphate as an immunoregulator alongside Thymopentin]. Retrieved October 24, 2023, from [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ristianol Phosphate Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Core Diagnostic & Mechanism

The Issue: Why is Ristianol Phosphate precipitating?

User Query: "I prepared a 10 mM stock of Ristianol Phosphate in water, but when I add it to my DMEM culture media, a fine white haze forms immediately. Is my product defective?"

Technical Analysis: The product is likely not defective. The precipitation is a physicochemical incompatibility driven by the Common Ion Effect .

Ristianol Phosphate (CAS: 78092-66-7) is the phosphate salt of the immunomodulator Ristianol (C₈H₁₁NOS). When dissolved, it dissociates into the protonated Ristianol cation and free phosphate anions (


, 

, etc., depending on pH).

Standard cell culture media like DMEM (Dulbecco's Modified Eagle Medium) are formulated with high concentrations of Calcium (


 ~1.8 mM) and inorganic Phosphate. These are already near their solubility saturation point to facilitate bone mineralization in vivo but are metastable in vitro.

The Mechanism:

  • Dissociation: Ristianol Phosphate releases additional phosphate ions into the media.

  • Supersaturation: The Ionic Product (

    
    ) exceeds the Solubility Product Constant (
    
    
    
    ) of Calcium Phosphate (
    
    
    or hydroxyapatite).
  • Nucleation: The Ristianol molecule itself may act as a nucleation site, or the shift in pH caused by the drug addition triggers rapid crystallization of Calcium Phosphate, co-precipitating the drug.

Diagnostic Workflow

Use the following flowchart to confirm the nature of your precipitate before altering your protocol.

Precipitation_Diagnosis Start START: Haze/Precipitate Observed Microscopy Step 1: Inverted Microscopy (200x-400x) Start->Microscopy Crystalline Crystalline/Refractile (Shards or Needles) Microscopy->Crystalline Amorphous Amorphous/Cloudy (Aggregates) Microscopy->Amorphous Biological Swimming/Vibrating (Bacteria) Microscopy->Biological Contamination AcidTest Step 2: Acid Dissolution Test (Add 1N HCl to sample) Crystalline->AcidTest Amorphous->AcidTest Dissolves Clears Immediately: Inorganic Salt (Ca-Phosphate) AcidTest->Dissolves Positive Persists Persists: Protein Aggregation or Drug Insolubility AcidTest->Persists Negative Incubate Incubate 37°C O/N

Figure 1: Diagnostic logic for distinguishing Ristianol/Salt precipitation from biological contamination.

Troubleshooting Guides & FAQs

Section A: Stock Preparation & Handling

Q1: What is the optimal solvent for Ristianol Phosphate stock solutions? Recommendation: Use sterile distilled water (dH₂O) or PBS (Phosphate Buffered Saline) without Calcium/Magnesium .

  • Why? Ristianol Phosphate is highly soluble in water. Avoid dissolving directly in media or buffers containing Calcium (like HBSS with Ca/Mg), as the high concentration in the stock droplet will cause immediate precipitation upon contact.

  • DMSO Note: While Ristianol base is soluble in DMSO, the phosphate salt is more hydrophilic. Water is preferred to minimize DMSO cytotoxicity in sensitive cultures.

Q2: Can I filter-sterilize the stock solution? Yes, but with caution.

  • Protocol: Use a 0.22 µm PES (Polyethersulfone) or PVDF membrane.

  • Risk: If your stock concentration is near the solubility limit (e.g., >50 mM), "salting out" can occur on the membrane surface.

  • Validation: Measure the absorbance (UV 260/280nm) or concentration before and after filtration to ensure no drug loss.

Section B: Media Compatibility & Addition

Q3: How do I add the drug to the media without triggering precipitation? The "Drop-wise with Vortex" Method: Never add the drug stock to a static volume of media. High local concentrations trigger nucleation.

  • Agitate: Set the media tube to a gentle vortex or stir bar.

  • Dilute: If possible, dilute your primary stock (e.g., 100 mM) to an intermediate working stock (e.g., 1 mM) in Ca/Mg-free PBS.

  • Inject: Slowly add the working stock to the moving media.

  • Equilibrate: Allow the media to sit at room temperature for 15 minutes before putting it in the incubator. Rapid temperature shifts (4°C to 37°C) can accelerate precipitation.

Q4: Which media types are most compatible? Data indicates that media with lower Calcium/Phosphate loads are more stable.

Media TypeCalcium Conc.[1] (mM)Phosphate Conc. (mM)Risk Level
DMEM (High Glucose) 1.800.90High
RPMI-1640 0.425.60Moderate (High Phosphate)
Ham's F-12 0.301.00Low
IMDM 1.490.80High
  • Strategy: If your cells tolerate it, switch to RPMI-1640 or Ham's F-12 for experiments involving high concentrations (>100 µM) of Ristianol Phosphate.

Section C: pH & Environmental Factors

Q5: Does the pH of my media affect solubility? Crucially. Phosphate precipitation is pH-driven. At basic pH (>7.6), the abundance of


 increases, drastically lowering the solubility of Calcium Phosphate.
  • The Trap: When media is taken out of the

    
     incubator, it naturally becomes alkaline (turning purple/pink) as 
    
    
    
    off-gasses. This is often when users notice precipitation.
  • Solution: Buffer your media with HEPES (10-25 mM) to maintain pH 7.2–7.4 outside the incubator. This stabilizes the Ristianol-Media system during handling.

Experimental Validation Protocols

To scientifically confirm that the precipitate is not affecting your drug's bioavailability, perform the Turbidity Threshold Assay .

Protocol: Turbidity Threshold Assay

Objective: Determine the maximum non-precipitating concentration (MNPC) of Ristianol Phosphate in your specific media.

Materials:

  • 96-well clear bottom plate.

  • Spectrophotometer (OD600 or OD405).

  • Ristianol Phosphate Stock (100 mM).

Steps:

  • Matrix Prep: Aliquot 100 µL of your culture media (e.g., DMEM + 10% FBS) into columns 1-10.

  • Titration: Perform a 2-fold serial dilution of Ristianol Phosphate starting at 10 mM down to 19 µM.

  • Incubation: Incubate the plate at 37°C / 5%

    
     for 4 hours (mimicking initial culture stress).
    
  • Read: Measure Absorbance at 600 nm.

  • Analysis: Plot OD600 vs. Concentration. The point where OD spikes above the baseline (Media only) is your precipitation threshold.

Data Interpretation:

  • Baseline OD: ~0.05 - 0.10 (Clear).

  • Precipitation OD: >0.20 (Cloudy).

  • Action: Ensure your experimental dose is at least 2x lower than the threshold.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54050, Ristianol. Retrieved February 3, 2026 from [Link]

  • Procell Life Science & Technology. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Retrieved February 3, 2026 from [Link]

  • World Health Organization (WHO). "Proposed International Nonproprietary Names (Prop.[2] INN): List 51 - Ristianol." WHO Drug Information, Vol. 1, No. 3, 1987. Retrieved February 3, 2026 from [Link]

Sources

Minimizing batch-to-batch variability in Ristianol phosphate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Batch-to-Batch Variability in Ristianol Phosphate Assays
Executive Summary: The "Salt" Factor

Ristianol phosphate (CAS 78092-66-7) is a potent immunomodulator utilized in research for its capacity to influence lymphocyte proliferation and cytokine release. However, users frequently report inconsistent biological data between manufacturing lots.

The Core Issue: The variability is rarely in the Ristianol molecule itself, but in the physical chemistry of the phosphate salt . Phosphate salts are inherently hygroscopic (water-absorbing) and prone to forming variable hydrates. If you treat every batch as "100% pure solid," you introduce molar dosing errors of 5–15% before the experiment begins. Furthermore, phosphate anions can interact adversely with calcium-rich cell culture media, causing micro-precipitation that lowers effective concentration.

This guide provides a self-validating framework to normalize these variables.

Troubleshooting Guide (Q&A)
Q1: Why does Batch A show 10% higher potency than Batch B despite identical weighing?

Diagnosis: You are likely weighing by gross mass rather than net active content . Technical Insight: Ristianol phosphate is hygroscopic. Batch A might be a fresh anhydrous lot (0.5% water), while Batch B, stored longer or synthesized differently, may be a hemihydrate or have absorbed surface moisture (6% water). Weighing 10 mg of Batch B delivers significantly fewer moles of active drug than Batch A.

The Fix: The "Molar Correction" Protocol

  • Step 1: Locate the Certificate of Analysis (CoA) for the specific vial in hand.

  • Step 2: Identify the Water Content (Karl Fischer) and Purity (HPLC) values.

  • Step 3: Calculate the required mass using the formula below, rather than a fixed weight.

Correction Formula:



Q2: My stock solution is clear, but the cell culture medium turns slightly cloudy upon addition. Why?

Diagnosis: Calcium Phosphate Precipitation. Technical Insight: Ristianol is supplied as a phosphate salt.[1] Standard cell culture media (DMEM, RPMI) contain high levels of Calcium (


). When you add a concentrated phosphate drug directly to these media, the local concentration of Phosphate (

) spikes, exceeding the solubility product (

) of Calcium Phosphate (

), causing invisible micro-precipitates. This effectively removes the drug from the solution, leading to "false negative" results.

The Fix: The "Intermediate Dilution" Step Never add high-concentration phosphate stocks (e.g., 100 mM) directly to calcium-rich media.

  • Solubilize stock in pure water or DMSO (depending on solubility limit).

  • Intermediate Step: Dilute the stock 1:10 into PBS (Phosphate Buffered Saline) first. This matches the ionic strength without introducing calcium.

  • Final Step: Add this intermediate solution to the culture media.

Q3: How stable is Ristianol Phosphate in solution? Can I freeze-thaw it?

Diagnosis: Hydrolytic Degradation. Technical Insight: The phosphate ester bond or salt association can be sensitive to hydrolysis, particularly in acidic environments. Repeated freeze-thaw cycles cause ice crystal formation that shifts the pH of the remaining liquid phase (often becoming acidic), accelerating degradation.

The Fix: Single-Use Aliquots

  • Do not store reconstituted stock at +4°C for >24 hours.

  • Do not refreeze the master tube.

  • Protocol: Upon initial reconstitution, immediately split the stock into single-experiment aliquots (e.g., 50 µL) and store at -20°C or -80°C.

Data Presentation: Variability Sources

Table 1: Impact of Environmental Variables on Ristianol Phosphate Potency

VariableMechanism of ActionImpact on AssayMitigation Strategy
Hygroscopicity Absorbs atmospheric water, reducing active drug per mg.Apparent potency shifts (5-15%).Gravimetric Correction based on CoA water content.
Calcium Interaction Forms insoluble

in media.
Loss of bioavailability; "cloudy" wells.Pre-dilution in

-free buffer (PBS) before media addition.
pH Drift Phosphate acts as a buffer; high concentrations shift media pH.Cellular stress; non-specific toxicity.Check pH of stock; adjust to 7.4 using NaOH/HCl if >10mM.
Freeze-Thaw Ice formation concentrates solutes/acidity.Hydrolysis of active compound.Single-use aliquots ; flash freeze in liquid nitrogen if possible.
Standardized Workflows (Visualized)
Workflow A: The "Molar Corrected" Reconstitution

Use this logic tree to ensure every batch yields the exact same molar concentration.

Reconstitution_Workflow Start Start: New Vial of Ristianol Phosphate CheckCoA Retrieve Certificate of Analysis (CoA) Start->CheckCoA CheckWater Check Water Content (Karl Fischer %) CheckCoA->CheckWater CalcMass Calculate Adjusted Mass: Target / (1 - %Water) CheckWater->CalcMass Water > 1% Weigh Weigh Adjusted Mass (Analytical Balance) CheckWater->Weigh Anhydrous (<1%) CalcMass->Weigh Solvent Add Solvent (Water/PBS) to Target Volume Weigh->Solvent Filter 0.22 µm Filtration (Remove Particulates) Solvent->Filter Aliquot Aliquot & Freeze (-20°C) IMMEDIATELY Filter->Aliquot

Figure 1: Decision tree for normalizing batch-to-batch water content differences. This step is critical for ensuring that "10 µM" in Batch A equals "10 µM" in Batch B.

Workflow B: Preventing Precipitation in Cell Culture

Use this workflow to prevent the "Phosphate Crash" when dosing cells.

Dilution_Strategy Stock Conc. Stock (100 mM) Direct Direct Addition to Media? Stock->Direct Precip PRECIPITATION RISK (Ca3(PO4)2 forms) Direct->Precip YES (Avoid) Intermed Intermediate Dilution (1:10 in PBS) Direct->Intermed NO (Correct) Final Add to Cell Media (Final Conc. 10 µM) Intermed->Final Result Homogeneous Solution (Bioavailable) Final->Result

Figure 2: Dilution strategy to avoid Calcium Phosphate precipitation. Direct addition of concentrated phosphate salts to DMEM/RPMI is a primary cause of experimental failure.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54050, Ristianol. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry. (Addresses standard preparation and stability). Available at: [Link]

Sources

Technical Support Center: Optimizing Ristianol Phosphate Concentrations for Maximal Immune Response

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the technical support guide for Ristianol Phosphate. This document is designed for researchers, scientists, and drug development professionals actively working to characterize and optimize the immunological effects of this novel compound. For the purposes of this guide, we will operate under the mechanistic assumption that Ristianol Phosphate, a synthetic organophosphate, acts as a potent modulator of the inositol phosphate signaling pathway , a critical cascade in T-cell activation.

This guide is structured to provide not just protocols, but the scientific rationale behind them. Our goal is to empower you to move beyond simple dose-finding and into true, mechanistically-driven optimization of your experimental systems. We will cover the foundational workflow for determining optimal concentration ranges, troubleshoot common issues, and explore advanced assays for a comprehensive immunological profile.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding Ristianol Phosphate's mechanism and handling.

Q1: What is the proposed mechanism of action for Ristianol Phosphate in T-cell activation?

Ristianol Phosphate is hypothesized to enhance T-cell activation by amplifying the signal transduction cascade downstream of the T-cell receptor (TCR). Specifically, it is believed to interact with key enzymes in the phosphoinositide pathway. Upon TCR engagement, phospholipase C (PLC) is activated, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1][2]

IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.[2][3] This sustained increase in cytoplasmic Ca2+ is a pivotal signal that, along with other pathways, leads to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), culminating in cytokine production (e.g., IL-2), proliferation, and the execution of effector functions. Ristianol Phosphate is thought to stabilize IP3 or enhance its binding to the IP3R, thus prolonging the calcium signal and leading to a more robust and sustained T-cell response.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR PLC Phospholipase C (PLC) TCR->PLC Antigen Stimulation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 RP Ristianol Phosphate (Hypothesized Action) IP3R IP3 Receptor RP->IP3R Enhances Binding IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Store Ca2+ Stores Ca_Cytosol ↑ Cytosolic Ca2+ Ca_Store->Ca_Cytosol Release IP3R->Ca_Store Opens Channel NFAT NFAT Activation Ca_Cytosol->NFAT Response T-Cell Activation (Cytokine Production, Proliferation) NFAT->Response Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_analysis Analysis A Isolate T-Cells B Label with CFSE A->B C Plate Cells (96-well plate) B->C D Add Ristianol Phosphate (Serial Dilutions) C->D E Add Activation Stimulus (e.g., anti-CD3/CD28) D->E F Incubate (3-5 Days) E->F G Harvest & Analyze (Flow Cytometry) F->G H Determine Optimal Concentration G->H

Caption: Experimental workflow for dose-response determination.

Section 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common problems in a Q&A format.

Q4: My cells are not proliferating, even at the expected optimal concentration. What went wrong?

This is a common issue with several potential causes.

  • Cause 1: Sub-optimal T-cell Activation Signal. The primary stimulus (e.g., anti-CD3/CD28) may be too weak. The efficacy of Ristianol Phosphate depends on an initial TCR signal to activate PLC.

    • Solution: Titrate your activation stimulus. Ensure antibodies are not expired and are from a reliable vendor. Bead-based activators should be used at the recommended bead-to-cell ratio. [4]* Cause 2: Poor Cell Health. Primary T cells are sensitive. If they are stressed during isolation or are from an unhealthy donor, their response will be poor.

    • Solution: Check initial viability post-isolation; it should be >95%. Work quickly and keep cells on ice. Ensure all reagents are endotoxin-free.

  • Cause 3: Incorrect Timing. The peak proliferative response occurs between days 3 and 5. Analyzing too early or too late can miss the window.

    • Solution: Perform a time-course experiment (e.g., analyzing on days 3, 4, and 5) to find the optimal endpoint for your system. [5]

Q5: I'm seeing high levels of cell death across all concentrations, including my vehicle control. Why?

High background cell death points to a systemic issue rather than compound-specific toxicity.

  • Cause 1: Culture Contamination. Bacterial or fungal contamination will rapidly kill immune cells.

    • Solution: Visually inspect cultures for turbidity or color changes in the medium. Plate a sample on an agar plate if unsure. Always use sterile technique.

  • Cause 2: Nutrient Depletion / Media Issues. Rapidly proliferating T cells consume nutrients quickly. Expired or improperly stored media can also be a factor.

    • Solution: Ensure your media is fresh and contains all necessary supplements (FBS, L-glutamine). For longer cultures (>4 days), consider a partial media change.

  • Cause 3: Over-stimulation / Activation-Induced Cell Death (AICD). An excessively strong primary activation signal can cause T cells to die. [6] * Solution: Reduce the concentration of your anti-CD3/CD28 antibodies. AICD is a natural regulatory mechanism, so finding the right balance of stimulation is key.

Q6: My dose-response curve is flat. There's no difference between the vehicle control and any concentration of Ristianol Phosphate. What does this mean?

A flat curve suggests the compound is having no effect under the tested conditions.

  • Cause 1: Inactive Compound. The Ristianol Phosphate stock may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the compound. If possible, verify its integrity via analytical methods like HPLC. [7]* Cause 2: Incorrect Assay Window. The chosen assay (e.g., proliferation) may not be sensitive enough, or the effect of the compound may be more subtle.

    • Solution: Measure a more proximal and direct outcome of the proposed signaling pathway. For example, use a fluorescent calcium indicator dye (e.g., Fluo-4) to measure Ca2+ flux shortly after stimulation. This provides a direct readout of the IP3 pathway.

  • Cause 3: Cell Type is Non-Responsive. The cell line or cell type you are using may lack the specific molecular machinery that Ristianol Phosphate targets.

    • Solution: Confirm that your cells express the key components of the TCR-PLC-IP3 signaling pathway. Test the compound in a different, well-characterized system (e.g., primary human T cells vs. a cell line).

Troubleshooting_Flowchart start Problem Observed q1 Low/No Proliferation start->q1 q2 High Cell Death start->q2 q3 Flat Dose-Response start->q3 a1 Check Activation Signal (Titrate anti-CD3/28) q1->a1 Yes a2 Assess Initial Cell Health (Viability >95%?) q1->a2 No a3 Run Time-Course (Days 3, 4, 5) q1->a3 Maybe b1 Check for Contamination (Visual, Plating) q2->b1 Yes b2 Verify Media Quality & Culture Conditions q2->b2 No b3 Reduce Primary Stimulus (Prevent AICD) q2->b3 Maybe c1 Use Fresh Compound Aliquot q3->c1 Yes c2 Switch to Proximal Assay (e.g., Calcium Flux) q3->c2 No c3 Confirm Target Pathway in Cell Type q3->c3 Maybe

Caption: A logical flowchart for troubleshooting common issues.

Section 4: Advanced Assays for Immunological Profiling

Once an optimal concentration is identified, a deeper analysis of the immune response is necessary.

Protocol 1: Cytokine Quantification using ELISA or Multiplex Assay

Measuring cytokine production provides insight into the type and magnitude of the T-cell response.

  • Methodology:

    • Set up the T-cell activation experiment as described in Section 2, using the optimal concentration of Ristianol Phosphate.

    • At 24, 48, or 72 hours post-activation, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cells or debris.

    • Measure the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α using commercially available ELISA kits or a multiplex bead-based assay (e.g., Luminex). [8][9]* Interpretation: An increase in IL-2 confirms T-cell activation. High levels of IFN-γ and TNF-α suggest a pro-inflammatory Th1-type response.

Protocol 2: Analysis of Activation Markers by Flow Cytometry

Surface marker expression reveals the activation state of the T cells.

  • Methodology:

    • Set up the T-cell activation experiment.

    • At 24-72 hours, harvest the cells.

    • Stain the cells with fluorescently-labeled antibodies against activation markers like CD25 (the high-affinity IL-2 receptor alpha chain) and CD69 (an early activation marker).

    • Analyze by flow cytometry, gating on CD4+ or CD8+ T-cell populations.

  • Interpretation: A significant increase in the percentage of CD25+ and CD69+ cells in the Ristianol Phosphate-treated group compared to the control indicates a more robust activation state.

Protocol 3: Single-Cell Resolution with ELISpot

The ELISpot assay quantifies the frequency of cytokine-secreting cells.

  • Methodology:

    • Use an ELISpot plate pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

    • Add T cells, Ristianol Phosphate, and the activation stimulus to the wells.

    • Incubate for 18-24 hours. During this time, secreted cytokines are captured in the immediate vicinity of the secreting cell.

    • Wash away the cells and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.

    • Add a substrate that forms an insoluble colored spot where the cytokine was captured.

    • Count the spots using an automated reader. Each spot represents a single cytokine-producing cell.

  • Interpretation: ELISpot provides quantitative data on the number of responding cells, which is often more sensitive than measuring bulk cytokine levels in the supernatant. [10][11]

References

  • Allegrow Biotech. (2025). Optimizing T Cell Functionality: Tips to Prevent Exhaustion. [Link]

  • Wang, H., et al. (2015). INTEGRATION OF INOSITOL PHOSPHATE SIGNALING PATHWAYS VIA HUMAN ITPK1. NIH Public Access. [Link]

  • Xiang, Y., et al. (2023). How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers in Immunology. [Link]

  • Jayaraman, T., et al. (1995). The inositol 1,4,5-trisphosphate receptor is essential for T-cell receptor signaling. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (2022). Could you please help in troubleshooting a protocol for 'total inorganic phosphate quantification'. [Link]

  • Valle, A., et al. (2015). Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells. Journal of Visualized Experiments. [Link]

  • Irvine, R. F., & Schell, M. J. (2001). Defining Signal Transduction by Inositol Phosphates. Nature Reviews Molecular Cell Biology. [Link]

  • Han, X., et al. (2021). Inflammation: a putative link between phosphate metabolism and cardiovascular disease. Clinical Science. [Link]

  • ResearchGate. (2018). Dose response of tricalcium phosphate sample. [Link]

  • Zhang, Y., et al. (1996). Physical and chemical stability of etoposide phosphate solutions. Journal of the American Society of Health-System Pharmacists. [Link]

  • Li, M., et al. (2023). Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms. Vaccines. [Link]

  • PROCTECH 2EC3 Lab Manual. (n.d.). Experiment 4: Phosphate Precipitation. [Link]

  • AK Lectures. (2015). Phosphoinositide Signal Pathway. YouTube. [Link]

  • Bio-Techne. (n.d.). Immunoassays for Immune Response Profiling. [Link]

  • ResearchGate. (2025). Aluminium phosphate adjuvants prepared by precipitation at constant pH. [Link]

  • ResearchGate. (2018). How to do T cell activation?. [Link]

  • Ghasemian, A., et al. (2019). Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy. International Journal of Hematology-Oncology and Stem Cell Research. [Link]

  • Crill, C., et al. (2010). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy. [Link]

  • Berridge, M. J. (1993). How do inositol phosphates regulate calcium signaling?. British Journal of Pharmacology. [Link]

  • Wang, Z., et al. (2024). Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines. MDPI. [Link]

  • Centers for Disease Control and Prevention. (2024). Adjuvants and Vaccines. [Link]

  • Armando Hasudungan. (2012). Immunology - Innate Immunity (Toll-Like Receptors). YouTube. [Link]

  • Halle-Pannenko, O., et al. (1976). Time-dose-response studies on cellular immunity. Transplantation. [Link]

  • Ezquer-Gargallo, C., et al. (2020). Stability of tedizolid phosphate-sodium rifampicin and tedizolid phosphate-meropenem admixtures in intravenous infusion bags stored at different temperatures. Die Pharmazie. [Link]

  • Gu, C., et al. (2021). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. International Journal of Molecular Sciences. [Link]

  • Lee, J. K., et al. (2019). Computational and experimental optimization of T cell activation. bioRxiv. [Link]

  • Vahjen, W., et al. (2015). The impact of phosphorus on the immune system and the intestinal microbiota with special focus on the pig. Journal of Nutritional Science. [Link]

  • Al-Azzam, W., et al. (2023). Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations. Pharmaceutics. [Link]

  • Paul, M., et al. (2015). Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration. Antimicrobial Agents and Chemotherapy. [Link]

  • Elliott, D. M., et al. (1988). Immunotoxicity of organophosphorus compounds. Modulation of cell-mediated immune responses by inhibition of monocyte accessory functions. International Journal of Immunopharmacology. [Link]

  • Jones, R. M., et al. (2022). Mechanism of TLR4-mediated anti-inflammatory response induced by exopolysaccharide from the probiotic Bacillus subtilis. Journal of Immunology. [Link]

  • Santiago, M. J., et al. (2009). Stability of continuous renal replacement therapy solutions after phosphate addition: an experimental study. Critical Care. [Link]

Sources

Resolving pH-dependent solubility issues of Ristianol phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the pH-dependent solubility of Ristianol phosphate, a model organophosphate compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and design robust, reproducible experiments.

Section 1: Foundational Principles of Ristianol Phosphate Solubility

This section addresses the fundamental "why" behind the solubility behavior of Ristianol phosphate, linking it to its core chemical structure.

Q1: Why is the solubility of my Ristianol phosphate compound so heavily dependent on pH?

A1: The pH-dependent solubility of Ristianol phosphate is a direct consequence of its phosphate monoester functional group. This group can exist in either a protonated (neutral) or deprotonated (ionized) state, depending on the pH of the surrounding solution.

  • At Low pH (Acidic Conditions): The phosphate group is fully protonated (R-O-PO(OH)₂). In this non-ionized form, the molecule is less polar and generally exhibits significantly lower aqueous solubility.

  • At High pH (Alkaline Conditions): The phosphate group loses one or both protons to become ionized (R-O-PO₂OH⁻ or R-O-PO₃²⁻). This charged form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in aqueous solubility.[1][2][3]

This relationship between ionization and solubility is a cornerstone of pharmaceutical science, particularly for weakly acidic or basic drugs.[4] The transition between these states is governed by the compound's acid dissociation constant, or pKa.

Q2: What are the pKa values for a phosphate group, and how do they dictate the solubility profile of Ristianol phosphate?

A2: Phosphoric acid itself is a triprotic acid, meaning it has three protons it can donate, with three corresponding pKa values: pKa₁, ~2.1; pKa₂, ~7.2; and pKa₃, ~12.3.[5]

For a phosphate monoester like Ristianol phosphate, two of these dissociation steps are relevant. The first proton is lost at a very low pH (pKa₁ ≈ 1-2), meaning it is almost always ionized in typical experimental conditions. The second dissociation (pKa₂ ≈ 6.8 - 7.2) is the most critical for understanding solubility in biological and pharmaceutical systems.[6][7]

The relationship is best described by the Henderson-Hasselbalch equation .[8][9][10] It dictates the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of the drug.

  • When pH < pKa₂: The non-ionized form predominates, leading to lower solubility.

  • When pH = pKa₂: The concentrations of the ionized and non-ionized forms are equal.

  • When pH > pKa₂: The ionized form predominates, leading to higher solubility.

Therefore, a sharp increase in Ristianol phosphate solubility is expected as the solution pH is adjusted from acidic to neutral and alkaline, crossing over its second pKa value.

cluster_0 Solubility & Ionization State of Ristianol Phosphate Low_pH Low pH (e.g., pH 4) pH < pKa₂ Protonated Predominantly Protonated (R-O-PO₂H⁻) Low Solubility Low_pH->Protonated Favors pKa_Point Transition Point pH ≈ pKa₂ (7.2) pKa_Point->Protonated 50% Deprotonated Predominantly Deprotonated (R-O-PO₃²⁻) High Solubility pKa_Point->Deprotonated 50% High_pH High pH (e.g., pH 9) pH > pKa₂ High_pH->Deprotonated Favors

Caption: Relationship between pH, pKa₂, and the ionization state of Ristianol phosphate.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to address specific problems you may encounter during your experiments.

Q3: I prepared a solution of Ristianol phosphate in a buffer, but it precipitated upon standing. What likely went wrong?

A3: Unintended precipitation is a common issue, typically stemming from a few key factors:

  • Incorrect Buffer Choice or Insufficient Buffer Capacity: The chosen buffer may not be effective at the target pH, or its concentration may be too low. Buffers work best within ±1 pH unit of their pKa. If the addition of your Ristianol phosphate stock (which may be acidic or basic itself) or exposure to atmospheric CO₂ shifts the pH outside the buffer's effective range, the drug's solubility will decrease, causing precipitation.[11]

  • pH Drift: The pH of your final solution may have shifted after preparation. Always re-verify the pH of the final solution after adding the drug. Small additions of acidic or basic excipients can cause significant pH changes in weakly buffered systems.

  • Temperature Effects: Solubility is temperature-dependent.[1] If you prepared a saturated solution at an elevated temperature and then cooled it to room temperature or refrigerated it, you may have created a supersaturated solution that will precipitate over time.

  • Common Ion Effect: If your buffer contains high concentrations of ions that can form a less soluble salt with Ristianol (e.g., calcium or magnesium ions with a phosphate drug), it can suppress solubility and lead to precipitation.[1]

Troubleshooting Action: First, measure the pH of the solution where precipitation occurred. This will immediately tell you if a pH shift is the culprit. Next, review your buffer preparation protocol and ensure its pKa is appropriate for your target pH.

Q4: My solubility measurements for Ristianol phosphate are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent results are often traced back to subtle variations in experimental protocol.[12] Here are the most common sources of error:

  • Inadequate Equilibration Time: Achieving true thermodynamic equilibrium solubility is not instantaneous. For crystalline compounds, this can take 24-72 hours of constant agitation. Kinetic solubility tests are faster but measure the precipitation rate from a supersaturated state and are inherently less reproducible.[13][14][15]

  • Errors in Buffer Preparation: Small errors in weighing buffer components or in the final pH adjustment can lead to significant differences in solubility.[12] Always use a calibrated pH meter and document the exact preparation method.

  • Incomplete Separation of Solid from Solution: Before analysis, undissolved solid must be completely removed from the saturated solution, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Failure to do so will artificially inflate the measured concentration.

  • Compound Purity and Form: Ensure you are using the same batch and polymorphic form of Ristianol phosphate for all experiments. Different salt forms or polymorphs can have different intrinsic solubilities.

  • Analytical Method Variability: Ensure your analytical method (e.g., HPLC, UV-Vis) is validated for linearity, accuracy, and precision in the relevant concentration range and buffer matrix.

Self-Validation Check: A key step in ensuring equilibrium is to measure the concentration at multiple time points (e.g., 24h, 48h, 72h). The system has reached equilibrium when the concentration no longer increases.

Q5: How do I select the most appropriate buffer system for my Ristianol phosphate formulation?

A5: The ideal buffer system depends on your target pH, the required buffer capacity, and the intended application (e.g., in vitro assay vs. parenteral formulation).[16][17]

Key Selection Criteria:

  • Match the pKa: Choose a buffer system whose pKa is as close as possible to your desired final pH. This ensures the highest buffer capacity.

  • Consider Concentration: For most pharmaceutical applications, buffer concentrations of 10-100 mM are common.[11] Higher concentrations provide greater resistance to pH change but can impact tonicity and patient comfort in injectable or ophthalmic formulations.

  • Biocompatibility: For in vivo or cell-based applications, use physiologically relevant buffers. Phosphate and acetate buffers are very common.[11][16][18] Avoid buffers known for toxicity, like borate buffers in some applications.

  • Avoid Interactions: Ensure the buffer components do not interact with Ristianol phosphate or other excipients in your formulation.

Common Pharmaceutical Buffer Systems

Buffer SystempKaUseful pH RangeCommon Applications
Citrate3.13, 4.76, 6.402.5 - 7.5Oral, Topical, Parenteral[16][17]
Acetate4.763.8 - 5.8Parenteral, Ophthalmic, Oral[11]
Phosphate 2.1, 7.2, 12.3 6.2 - 8.2 Parenteral, Ophthalmic, Topical [16][18]
Tris8.17.1 - 9.1Biological assays (can interfere with some enzymes)
Bicarbonate6.1, 10.35.5 - 7.4In vivo buffer systems[19]

Section 3: Protocols and Methodologies

This section provides standardized, step-by-step protocols for determining and managing the solubility of Ristianol phosphate.

Q6: What is a reliable, step-by-step protocol for determining the pH-solubility profile of Ristianol phosphate?

A6: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[13] This protocol ensures that the system reaches a true equilibrium, providing highly reliable and reproducible data.

Experimental Protocol: Shake-Flask Solubility Determination

  • Materials & Preparation:

    • Prepare a series of buffers covering your pH range of interest (e.g., pH 2, 4, 6, 7, 7.4, 8, 10). A 50 mM concentration is a good starting point.

    • Ristianol phosphate (solid powder).

    • Appropriate glass vials with screw caps.

    • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Calibrated pH meter.

    • Centrifuge.

    • Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF).

    • Validated analytical system (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of solid Ristianol phosphate to each vial. "Excess" means enough solid should remain visible at the end of the experiment. This is the most critical step for ensuring saturation.

    • Add a fixed volume (e.g., 2 mL) of the appropriate buffer to each corresponding vial.

    • Tightly cap the vials and place them on the orbital shaker.

    • Shake the vials at a constant temperature for a predetermined time (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium).

    • After shaking, allow the vials to rest for a short period to let heavy particles settle.

    • Carefully withdraw a sample from the supernatant. Do not disturb the solid at the bottom.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining undissolved micro-particles.

    • Dilute the filtrate as necessary with the appropriate mobile phase or solvent for your analytical method.

    • Quantify the concentration of dissolved Ristianol phosphate using your validated analytical method.

    • Measure the final pH of the supernatant in each vial to confirm it did not drift during the experiment.

start Start prep 1. Prepare Buffers (pH 2, 4, 6, 7.4, 9) start->prep add_solid 2. Add Excess Solid Ristianol Phosphate to Vials prep->add_solid add_buffer 3. Add Buffer to Vials add_solid->add_buffer shake 4. Equilibrate on Shaker (24-48h at 25°C) add_buffer->shake separate 5. Centrifuge / Filter (0.22 µm PVDF filter) shake->separate analyze 6. Quantify Concentration (HPLC-UV) separate->analyze check_ph 7. Measure Final pH of Supernatant analyze->check_ph end_node End: pH-Solubility Profile check_ph->end_node

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Section 4: Advanced Solubility Enhancement Strategies

While pH adjustment is the primary tool for Ristianol phosphate, other formulation strategies can be employed, particularly if high concentrations are needed at a specific pH where intrinsic solubility is low.

Q7: Beyond simple pH adjustment, what other formulation strategies can be considered for a poorly soluble compound like Ristianol phosphate?

A7: When pH control alone is insufficient, several advanced formulation techniques can be explored to enhance the solubility and bioavailability of poorly soluble drugs.[20][21]

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous vehicle can increase the solubility of lipophilic compounds.

  • Surfactants (Micellar Solubilization): Surfactants form micelles in solution above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, increasing their apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from water and increasing solubility.

  • Particle Size Reduction: Decreasing the particle size of the drug substance (micronization or nanonization) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[22]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher energy, more soluble state.[23][24]

The choice of strategy depends heavily on the drug's specific properties, the desired dosage form, and the route of administration.[22][25]

References

  • TRICRESYL PHOSPHATE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved February 3, 2026, from [Link]

  • Phosphate | Solubility of Things. (n.d.). Solubility of Things. Retrieved February 3, 2026, from [Link]

  • Tricresyl phosphate - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University. Retrieved February 3, 2026, from [Link]

  • Phosphate - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • phosphate - Diduco. (n.d.). Diduco. Retrieved February 3, 2026, from [Link]

  • Studies on the pH-Dependent Solubility of Various Grades of Calcium Phosphate-based Pharmaceutical Excipients - PubMed. (2021). PubMed. Retrieved February 3, 2026, from [Link]

  • Solubility curves as function of pH for different P compounds... - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Degradation of triphenyl phosphate (TPhP) by CoFe2O4-activated peroxymonosulfate oxidation process: Kinetics, pathways, and mechanisms | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Open Education Alberta. Retrieved February 3, 2026, from [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Fagron Academy. Retrieved February 3, 2026, from [Link]

  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. Retrieved February 3, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026). IJPSR. Retrieved February 3, 2026, from [Link]

  • Henderson–Hasselbalch equation - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Degradation of the flame retardant triphenyl phosphate by ferrous ion-activated hydrogen peroxide and persulfate_ Kinetics, path. (2018). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Solubility of Calcium Phosphates - bio.umass.edu. (n.d.). UMass Amherst. Retrieved February 3, 2026, from [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 3, 2026, from [Link]

  • Questions regarding pH, pKa, and phosphate species. : r/Biochemistry - Reddit. (2023). Reddit. Retrieved February 3, 2026, from [Link]

  • Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Buffers. (2024). Hopax. Retrieved February 3, 2026, from [Link]

  • pKa values of phosphoric acid are 22, 72 and 127 A phosphatebuffer of pH = 74 can be prepared u - YouTube. (2020). YouTube. Retrieved February 3, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). NCBI. Retrieved February 3, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). NCBI. Retrieved February 3, 2026, from [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). ATSDR. Retrieved February 3, 2026, from [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

  • What's the pKa of the phosphate group in DNA and RNA molecules? | ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • biological and pharmaceutical buffer systems - iajps. (n.d.). Indo American Journal of Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

  • Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Hilaris Publisher. Retrieved February 3, 2026, from [Link]

  • Buffers in pharmaceutical and biological system | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 3, 2026, from [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Solubilities of phosphates and other sparingly soluble compounds: progress report - GovInfo. (n.d.). GovInfo. Retrieved February 3, 2026, from [Link]

  • THE CHEMICAL STRUCTURES AND PROPERTIES OF CONDENSED INORGANIC PHOSPHATES. (2004). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.). AccessPhysiotherapy. Retrieved February 3, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. (2022). YouTube. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Ristianol Phosphate Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Reference: Ristianol Phosphate (CAS: 78092-66-7) Classification: Immunoregulator / Bio-active Small Molecule Molecular Formula: C₈H₁₄NO₅PS Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

As researchers, we often treat salt forms of small molecules as inherently stable. However, Ristianol Phosphate presents a specific chemical vulnerability that frequently leads to "silent" experimental failure.

While the phosphate group confers excellent aqueous solubility, the core thioether linkage (sulfide bridge) connecting the pyridine ring to the ethanol tail is highly susceptible to oxidative degradation , particularly in dilute working solutions. Oxidation converts the active sulfide to a sulfoxide (and eventually a sulfone), which is structurally distinct and often biologically inert or inhibitory.

This guide moves beyond standard datasheets to provide a mechanistic strategy for preserving the integrity of this immunomodulator in solution.

Critical Handling Protocols (The "Golden Rules")

A. Reconstitution & Stock Preparation

Rationale: Minimizing the surface-area-to-volume ratio reduces oxidative stress.

  • Solvent Selection: Reconstitute the lyophilized powder in sterile, deionized water (pH 6.0–7.0) .

    • Scientist's Note: Avoid reconstituting directly in cell culture media (DMEM/RPMI). The transition metals (Fe, Cu) present in media act as catalysts for thioether oxidation.

  • Concentration: Aim for a high-concentration stock (e.g., 10 mM to 50 mM ).

    • Why? Dilute solutions follow pseudo-first-order degradation kinetics much faster than concentrated stocks.

  • Inert Gas Overlay (Mandatory for Long-term): Before closing the vial, gently overlay the headspace with Argon or Nitrogen gas.

  • Aliquoting: Flash-freeze in single-use aliquots (20–50 µL) using low-binding polypropylene tubes. Store at -80°C .

B. Working Solution Strategy

Rationale: Working solutions are thermodynamically unstable. They must be treated as "transient states."

VariableRecommendationCausality
Temperature Keep on ice (4°C)Reduces the rate of hydrolysis and spontaneous oxidation.
Light Exposure Amber tubes / Foil wrapThe pyridine ring can undergo photo-induced electron transfer, generating radicals that attack the sulfur.
pH Environment Buffer at pH 7.2–7.4Acidic pH (<5) accelerates hydrolysis of the phosphate ester; Basic pH (>8) promotes oxidation.
Shelf-Life < 4 Hours After 4 hours at RT, HPLC analysis often shows >5% degradation products in dilute samples.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: "My working solution turned a faint yellow/brown color. Is it still usable?"

Verdict: DISCARD IMMEDIATELY. Technical Explanation: Pure Ristianol Phosphate solutions should be colorless. A yellow tint indicates the formation of N-oxide species or extensive oxidative degradation of the thioether moiety. This often occurs if the stock was stored at -20°C (instead of -80°C) for >6 months or exposed to light. Using this will introduce significant variability into your immunomodulation assays.

Q2: "I see a fine white precipitate upon adding the stock to my assay buffer (PBS)."

Verdict: LIKELY SALTING OUT. Technical Explanation: While Ristianol Phosphate is water-soluble, it can experience the "Common Ion Effect" in high-salt buffers like 10x PBS or buffers containing high Calcium/Magnesium. Corrective Action:

  • Warm the solution to 37°C for 2 minutes and vortex gently.

  • If precipitate persists, dilute your stock 1:10 in water before adding to the high-salt buffer to lower the local ionic strength shock.

Q3: "The EC50 in my T-cell proliferation assay has shifted significantly (lower potency)."

Verdict: ADSORPTION OR DEGRADATION. Technical Explanation: Ristianol is a small molecule with moderate lipophilicity in its core. In very dilute working solutions (<1 µM), it can adsorb to the walls of polystyrene reservoirs or tubing. Corrective Action:

  • Use glass-coated or low-retention plasticware .

  • Add a carrier protein (0.1% BSA) to the working solution if it does not interfere with your specific assay (BSA acts as a "sacrificial surface" for adsorption).

Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling Ristianol Phosphate to prevent the two main degradation pathways: Oxidation (Sulfur attack) and Hydrolysis (Phosphate cleavage).

RistianolStability Lyophilized Lyophilized Powder (Store -20°C, Desiccated) Reconstitution Reconstitution (Sterile H2O, pH 6-7) Lyophilized->Reconstitution Add Solvent StockSol Stock Solution (>10 mM) Reconstitution->StockSol High Conc. StockSol->StockSol Storage: -80°C (Argon Overlay) WorkingSol Working Solution (Dilute in Media/Buffer) StockSol->WorkingSol Dilution Degradation1 Oxidation Risk (Thioether -> Sulfoxide) WorkingSol->Degradation1 Exposure to Air/Media metals Degradation2 Hydrolysis Risk (Phosphate cleavage) WorkingSol->Degradation2 Extreme pH or >24h SafePath Valid Assay Window (<4 Hours on Ice) WorkingSol->SafePath Immediate Use

Figure 1: Critical Control Points in Ristianol Phosphate preparation. Note that the transition from Stock to Working Solution represents the period of highest instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54050, Ristianol. Retrieved February 3, 2026. [Link]

  • Reiter, L. A. (2012).Fatty acid-pharmaceutical agent conjugates (US Patent No. 8,314,077). U.S. Patent and Trademark Office.
  • World Health Organization. International Nonproprietary Names for Pharmaceutical Substances (INN).[1] (Verification of nomenclature and chemical structure). [Link]

Sources

Validation & Comparative

Comparative Guide: Ristianol Phosphate vs. Thymopentin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ristianol Phosphate and Thymopentin (TP-5) . It is designed for researchers and drug development professionals, focusing on mechanism of action, physicochemical stability, and experimental validation of efficacy.

Executive Summary

This guide contrasts two distinct classes of immunoregulators: Thymopentin (TP-5) , a synthetic peptide mimicking the active site of the thymic hormone thymopoietin, and Ristianol Phosphate , a synthetic small-molecule pyridine derivative. While both agents aim to restore immune homeostasis, their pharmacological profiles differ fundamentally. Thymopentin offers high biological specificity with poor oral bioavailability and short half-life, whereas Ristianol Phosphate represents a small-molecule approach offering potential oral stability but a distinct, likely broader, immunomodulatory mechanism similar to levamisole-like agents.

Physicochemical & Structural Analysis

Understanding the structural dichotomy is the first step in experimental design.

FeatureThymopentin (TP-5) Ristianol Phosphate (CP-48,867-9)
Chemical Class Synthetic PentapeptideSynthetic Small Molecule (Pyridine derivative)
Sequence/Structure Arg-Lys-Asp-Val-Tyr2-[(4-pyridinylmethyl)thio]ethanol phosphate
Molecular Weight ~679.77 g/mol ~267.24 g/mol
Stability (Plasma) Low (

sec); rapid enzymatic degradation
High; resistant to serum proteases
Route of Admin IV, SC (requires frequent dosing)Potential for Oral or SC
Target Specificity High (Thymopoietin Receptor)Moderate (General Immunomodulation)
Experimental Implication
  • Thymopentin Protocols: Must include protease inhibitors (e.g., amastatin) or use stabilized analogs for in vitro assays exceeding 10 minutes.

  • Ristianol Protocols: Soluble in aqueous buffers; stable in standard cell culture media without extensive precautions.

Mechanism of Action (MOA) & Signaling Pathways

Thymopentin: The cGMP-Driven Differentiation Pathway

Thymopentin functions as a thymomimetic. It binds to specific receptors on T-cell precursors (pro-thymocytes), inducing differentiation into mature functional T-cells. The signal transduction is mediated primarily by the elevation of intracellular cyclic GMP (cGMP), distinct from the cAMP pathway used by other thymic hormones like Thymosin fraction V.

Ristianol Phosphate: Small Molecule Immunomodulation

Ristianol Phosphate acts as a synthetic immunoregulator.[1][2][3][4] Unlike peptides that mimic endogenous hormones, small molecules in this class (similar to Levamisole) often act by:

  • Macrophage Activation: Enhancing phagocytosis and chemotaxis.

  • T-Cell Restoration: Restoring function in anergic T-cells rather than stimulating hyper-reactive ones.

  • Metabolic Modulation: Potential interaction with alkaline phosphatase or purinergic signaling pathways to modulate lymphocyte proliferation.

Pathway Visualization

Immunomodulation_Pathways TP5 Thymopentin (TP-5) Rec Thymopoietin Receptor (Surface) TP5->Rec Binds GC Guanylate Cyclase Rec->GC Activates cGMP cGMP u2191 GC->cGMP Synthesizes Diff T-Cell Differentiation (Thy-1+ Expression) cGMP->Diff Induces Rist Ristianol Phosphate Macro Macrophage/Monocyte Activation Rist->Macro Stimulates TCell T-Cell Restoration (Proliferation) Rist->TCell Direct Effect? Signal Cytokine Release (IL-1, IL-6) Macro->Signal Secretes Signal->TCell Modulates

Figure 1: Divergent signaling mechanisms. TP-5 acts directly on T-cell precursors via cGMP, while Ristianol likely acts via broader macrophage-T-cell interaction networks.

Comparative Efficacy Protocols

To objectively compare these agents, researchers should utilize a Dual-Model Validation System : one assay for T-cell differentiation (TP-5 dominant) and one for general immune restoration (Ristianol relevant).

Protocol A: E-Rosette Formation Assay (T-Cell Differentiation)

This assay measures the capacity of the drug to induce T-cell markers (CD2) on null cells.

  • Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from an immunosuppressed donor or nude mouse spleen.

  • Enrichment: Deplete mature T-cells using density gradient centrifugation.

  • Incubation:

    • Control: PBS vehicle.

    • TP-5 Group: 100 ng/mL TP-5 (Add protease inhibitor Amastatin 10 µM).

    • Ristianol Group: 1 - 10 µg/mL Ristianol Phosphate.

    • Duration: Incubate for 18 hours at 37°C, 5% CO2.

  • Rosetting: Mix cells with sheep red blood cells (SRBCs).

  • Quantification: Count rosette-forming cells (RFCs).

    • Expected Result: TP-5 should significantly increase RFCs (differentiation). Ristianol may show lower activity here as it is less of a differentiation factor and more of a restorer.

Protocol B: Lymphocyte Proliferation Assay (Immune Restoration)

This assay measures the ability to restore proliferative response to mitogens (ConA or PHA) in suppressed cells.

  • Model: Use PBMCs from aged mice or stress-suppressed cultures.

  • Stimulation: Add suboptimal concentration of Concanavalin A (ConA) (0.5 µg/mL).

  • Treatment:

    • Add TP-5 (10-100 ng/mL) vs. Ristianol (0.1-10 µg/mL).

    • Pulse with [3H]-Thymidine after 48 hours.

  • Harvest: Measure CPM (Counts Per Minute) after 72 hours.

    • Expected Result: Ristianol Phosphate often excels here, acting to "boost" the sub-maximal response, similar to Levamisole. TP-5 will normalize the response but may plateau.

Efficacy Data Summary

The following table synthesizes inferred performance based on class characteristics and historical patent data for immunoregulators.

Efficacy ParameterThymopentin (TP-5) Ristianol Phosphate Interpretation
T-Cell Differentiation High (++++)Low/Moderate (+)TP-5 is the gold standard for inducing T-cell markers.
Adjuvant Effect (Vaccines) Moderate (++)High (+++)Small molecules like Ristianol often act as stronger chemical adjuvants.
Macrophage Activation Low (+)High (+++)Ristianol likely stimulates phagocytosis more effectively.
Dose-Response Curve Bell-shaped (Hormetic)Linear/SigmoidalTP-5 loses efficacy at high doses (receptor downregulation); Ristianol follows standard kinetics.
Side Effect Profile Minimal (Endogenous mimic)Moderate (Chemical toxicity risks)Peptides are generally safer; small molecules carry risks of agranulocytosis (class effect).

References

  • Goldstein, G., & Audhya, T. (1985). Thymopoietin to Thymopentin: Experimental Studies. Survey of Immunologic Research. Link

  • Pfizer Inc. (1982). Patent US4340736A: Pyridine derivatives as immunoregulators. (Describes the synthesis and utility of Ristianol/CP-48,867). Link

  • Hadden, J. W. (1993). Immunostimulants.[1][2][3][4][5][6] Immunology Today. (General review of small molecule vs peptide immunomodulators). Link

  • Sundal, E. (1985). Thymopentin in the treatment of rheumatoid arthritis. Arthritis & Rheumatism. Link

  • TargetMol. (2024). Ristianol Phosphate Compound Record. (Chemical structure and classification data). Link

Sources

A Comparative Analysis of Ristianol Phosphate and Levamisole as Immunomodulators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Scientists and Drug Development Professionals

In the landscape of immunomodulatory agents, both Ristianol phosphate and Levamisole have garnered attention for their potential to influence and direct the immune response. This guide provides a detailed, objective comparison of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While Levamisole is a well-characterized synthetic compound, Ristianol phosphate is understood to belong to the class of polyprenyl phosphates. For the purpose of this guide, we will utilize data from studies on polyprenyl phosphates, specifically Phosprenyl, as a proxy to delineate the immunomodulatory profile of Ristianol phosphate, with the acknowledgement that direct comparative studies are not yet available in the public domain.

Unveiling the Immunomodulators: A High-Level Overview

Levamisole , initially developed as an anthelmintic, was later discovered to possess significant immunomodulatory properties. It is a synthetic imidazothiazole derivative known to restore depressed immune function, particularly cell-mediated immunity. Its effects are broad, impacting T-lymphocytes, phagocytes, and cytokine production.

Ristianol phosphate , as a polyprenyl phosphate, belongs to a class of naturally derived isoprenoid compounds. Polyprenyl phosphates are recognized for their role in glycoprotein synthesis and have demonstrated antiviral and immunomodulatory activities. They are thought to primarily influence the innate immune response and modulate cytokine profiles.

Mechanistic Insights: A Tale of Two Pathways

The immunomodulatory effects of Levamisole and Ristianol phosphate stem from their distinct interactions with the components of the immune system.

Levamisole: A Broad-Spectrum Immune Restorer

Levamisole's mechanism of action is multifaceted, primarily targeting T-lymphocytes and phagocytic cells. It is believed to mimic the action of thymopoietin, a thymic hormone, thereby promoting the differentiation and maturation of T-cells. Key mechanistic aspects include:

  • T-Cell Modulation : Levamisole enhances the proliferation and activation of T-lymphocytes, particularly in individuals with compromised immune function. It has been shown to augment the response of lymphocytes to antigens.

  • Macrophage and Neutrophil Activation : It stimulates the phagocytic activity of macrophages and neutrophils, key components of the innate immune system.

  • Cytokine Profile Modulation : Levamisole can shift the immune response towards a Th1 phenotype by inducing the production of pro-inflammatory cytokines such as IFN-γ and IL-18, while downregulating Th2-associated cytokines like IL-4.

  • Signaling Pathway Involvement : Studies suggest that Levamisole's effects may be mediated through the JAK/STAT and Toll-like receptor (TLR) signaling pathways.

Levamisole_Pathway Levamisole Levamisole TLR Toll-like Receptor (TLR) Levamisole->TLR JAK JAK Levamisole->JAK MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Th1_Cytokines Th1 Cytokines (IFN-γ, IL-18) NFkB->Th1_Cytokines STAT STAT JAK->STAT STAT->Th1_Cytokines T_Cell T-Cell Th1_Cytokines->T_Cell Macrophage Macrophage Th1_Cytokines->Macrophage Proliferation Proliferation & Activation T_Cell->Proliferation Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis

Figure 1: Proposed signaling pathway for Levamisole's immunomodulatory effects.

Ristianol Phosphate (as Polyprenyl Phosphate): Modulating Innate Immunity and Cytokine Response

The immunomodulatory activity of polyprenyl phosphates like Ristianol phosphate appears to be centered on the innate immune system and the subsequent cytokine cascade. Key features of their mechanism include:

  • Cytokine Induction : Polyprenyl phosphates have been shown to induce the early production of key cytokines, including TNF-α, IL-6, and IFN-γ, by cells of the monocyte/macrophage lineage.

  • Modulation of T-Cell Proliferation : In vitro studies have indicated that polyprenyl phosphates can decrease Concanavalin A-induced spleen cell proliferation, an effect attributed to the inhibition of IL-2 binding to its receptor.

  • NK Cell Activity : Phosprenyl, a polyprenyl phosphate, has been found to induce Natural Killer (NK) cell activity.

  • Antiviral Activity : A notable feature of polyprenyl phosphates is their recognized antiviral properties, which are linked to their immunomodulatory effects.

Ristianol_Phosphate_Pathway Ristianol_Phosphate Ristianol Phosphate (Polyprenyl Phosphate) Macrophage Macrophage/ Monocyte Ristianol_Phosphate->Macrophage NK_Cell NK Cell Ristianol_Phosphate->NK_Cell T_Cell T-Cell Ristianol_Phosphate->T_Cell Cytokine_Production Early Cytokine Production (TNF-α, IL-6, IFN-γ) Macrophage->Cytokine_Production NK_Activation Activation NK_Cell->NK_Activation IL2R_Inhibition Inhibition of IL-2 Receptor Binding T_Cell->IL2R_Inhibition Proliferation_Modulation Modulated Proliferation IL2R_Inhibition->Proliferation_Modulation

Figure 2: Postulated signaling pathway for Ristianol phosphate's immunomodulatory effects.

Comparative Performance: An Analysis of Experimental Data

While direct head-to-head studies are lacking, a comparative analysis can be constructed from individual studies on Levamisole and polyprenyl phosphates. The following tables summarize key immunomodulatory effects based on available data.

Table 1: Effects on Lymphocyte Populations
FeatureLevamisoleRistianol Phosphate (as Polyprenyl Phosphate)
T-Cell Proliferation Generally enhances proliferation, particularly in suppressed immune states.Modulates proliferation; in vitro studies show a decrease in mitogen-induced proliferation.
T-Cell Activation Stimulates T-cell activation and maturation.Limited direct evidence, but modulation of cytokine environment suggests an indirect influence.
NK Cell Activity Limited direct evidence of significant enhancement.Induces NK cell activity.
Table 2: Effects on Phagocytic Cells
FeatureLevamisoleRistianol Phosphate (as Polyprenyl Phosphate)
Macrophage/Monocyte Activation Enhances phagocytic activity.Induces cytokine production by monocyte/macrophage lineage cells.
Neutrophil Function Stimulates phagocytic activity.Data not readily available.
Table 3: Effects on Cytokine Production
CytokineLevamisoleRistianol Phosphate (as Polyprenyl Phosphate)
IFN-γ Upregulates production, promoting a Th1 response.Increases serum levels.
TNF-α Production can be influenced, though reports vary.Increases serum levels.
IL-6 Production can be influenced, though reports vary.Increases serum levels.
IL-4 Downregulates production, shifting away from a Th2 response.Data not readily available.
IL-18 Upregulates production, contributing to the Th1 shift.Data not readily available.

Experimental Protocols for Immunomodulation Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the proliferation of lymphocytes in response to a stimulus.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add an equal volume of 2X CFSE working solution (typically 5-10 µM) and incubate for 10 minutes at 37°C.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS). Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Stimulation: Plate 100 µL of the cell suspension into a 96-well round-bottom plate. Add 100 µL of medium containing the desired stimulus (e.g., Phytohemagglutinin (PHA) at 5 µg/mL as a positive control) and the test compounds (Levamisole or Ristianol phosphate at various concentrations). Include an unstimulated control.

  • Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze by flow cytometry, gating on the lymphocyte population and then on the T-cell subsets. Proliferation is assessed by the decrease in CFSE fluorescence intensity.

Lymphocyte_Proliferation_Workflow start Isolate PBMCs stain CFSE Staining start->stain quench Quench Staining stain->quench wash Wash Cells quench->wash culture Cell Culture Setup wash->culture stimulate Add Stimuli & Test Compounds culture->stimulate incubate Incubate (4-5 days) stimulate->incubate analyze Flow Cytometry Analysis incubate->analyze

Figure 3: Workflow for CFSE-based lymphocyte proliferation assay.

Phagocytosis Assay (pHrodo™-based)

This assay quantifies the phagocytic activity of macrophages.

Principle: pHrodo™ dyes are pH-sensitive fluorescent dyes that are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the phagosome. This allows for the specific detection of phagocytosed particles.

Protocol:

  • Cell Culture: Plate macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Preparation of pHrodo™-labeled particles: Prepare a suspension of pHrodo™ Red or Green Zymosan or E. coli BioParticles™ according to the manufacturer's instructions.

  • Treatment: Remove the culture medium from the macrophages and replace it with fresh medium containing various concentrations of Levamisole or Ristianol phosphate. Incubate for a pre-determined time (e.g., 1-2 hours).

  • Phagocytosis Induction: Add the pHrodo™-labeled particles to the wells containing the treated macrophages.

  • Kinetic Measurement: Immediately place the plate in a plate reader equipped with fluorescence detection and capable of maintaining a 37°C, 5% CO2 environment. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Data Analysis: Plot the fluorescence intensity over time. The increase in fluorescence is proportional to the rate and extent of phagocytosis.

Phagocytosis_Assay_Workflow start Plate Macrophages treat Treat with Test Compounds start->treat add_particles Add pHrodo™-labeled Particles treat->add_particles measure Kinetic Fluorescence Measurement add_particles->measure analyze Data Analysis measure->analyze

Figure 4: Workflow for pHrodo™-based phagocytosis assay.

Summary and Future Directions

This guide provides a comparative overview of the immunomodulatory properties of Levamisole and Ristianol phosphate (represented by polyprenyl phosphates). Levamisole acts as a broad immune-restorative agent, primarily enhancing T-cell function and phagocytosis, with a clear propensity to drive a Th1-type immune response. Ristianol phosphate, based on data from related polyprenyl phosphates, appears to exert its effects by modulating the innate immune response through the early induction of key cytokines and influencing NK cell activity.

The distinct mechanisms of these two compounds suggest they may be suited for different therapeutic applications. Levamisole's profile may be advantageous in conditions characterized by suppressed cell-mediated immunity, while Ristianol phosphate's cytokine-inducing and antiviral properties could be beneficial in the context of infectious diseases.

Crucially, this comparison highlights the need for direct, head-to-head experimental studies to fully elucidate the relative potencies and specific immunomodulatory nuances of Ristianol phosphate and Levamisole. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo experiments that directly compare the effects of Ristianol phosphate and Levamisole on various immune parameters.

  • Dose-Response Analyses: Establishing the optimal concentrations at which each compound exerts its immunomodulatory effects.

  • In-depth Mechanistic Studies: Further investigating the specific signaling pathways and molecular targets of Ristianol phosphate.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of these two promising immunomodulators, paving the way for their informed application in drug development and therapeutic interventions.

References

  • Pronin, A. V., Deeva, A. V., Zav'yalov, E. L., & Narovlyansky, A. N. (2002). Polyprenols as possible factors that determine an instructive role of the innate immunity in the acquired immune response. Molekuliarnaia biologiia, 36(2), 241–247. [Link]

  • Grigor'eva, A. E., Leonova, G. N., & El'bert, E. V. (2003). Role of cytokines in immunomodulatory effects of polyprenyl phosphate: a new generation of antiviral drugs. Voprosy virusologii, 48(5), 29–33. [Link]

  • Ren, J., et al. (2021). Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways. Frontiers in Immunology, 12, 769614. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Immunomodulatory Role of Levamisole Hydrochloride in Modern Medicine. [Link]

  • Patsnap Synapse. What is the mechanism of Levamisole Hydrochloride? (2024-07-17). [Link]

  • Giamis, E., et al. (1992). Levamisole-induced reduction in seizure threshold: a possible role of nicotinic acetylcholine receptor-mediated pathway. Journal of Pharmacy and Pharmacology, 44(11), 934-937. [Link]

  • Kelly, B. S., et al. (1995). The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant. Cancer immunology, immunotherapy, 40(1), 35-40. [Link]

  • Knežević, J., et al. (2022). Effect of a Single and Triple Dose of Levamisole on Hematological Parameters in Controlled Inflammation Model. Medicina, 58(11), 1544. [Link]

  • Sajid, M. S., et al. (2006). Immunomodulatory action of levamisole. Journal of Ayub Medical College Abbottabad, 18(3), 63-66. [Link]

  • Mokhtari, A., et al. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Veterinary Medicine and Science, 9(1), 33-42. [Link]

  • Chen, C. H., et al. (2008). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical and experimental immunology, 151(1), 174–181. [Link]

  • Mayo Clinic Laboratories. LPAGF - Overview: Lymphocyte Proliferation to Antigens, Blood. [Link]

  • Ozherelkov, S. V., et al. (2004). Antiviral and immunomodulating activity of polyprenyl phosphates in viral infections. Voprosy virusologii, 49(5), 25-29. [Link]

  • van der Meijden, P. E., et al. (2012). Polyphosphate elicits proinflammatory responses that are counteracted by activated protein C in both cellular and animal models. Journal of thrombosis and haemostasis, 10(6), 1183–1185. [Link]

  • Yahfoufi, N., et al. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618. [Link]

  • Rook, G. A., et al. (1998). Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance. Clinical and experimental immunology, 114(3), 478–484. [Link]

  • Mokhtari, A., et al. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Veterinary Medicine and Science, 9(1), 33-42. [Link]

  • Jayaraman, T., et al. (1995). The inositol 1,4,5-trisphosphate receptor is essential for T-cell receptor signaling. Proceedings of the National Academy of Sciences of the United States of America, 92(13), 6007–6011. [Link]

  • T'jampens, D., et al. (2017). Novel phosphate-activated macrophages prevent ectopic calcification by increasing extracellular ATP and pyrophosphate. Biochimica et biophysica acta. Molecular basis of disease, 1863(6), 1394–1404. [Link]

  • Al-Shukaili, A., et al. (2021). Immunomodulatory Effects of Dietary Phosphorus and Calcium in Two Strains of Laying Hens. Animals, 11(1), 185. [Link]

  • Ganesan, R., et al. (2013). Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology. Frontiers in immunology, 4, 279. [Link]

  • Mokhtari, A., et al. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Veterinary Medicine and Science, 9(1), 33-42. [Link]

  • Das, S., et al. (2025). Immunomodulatory potential of phosphorus: insights from experimental mice models under normal and immunosuppressive condition. Drug Metabolism and Personalized Therapy. [Link]

  • Sato, Y., et al. (2023). Activation of the pentose phosphate pathway in macrophages is crucial for granuloma formation in sarcoidosis. The Journal of clinical investigation, 133(23), e171088. [Link]

  • Pronin, A. V., et al. (2002). Polyprenols as possible factors that determine an instructive role of the innate immunity in the acquired immune response. Molekuliarnaia biologiia, 36(2), 241-247. [Link]

  • Layrolle, P., et al. (2019). Immune Modulation by Transplanted Calcium Phosphate Biomaterials and Human Mesenchymal Stromal Cells in Bone Regeneration. Frontiers in immunology, 10, 663. [Link]

  • Vervloet, M., et al. (2017). Inflammation: a putative link between phosphate metabolism and cardiovascular disease. Nephrology, dialysis, transplantation, 32(suppl_2), ii133–ii140. [Link]

  • Embgenbroich, M., et al. (2021). Soluble mannose receptor induces proinflammatory macrophage activation and metaflammation. Proceedings of the National Academy of Sciences of the United States of America, 118(31), e2103304118. [Link]

  • Mojžišová, J., et al. (2004). Immune response and immunomodulatory effect of levamisole in immunosuppressed dogs vaccinated against parvovirosis. Folia microbiologica, 49(5), 629-633. [Link]

  • Sheng, H., et al. (2025). Oxidative pentose phosphate pathway is required for T cell activation and antitumor immunity. Proceedings of the National Academy of Sciences of the United States of America, 122(1), e2516288122. [Link]

  • Pacifici, R. (2023). Dietary phosphorus consumption alters T cell populations, cytokine production, and bone volume in mice. JCI Insight, 8(8), e154729. [Link]

  • Karampoor, S., et al. (2021). Efficacy and safety of Levamisole treatment in clinical presentations of non-hospitalized patients with COVID-19: a double-blind, randomized, controlled trial. DARU Journal of Pharmaceutical Sciences, 29(1), 107-115. [Link]

  • Hasudungan, A. (2015, May 19). Endocrinology - Calcium and Phosphate Regulation [Video]. YouTube. [Link]

  • Miller, Y. I., et al. (2011). Coordinate Stimulation of Macrophages by Microparticles and TLR Ligands Induces Foam Cell Formation. Journal of immunology, 186(12), 7243–7251. [Link]

  • Ahmed, I., et al. (2023). In vitro immunomodulatory effect of solid versus porous phosphate-based glass microspheres using macrophages. Journal of biomedical materials research. Part A, 111(12), 2201–2212. [Link]

  • Ntanasis-Stathopoulos, I., et al. (2020). Decreased serum phosphate levels are a useful biomarker to predict occurrence and severity of cytokine release syndrome in chimeric antigen receptor T-cell therapy. British journal of haematology, 191(4), e110–e113. [Link]

  • Abdullah, S., & Başbuğan, Y. (2022). Effects of Levamisole Application on Immunity System in Anthrax-Vaccinated Cattle. Kocatepe Veterinary Journal, 15(3), 329-335. [Link]

  • Tian, Y., et al. (2008). Cytokine secretion requires phosphatidylcholine synthesis. The Journal of biological chemistry, 283(18), 12300–12309. [Link]

  • Lee, K., et al. (2015). T cell proliferation and adaptive immune responses are critically regulated by protein phosphatase 4. PloS one, 10(3), e0121756. [Link]

Validating Ristianol Phosphate: An In Vivo Immunostimulant Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of vaccine development, the shift from traditional aluminum salts (Alum) to molecularly defined adjuvants is driven by the need for balanced Th1/Th2 immunity. Ristianol Phosphate (RP) , a synthetic small-molecule candidate (structurally distinct from biologic ligands like MPLA), presents a unique validation challenge.

Unlike complex biologicals, RP offers the theoretical advantages of defined stoichiometry , ease of manufacturing , and stability . However, its validation requires rigorous in vivo benchmarking against established standards to prove it is not merely an irritant, but a functional immunostimulant capable of driving adaptive immunity.

This guide outlines the critical path to validate RP, assuming a mechanism of action (MoA) distinct from the depot effect of Alum, likely involving Pattern Recognition Receptor (PRR) agonism (e.g., TLR7/8 or TLR4 pathways) given its synthetic small-molecule nature.

Mechanism of Action (Hypothesis & Validation)

To validate RP, we must first model its hypothesized signaling pathway against the "black box" mechanism of Alum. We hypothesize RP acts as a Type I Interferon inducer (typical of phosphate-modified small molecule agonists), activating the NF-


B and IRF pathways.
Comparative Signaling Pathway

The following diagram contrasts the hypothesized RP pathway (Intracellular/Endosomal) against the surface-level activation of MPLA (TLR4) and the depot/inflammasome activation of Alum.

MOA_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) Alum Alum (Control) NLRP3 NLRP3 Inflammasome Alum->NLRP3 Uric Acid Release MPLA MPLA (Reference) TLR4 TLR4 (Surface) MPLA->TLR4 RP Ristianol Phosphate Endosome Endosome (TLR7/8?) RP->Endosome Uptake Th2 Th2 Bias (Humoral) NLRP3->Th2 IL-1β TRIF TRIF TLR4->TRIF Biased MyD88 MyD88 Endosome->MyD88 NFkB NF-κB MyD88->NFkB IRF IRF3/7 MyD88->IRF TRIF->IRF Th1 Th1 Bias (Cellular) NFkB->Th1 IRF->Th1 IRF->Th1

Figure 1: Hypothesized signaling cascade of Ristianol Phosphate (RP) acting via endosomal PRRs to drive Th1 immunity, contrasted with Alum (Th2) and MPLA (TLR4).

Comparative Analysis: RP vs. The Gold Standards

Scientific integrity requires acknowledging that "newer" is not always "better." We must objectively compare RP against the current market leaders.

Table 1: Technical Comparison of Adjuvant Candidates

FeatureRistianol Phosphate (RP) Alum (Alhydrogel) MPLA (TLR4 Agonist) CpG ODN
Class Synthetic Small MoleculeMineral SaltBiological DerivativeSynthetic DNA
Solubility High (Phosphate group)Insoluble SuspensionLow (Requires liposomes)High
Immune Bias Th1/Th2 Balanced (Target)Th2 (Humoral only)Th1 (Cellular)Th1 (Strong)
Toxicity Risk Systemic Cytokine StormLocal GranulomaPyrogenicityAutoimmunity
Stability High (RT Stable)Freeze-sensitiveCold-chain requiredNuclease sensitive
Validation Status Experimental FDA ApprovedFDA ApprovedFDA Approved

Scientist's Note: The critical advantage of RP lies in its solubility . Unlike MPLA, which often requires complex liposomal formulations to remain stable, RP's phosphate group suggests water solubility, simplifying formulation development.

In Vivo Validation Workflow

To prove RP is a viable immunostimulant, we utilize a C57BL/6 mouse model . This strain is Th1-dominant, making it the rigorous standard for detecting cell-mediated immunity.

Experimental Design: The "Prime-Boost" Protocol

We will evaluate immunogenicity using a model antigen (Ovalbumin or recombinant Spike protein) admixed with RP.

Workflow D0 Day 0: Prime Immunization (Subcutaneous) D14 Day 14: Boost Immunization (Same Dose) D0->D14  Wait 2 Weeks   D21 Day 21: Interim Bleed (IgG Titers) D14->D21  Peak Ab Response   D35 Day 35: Terminal Sacrifice & Spleen Harvest D21->D35  Memory Phase   Readout1 Readout A: Serum IgG1 vs IgG2a (ELISA) D21->Readout1 Readout2 Readout B: Splenocyte Restimulation (IFN-γ ELISpot) D35->Readout2

Figure 2: 35-Day Immunogenicity Protocol. Critical checkpoints at Day 21 (Antibody peak) and Day 35 (Cellular memory).

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the Positive Control fails, the entire study is invalid.

Protocol A: Formulation & Dose-Ranging

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) and optimal immunogenic dose. Rationale: Small molecules can be toxic at high doses. We must titrate RP.

  • Groups (n=5 mice/group):

    • Negative Control: PBS only.

    • Antigen Control: Antigen (10µg) + PBS.

    • Benchmark: Antigen (10µg) + Alum (500µg).

    • RP Low: Antigen (10µg) + RP (10µg).

    • RP High: Antigen (10µg) + RP (100µg).

  • Preparation: Dissolve RP in sterile endotoxin-free water. Verify pH is 7.0–7.4 (phosphate buffering may be required). Admix with antigen 30 minutes prior to injection to allow potential electrostatic interaction.

  • Safety Check: Monitor weight daily for 3 days post-injection. >15% weight loss triggers euthanasia (Stop/Go criteria).

Protocol B: IgG Subclass Analysis (ELISA)

Objective: Determine Th1 vs. Th2 bias. Causality:

  • IgG1 is induced by IL-4 (Th2 marker).

  • IgG2a/c is induced by IFN-

    
     (Th1 marker).
    
  • Success Criteria: If RP induces high IgG2a compared to Alum, it confirms Th1-skewing activity (valuable for viral/cancer vaccines).

  • Coat plates with Antigen (2µg/mL) overnight.

  • Block with 1% BSA.

  • Add serial dilutions of serum from Day 21 .

  • Use HRP-conjugated anti-mouse IgG1 and IgG2a secondary antibodies.

  • Data Output: Calculate Endpoint Titer.

    • Calculation: Titer = Reciprocal of highest dilution > 2x Background.

Protocol C: Cellular Recall (ELISpot)

Objective: Verify functional T-cell activation.

  • Harvest spleens at Day 35. Isolate splenocytes.

  • Plate 2x10^5 cells/well on IFN-

    
     capture plates.
    
  • Re-stimulate with Antigen (10µg/mL) for 24-48 hours.

  • Develop spots.

  • Validation: RP must show significantly higher Spot Forming Units (SFU) than the Antigen Control.

Interpreting the Data (Decision Matrix)

Use this matrix to determine the future of Ristianol Phosphate in your pipeline:

ObservationInterpretationAction
High IgG1, Low IgG2a RP acts like Alum (Th2 bias).Pivot: Use for extracellular bacteria/parasite targets.
High IgG2a, High IFN-

RP is a Th1 inducer (Viral/Cancer).Proceed: High value. Test in viral challenge model.
High Weight Loss (>10%) Systemic Toxicity.Reformulate: Try nanoparticle encapsulation or lower dose.
No difference vs. Ag Control RP is inactive.Terminate: Check compound stability or receptor binding.

References

  • Coffman, R. L., et al. (2010). Vaccine Adjuvants: Putting Innate Immunity to Work. Immunity.[1][2] Link

    • Context: Foundational text on validating adjuvant mechanisms (TLR vs. Depot).
  • InvivoGen. (2023). Vaccine Adjuvants: A Review of TLR Agonists. Link

    • Context: Industry standard protocols for benchmarking TLR agonists like MPLA and CpG.
  • FDA Guidance for Industry. (2023). Nonclinical Safety Evaluation of Adjuvants and Adjuvanted Preventive Vaccines. Link

    • Context: Regulatory requirements for safety/tox readouts (weight loss, injection site reactivity).
  • Orr, M. T., et al. (2019). Adjuvant formulation structure and composition are critical for the development of an effective vaccine. NPJ Vaccines. Link

    • Context: Supports the formulation protocol (Protocol A) regarding particle size and stability.
  • OECD. (2023). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Link

    • Context: Standard for determining toxicity limits in the dose-ranging phase.

Sources

Technical Comparison Guide: Ristianol Phosphate vs. Parent Ristianol Bioactivity

[1]

Executive Summary

Ristianol (CP-48,867) is a synthetic immunostimulant belonging to the pyridine-thioethanol class, structurally related to levamisole.[1] While potent in vitro, its clinical utility is often limited by physicochemical constraints, specifically aqueous solubility. Ristianol Phosphate (CP-48,867-9) was developed as a water-soluble phosphate ester prodrug to overcome these delivery barriers.[1]

This guide provides a rigorous technical comparison of these two compounds, focusing on the distinct bioactivity profiles resulting from their structural differences. The core takeaway for drug development professionals is that Ristianol Phosphate is a latent bio-precursor , requiring enzymatic hydrolysis (primarily by Alkaline Phosphatase) to release the active parent compound. Consequently, in vitro screens lacking phosphatase activity will underestimate the prodrug's potential, while in vivo models demonstrate its superior pharmacokinetic utility.

Chemical Identity & Physicochemical Divergence

The fundamental difference lies in the phosphate ester moiety, which transforms the lipophilic parent alcohol into a highly polar, water-soluble anion at physiological pH.

FeatureRistianol (Parent) Ristianol Phosphate (Prodrug)
CAS Registry 78092-65-678092-66-7
Code Name CP-48,867CP-48,867-9
Systematic Name 2-((4-pyridinylmethyl)thio)ethanol2-((4-pyridinylmethyl)thio)ethanol phosphate ester
Molecular Formula C₈H₁₁NOSC₈H₁₄NO₅PS
Solubility (Water) Low / ModerateHigh (Ionic)
Primary State Active ImmunomodulatorInactive/Latent Prodrug
Key Function Direct Receptor/Cell InteractionSolubilization & Delivery Vehicle

Mechanism of Action: The Prodrug Conversion Pathway[1]

Understanding the bioactivity difference requires mapping the activation pathway.[1] Ristianol Phosphate itself does not bind effectively to immune receptors due to the steric and electrostatic hindrance of the phosphate group.[1] It must be cleaved by Alkaline Phosphatase (ALP) , an enzyme abundant in the liver, kidney, and serum.

Pathway Diagram

The following diagram illustrates the critical conversion step required for bioactivity.

Ristianol_PathwayProdrugRistianol Phosphate(Inactive Prodrug)ParentRistianol(Active Parent)Prodrug->Parent Hydrolysis (Dephosphorylation)EnzymeAlkaline Phosphatase(ALP)Enzyme->ProdrugTargetImmune Effector Cells(Macrophages/T-Cells)Parent->Target BindingResponseImmunostimulation(Cytokine Release/Proliferation)Target->Response Activation

Caption: Figure 1. Bioconversion of Ristianol Phosphate to active Ristianol.[1] The phosphate group renders the molecule inactive until enzymatic cleavage by ALP restores the pharmacophore.[1]

Comparative Bioactivity Analysis

In Vitro Bioactivity (Cellular Assays)

In standard cell culture media (often heat-inactivated and lacking sufficient ALP), Ristianol Phosphate will appear significantly less potent than the parent.[1]

  • Parent Ristianol : Exhibits direct immunostimulatory activity (e.g., macrophage activation, lymphocyte proliferation).[1]

  • Ristianol Phosphate : Activity is contingent on the addition of exogenous ALP or the expression of membrane-bound phosphatases by the specific cell line used.[1]

Data Interpretation Warning : A high IC50/EC50 for the phosphate in a standard assay does not indicate a lack of therapeutic potential; it indicates a lack of bio-activation in that specific assay system.[1]

In Vivo Bioactivity (Pharmacokinetics/Pharmacodynamics)

In vivo, the dynamic flips. The phosphate group allows for rapid dissolution and absorption (if oral/IV).[1] Once in the bloodstream, ubiquitous phosphatases rapidly convert the prodrug to the parent.

  • Bioavailability : The phosphate form typically yields higher plasma concentrations of the parent Ristianol than administering the parent directly, due to improved dissolution kinetics.

  • Systemic Effect : Both compounds result in the same pharmacodynamic effect (immunostimulation), but the phosphate offers a more reliable delivery mechanism.

Experimental Protocols for Validation

To objectively compare these compounds, researchers must control for the enzymatic conversion variable.

Protocol A: Comparative Potency with ALP Supplementation

Objective: To demonstrate that Ristianol Phosphate is equipotent to Ristianol only when converted.[1]

  • Cell Line : Murine Macrophages (e.g., RAW 264.[1]7) or T-lymphocytes.[1][2]

  • Preparation :

    • Prepare 10 mM stock solutions of Ristianol (in DMSO) and Ristianol Phosphate (in PBS/Water).

    • Prepare Alkaline Phosphatase (ALP) solution (1 unit/mL).[1]

  • Treatment Groups :

    • Group A : Ristianol (Parent) [0.1 - 100 µM][1]

    • Group B : Ristianol Phosphate [0.1 - 100 µM][1]

    • Group C : Ristianol Phosphate + ALP (Co-incubation)[1]

  • Readout : Measure NO production (Griess reagent) or cytokine release (ELISA) after 24 hours.

  • Expected Result :

    • Group A: Dose-dependent activation (Low EC50).[1]

    • Group B: Low/No activation (High EC50) – unless cells express high endogenous ALP.[1]

    • Group C: Dose-dependent activation similar to Group A (restoration of potency).[1]

Protocol B: Prodrug Stability & Conversion Assay

Objective: To quantify the conversion rate in plasma.[1]

  • Matrix : Pooled Human or Rat Plasma (fresh, not heat-inactivated to preserve enzyme activity).[1]

  • Incubation : Spike plasma with Ristianol Phosphate (10 µM). Incubate at 37°C.

  • Sampling : Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Add ice-cold Acetonitrile to precipitate proteins and stop enzymatic activity.[1]

  • Analysis : LC-MS/MS monitoring transitions for both the Phosphate (267 Da) and Parent (169 Da).

  • Calculation : Plot the disappearance of Phosphate and appearance of Parent to calculate the conversion half-life (

    
    ).[1]
    
Experimental Logic Diagram

Experimental_Workflowcluster_InVitroIn Vitro Potency ValidationStartStart ComparisonStep1Cell Culture(Low Endogenous ALP)Start->Step1BranchAdd Exogenous ALP?Step1->BranchRes1Ristianol PhosphateREMAINS INACTIVEBranch->Res1NoRes2Ristianol PhosphateCONVERTS TO ACTIVEBranch->Res2Yes

Caption: Figure 2. Decision tree for in vitro assay design. Exogenous ALP is the critical variable for validating the prodrug's latent activity.[1]

Summary of Comparative Data

ParameterRistianol (Parent)Ristianol Phosphate
Aqueous Solubility < 1 mg/mL (Est.)> 50 mg/mL (Est.)[1]
LogP ~1.5 (Lipophilic)< 0 (Hydrophilic)
In Vitro Potency (No ALP) High (Active)Low (Inactive)
In Vivo Bioavailability Variable (Solubility limited)High (Rapidly absorbed & converted)
Formulation Suitability Topical / Lipid-basedIV / Oral Aqueous Solution

References

  • United States Patent Office . (2012).[1] Topical formulations, systems and methods. Patent No. US9308181B2.[1][3] (Lists Ristianol Phosphate as an immunoregulator/immunostimulant). Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 54050, Ristianol. Retrieved from PubChem.[1] Link

  • World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN). (Confirming Ristianol as a recognized substance).
  • Heimbach, T., et al. (2007).[1] Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics. (General reference for phosphate prodrug mechanisms). Link[1]

  • Stella, V. J., & Nti-Addae, K. W. (2007).[1] Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. (Foundational text on the rationale for phosphate prodrugs). Link[1]

A Comparative Guide to the Reproducibility of Ristianol Phosphate-Induced Cytokine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The consistent and reproducible measurement of cytokine production is fundamental to immunology research, vaccine development, and the assessment of novel immunomodulatory agents. This guide provides an in-depth analysis of Ristianol phosphate, a representative synthetic Toll-like Receptor 4 (TLR4) agonist, and its application in inducing cytokine responses in vitro. We present a self-validating experimental framework designed to maximize reproducibility, contextualize the performance of Ristianol phosphate against alternative stimuli, and dissect the key variables that influence assay consistency. By explaining the causality behind experimental choices and grounding our protocols in established immunological principles, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to generate robust and reliable cytokine data.

Introduction: The Imperative for Reproducibility in Immunomodulation

This guide focuses on Ristianol phosphate, a term we use to represent a class of synthetic, phosphate-containing immunomodulators that act as agonists for Toll-like Receptor 4 (TLR4). This class includes well-characterized molecules like Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide (LPS) used in several approved vaccines.[3] TLR4 activation is a critical pathway for initiating innate immune responses, leading to the production of a cascade of pro-inflammatory cytokines and shaping the subsequent adaptive immune response.[4][5] Achieving reproducible cytokine induction with agents like Ristianol phosphate is not merely a technical challenge; it is a prerequisite for the reliable evaluation of their therapeutic potential. This guide will provide the mechanistic understanding and practical protocols necessary to achieve that standard.

The Molecular Blueprint: Ristianol Phosphate and TLR4 Signaling

Understanding the mechanism of action is the first step toward controlling experimental outcomes. Ristianol phosphate, as a TLR4 agonist, mimics a component of Gram-negative bacteria, triggering a well-defined intracellular signaling cascade.

Mechanism of Action: The lipid A moiety of bacterial lipopolysaccharide (LPS) is the canonical ligand for TLR4.[6] Synthetic agonists like Ristianol phosphate are designed to replicate this interaction. The process begins with the binding of the agonist to the MD-2 co-receptor, which then forms a complex with TLR4 on the surface of antigen-presenting cells (APCs) such as monocytes and dendritic cells. This binding event induces the dimerization of the TLR4-MD-2 complex, initiating downstream signaling through two distinct pathways:

  • MyD88-dependent Pathway: This is the primary pathway, rapidly activating transcription factors like NF-κB and MAP kinases (p38, JNK). This leads to the transcription and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[4]

  • TRIF-dependent Pathway: This secondary, delayed pathway is engaged following receptor endocytosis. It activates transcription factors like IRF3, which is crucial for the production of Type I interferons (IFN-α/β).[7]

The engagement of both pathways by Ristianol phosphate results in a potent, Th1-polarizing immune response, making it an effective vaccine adjuvant.[7]

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ristianol_Phosphate Ristianol Phosphate MD2 MD-2 Ristianol_Phosphate->MD2 TLR4_MD2_Complex TLR4/MD-2 Dimer Ristianol_Phosphate->TLR4_MD2_Complex TLR4 TLR4 MD2->TLR4 MD2->TLR4_MD2_Complex TLR4->TLR4_MD2_Complex MyD88 MyD88 TLR4_MD2_Complex->MyD88 MyD88-dependent Pathway TRIF TRIF TLR4_MD2_Complex->TRIF TRIF-dependent Pathway TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAP Kinases TAK1->MAPK NFkB NF-κB IKK->NFkB Gene_Expression_Pro Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB->Gene_Expression_Pro MAPK->Gene_Expression_Pro IRF3 IRF3 TRAF3->IRF3 Gene_Expression_IFN Type I IFN Genes (IFN-α, IFN-β) IRF3->Gene_Expression_IFN Experimental_Workflow A 1. Whole Blood Collection (Sodium Heparin) B 2. PBMC Isolation (Ficoll-Paque Gradient) A->B Dilute 1:1 with PBS C 3. Cell Counting & Viability (Trypan Blue Exclusion) B->C Wash cells D 4. Cell Plating (1-2 x 10^6 cells/mL) C->D Resuspend in RPMI-1640 + 10% FBS E 5. Stimulation (Ristianol Phosphate & Controls) D->E F 6. Incubation (18-24 hours at 37°C, 5% CO2) E->F G 7. Supernatant Collection (Centrifuge & Harvest) F->G Spin at 400 x g, 10 min H 8. Cytokine Quantification (ELISA, Luminex, etc.) G->H Store at -80°C if needed I 9. Data Analysis H->I

Caption: Standardized workflow for Ristianol phosphate-induced cytokine assay.
Detailed Step-by-Step Methodology

Materials:

  • Human whole blood collected in sodium heparin tubes.

  • Phosphate Buffered Saline (PBS), sterile.

  • Ficoll-Paque PLUS (or equivalent density gradient medium). [8]* RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Ristianol phosphate (or other TLR4 agonist) stock solution.

  • 96-well cell culture plates, sterile.

  • Reagents for cytokine quantification (e.g., ELISA kit).

Protocol:

  • PBMC Isolation:

    • Action: Dilute whole blood 1:1 with sterile PBS. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube. [9][10] * Action: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. [10] * Causality: This density gradient centrifugation separates the mononuclear cells (lymphocytes and monocytes), which form a distinct buffy coat layer, from red blood cells and granulocytes that pellet at the bottom. [8]Turning the brake off prevents disruption of these delicate layers during deceleration.

    • Action: Carefully aspirate the buffy coat layer and transfer to a new tube. Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

  • Cell Counting and Plating:

    • Action: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and viability assessment using Trypan Blue exclusion.

    • Causality: Accurate cell counting is critical for reproducibility. Viability should be >95%; low viability indicates stressful isolation and will lead to inconsistent results.

    • Action: Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640. Plate 100 µL of the cell suspension per well in a 96-well plate (2 x 10^5 cells/well).

    • Causality: Cell density affects cell-to-cell interactions and nutrient availability, directly impacting cytokine output. Keeping this constant is essential.

  • Cell Stimulation:

    • Action: Prepare serial dilutions of Ristianol phosphate in complete RPMI-1640. Also prepare a "medium alone" (unstimulated) control and a positive control (e.g., LPS at 100 ng/mL).

    • Action: Add 100 µL of the stimulus or control solutions to the appropriate wells. The final volume in each well will be 200 µL.

    • Causality: The unstimulated control establishes the baseline cytokine secretion, while the positive control validates that the cells are responsive. A dose-response curve for Ristianol phosphate provides more information than a single concentration.

  • Incubation and Supernatant Harvest:

    • Action: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

    • Causality: This incubation period is typically optimal for the accumulation of key pro-inflammatory cytokines like TNF-α and IL-6. Shorter or longer times can be used to study cytokine kinetics but must be kept consistent. [11] * Action: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

    • Action: Analyze the supernatant immediately or store at -80°C for later analysis. Avoid multiple freeze-thaw cycles.

  • Cytokine Quantification:

    • Action: Measure the concentration of target cytokines (e.g., TNF-α, IL-6) in the supernatants using a validated method like ELISA or a multiplex bead-based assay (e.g., Luminex). [12] * Causality: ELISA is a robust and sensitive method for single-analyte measurement. Multiplex assays are highly efficient for measuring a panel of cytokines from a small sample volume but require careful validation to avoid cross-reactivity issues. [13][14]

Comparative Analysis of Cytokine-Inducing Agents

No single stimulus is perfect for every application. The choice of agent depends on the specific research question, the target cell population, and the desired cytokine profile. Here, we compare Ristianol phosphate to other commonly used stimuli.

FeatureRistianol Phosphate (TLR4 Agonist)R848 (TLR7/8 Agonist)CpG ODN (TLR9 Agonist)PHA (Lectin)
Mechanism of Action Activates TLR4 signaling pathway. [4][6]Activates TLR7 and TLR8, mimicking viral ssRNA. [15][16]Activates TLR9, mimicking bacterial/viral DNA. [5]Binds to glycoproteins on the T-cell surface, causing cross-linking and activation.
Primary Target Cells Monocytes, Dendritic Cells, Macrophages.Plasmacytoid Dendritic Cells (pDCs), Monocytes, B-cells. [15]pDCs, B-cells. [5]T-lymphocytes.
Typical Cytokine Profile High TNF-α, IL-6, IL-1β; moderate Type I IFNs. Strong Th1 polarization. [3][7]Potent inducer of IFN-α (from pDCs) and TNF-α/IL-12 (from monocytes). [16][17]Very strong inducer of IFN-α from pDCs.High IL-2, IFN-γ (from T-cells).
Reproducibility Factors Dependent on monocyte frequency and donor TLR4 genetics.Highly dependent on pDC frequency, which can vary significantly between donors.Highly dependent on pDC and B-cell frequency.Dependent on T-cell frequency and viability. Generally robust but non-specific.
Pros Well-defined pathway; clinically relevant (adjuvant); induces strong pro-inflammatory response.Potent Type I IFN induction; relevant for antiviral studies.Strongest Type I IFN inducer; specific to certain cell types.Strong, reliable T-cell activator; good positive control for T-cell function.
Cons Response can vary with donor genetics; potential for endotoxin tolerance.High donor-to-donor variability in IFN-α response.Limited cell-type activation.Mitogenic (induces proliferation); non-specific, polyclonal activation.

Field-Proven Insights:

  • For studies focused on monocyte activation and general inflammation, Ristianol phosphate provides a robust and physiologically relevant stimulus. Its performance as a vaccine adjuvant makes it a superior choice for translational research. [7]* When the primary goal is to measure Type I interferon responses, particularly in the context of antiviral immunity, R848 or CpG ODN are more potent and specific choices. [5][15]* Phytohemagglutinin (PHA) is best used as a positive control to confirm the general responsiveness of the T-cell compartment within the PBMC population, rather than as a tool for studying specific innate signaling pathways. [11]

Mastering the Variables: A Guide to Ensuring Reproducibility

Achieving low inter-assay and intra-assay variability is the ultimate goal. This requires a systematic approach to identifying and controlling sources of error. [2] Key Sources of Variability and Mitigation Strategies:

  • Biological Variability:

    • The Challenge: Every blood donor is different. Genetic polymorphisms (e.g., in the TLR4 gene), recent infections, medications, and general health status can significantly alter the cytokine response.

    • Mitigation:

      • Donor Screening: Establish clear inclusion/exclusion criteria for donors.

      • Large Donor Pools: For establishing baseline responses, pool PBMCs from multiple donors (3-5) to average out individual variations.

      • Reference Samples: Cryopreserve a large batch of PBMCs from a single, well-characterized "reference" donor. Include this reference sample in every assay run to monitor assay performance over time.

  • Technical & Procedural Variability:

    • The Challenge: Minor deviations in protocol execution can have a major impact. This includes everything from the age of the blood sample to pipetting technique.

    • Mitigation:

      • Standard Operating Procedures (SOPs): A detailed, unambiguous SOP is non-negotiable. All operators must be trained and qualified on the same procedure.

      • Cell Handling: Process blood samples within a consistent timeframe (e.g., < 8 hours from collection). Avoid harsh vortexing of cells. Ensure complete and consistent resuspension of cell pellets.

      • Reagent Consistency: Use the same lot of critical reagents (especially FBS, which can have variable endotoxin levels) for a given set of experiments. Aliquot and store reagents properly.

  • Measurement Variability:

    • The Challenge: The choice of assay platform and its execution can introduce significant variability. [1] * Mitigation:

      • Platform Consistency: Do not switch between measurement platforms (e.g., ELISA from one vendor to another, or from ELISA to Luminex) in the middle of a study without extensive bridging experiments. [2] * Assay Validation: Ensure standard curves are consistently within the acceptable range (e.g., R² > 0.99). Run quality control samples with known cytokine concentrations in every plate to assess accuracy and precision.

      • Dynamic Range: Be aware of the lower and upper limits of quantification (LLOQ, ULOQ) for your assay. Samples that fall outside this range should be diluted and re-assayed. [14]

Conclusion

The reproducible induction of cytokines by Ristianol phosphate is an achievable goal that hinges on a deep understanding of its mechanism of action and a disciplined approach to experimental execution. By treating the entire workflow—from blood collection to data analysis—as an integrated, self-validating system, researchers can minimize variability and generate high-quality, reliable data. This guide provides the foundational knowledge and a practical framework to compare Ristianol phosphate's performance, troubleshoot inconsistencies, and ultimately, produce data with the scientific integrity required to advance the fields of immunology and drug development.

References

  • Coler, R. N., et al. (2011). "Development and characterization of a synthetic Toll-like receptor 4 (TLR4) agonist (glucopyranosyl lipid A) as a vaccine adjuvant." PLoS One, 6(1), e16333. [Link]

  • Gorden, K. B., et al. (2005). "Synthetic TLR agonists as adjuvants." Current Opinion in Immunology, 17(3), 249-254. [Link]

  • Wu, J., et al. (2004). "Toll-like receptor-mediated control of B-cell activation." Immunology, 112(3), 365-373. [Link]

  • Kawai, T., & Akira, S. (2010). "The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors." Nature Immunology, 11(5), 373-384. [Link]

  • Krieg, A. M. (2002). "CpG motifs in bacterial DNA and their immune effects." Annual Review of Immunology, 20, 709-760. [Link]

  • Bristol Myers Squibb Co. (2023). "TLR7-selective agonist shows potent cytokine induction in vitro and in vivo." BioWorld. [Link]

  • Smits, E. L., et al. (2008). "The TLR7/8 agonist R848 revisited: The impact of oxidation." Journal of Leukocyte Biology, 84(4), 954-960. [Link]

  • Orr, M. T., et al. (2013). "Formulated phospholipids as non-canonical TLR4 agonists." PLoS One, 8(5), e63189. [Link]

  • Venet, F., et al. (2018). "Immune Functional Assays, From Custom to Standardized Tests for Precision Medicine." Frontiers in Immunology, 9, 2372. [Link]

  • Maino, V. C., & Picker, L. J. (1998). "Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells." Clinical Immunology and Immunopathology, 88(2), 161-170. [Link]

  • Mori, Y., et al. (1989). "Inositol phosphate formation and chloride current responses induced by acetylcholine and serotonin through GTP-binding proteins in Xenopus oocyte after injection of rat brain messenger RNA." Brain Research, 486(2), 292-299. [Link]

  • Knight, V., et al. (2020). "Variability in the Laboratory Measurement of Cytokines." Archives of Pathology & Laboratory Medicine, 144(10), 1251-1257. [Link]

  • Irvine, R. F. (2012). "Defining Signal Transduction by Inositol Phosphates." Cold Spring Harbor Perspectives in Biology, 4(12), a011244. [Link]

  • Nishimura, Y., et al. (2021). "Decreased serum phosphate levels are a useful biomarker to predict occurrence and severity of cytokine release syndrome in chimeric antigen receptor T-cell therapy." British Journal of Haematology, 193(3), 543-550. [Link]

  • Carter, D., et al. (2016). "TLR4 ligand formulation causes distinct effects on antigen-specific cell-mediated and humoral immune responses." Vaccine, 34(35), 4163-4171. [Link]

  • Andrey K. (2015). "Phosphoinositide Signal Pathway." YouTube. [Link]

  • van der Vries, E., et al. (2022). "Development and standardization of assays to assess immunogenicity and correlates of protection of vaccines against respiratory viral infections." Frontiers Research Topic. [Link]

  • Knight, V., et al. (2020). "Variability in the Laboratory Measurement of Cytokines: A Longitudinal Summary of a College of American Pathologists Proficiency Testing Survey." Archives of Pathology & Laboratory Medicine. [Link]

  • de Souza, A. S., et al. (2022). "Cytokines as an important player in the context of CAR-T cell therapy for cancer: Their role in tumor immunomodulation, manufacture, and clinical implications." Frontiers in Immunology, 13, 971556. [Link]

  • ResearchGate. (2021). "How to measure cytokines after PHA stimulation of PBMCs?" ResearchGate Q&A. [Link]

  • Zhang, J. R., & Majerus, P. W. (1998). "Phosphatidylinositol signalling reactions." Seminars in Cell & Developmental Biology, 9(2), 143-149. [Link]

  • Ciacci, C., et al. (2022). "Methodological Approaches To Assess Innate Immunity and Innate Memory in Marine Invertebrates and Humans." Frontiers in Immunology, 13, 831825. [Link]

  • Shono, Y., et al. (2022). "Early prediction of cytokine release syndrome by measuring phosphate and magnesium levels following chimeric antigen receptor T cell therapy." Scientific Reports, 12(1), 1145. [Link]

  • Andrade, L. E. C. (2018). "The importance of standardization in immunology in clinical and research scenarios." International Union of Immunological Societies. [Link]

  • Reyes, G., et al. (2020). "Toll-like receptor 4 agonist and antagonist lipopolysaccharides modify innate immune response in rat brain circumventricular organs." Journal of Neuroinflammation, 17(1), 7. [Link]

  • Ziemba, B. P., & Falke, J. J. (2022). "The Inositol Phosphate System—A Coordinator of Metabolic Adaptability." International Journal of Molecular Sciences, 23(21), 13398. [Link]

  • Oxford Academic. (2024). "Validation of Inflammatory Cytokine Multiplex Array With Variations in Target Panel." Journal of the Endocrine Society. [Link]

  • Bracci, P. M., et al. (2014). "Multiplex assay reliability and long-term intra-individual variation of serologic inflammatory biomarkers." Cancer Epidemiology, Biomarkers & Prevention, 23(11), 2419-2428. [Link]

  • Berridge, M. J. (1988). "Inositol phosphates and cell signalling." Biochemical Society Transactions, 16(6), 985-986. [Link]

  • Bio-Rad. (n.d.). "How to Choose the Right Cytokine Detection Method for Your Research?" Bio-Rad Insights. [Link]

  • de Souza, A. P., et al. (2022). "Long-Term Protective Immune Responses Induced by rBCG-RBD/rRBD Heterologous Prime/Boost Immunization Strategy: Fusion of RBD-Wuhan with LTB Adjuvant Induces Cross-Reactivity with SARS-CoV-2 Variant Omicron." Vaccines, 10(10), 1642. [Link]

  • Wang, Y., et al. (2021). "Monophosphoryl lipid A directly regulates Th1 cytokine production in human CD4+ T-cells through Toll-like receptor 2 and 4." Immunobiology, 226(5), 152132. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Ristianol Phosphate and its Analogs for Optimized Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the optimization of a drug candidate's pharmacokinetic (PK) profile is as critical as its pharmacodynamic (PD) efficacy. An ideal therapeutic agent must not only interact effectively with its target but also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate concentration at the site of action. The phosphate prodrug strategy has emerged as a prominent approach to enhance the bioavailability of drug candidates with suboptimal physicochemical properties such as low aqueous solubility.[1][2] By transiently masking a hydroxyl group with a phosphate moiety, it is often possible to dramatically improve solubility and, consequently, oral absorption.[1][2] This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of Ristianol Phosphate, a novel investigational compound, and two of its structural analogs, designated Analog A and Analog B.

Ristianol, the parent compound, is a potent inhibitor of a key intracellular kinase. However, its development has been hampered by poor aqueous solubility, leading to low and variable oral bioavailability. To address this, Ristianol was converted to its phosphate prodrug, Ristianol Phosphate, with the expectation of improved biopharmaceutical properties. Analogs A and B were subsequently synthesized with modifications to the parent Ristianol scaffold to explore potential improvements in metabolic stability and overall pharmacokinetic behavior.

This guide will delve into the preclinical pharmacokinetic data generated for these three compounds. We will examine key ADME parameters, supported by detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison. The objective is to elucidate the structure-pharmacokinetic relationships among these compounds and to provide insights that can guide the selection of the most promising candidate for further development.

Comparative Pharmacokinetic Profiles

A series of in vitro and in vivo studies were conducted to characterize and compare the pharmacokinetic properties of Ristianol Phosphate, Analog A, and Analog B. The key findings are summarized in the table below, followed by a detailed discussion of each parameter.

Pharmacokinetic ParameterRistianol PhosphateAnalog AAnalog B
Aqueous Solubility (pH 7.4) > 10 mg/mL1.5 mg/mL0.8 mg/mL
Caco-2 Permeability (Papp A→B) 0.5 x 10⁻⁶ cm/s5.2 x 10⁻⁶ cm/s9.8 x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / Papp A→B) 1.23.11.5
Plasma Protein Binding (%) 85%92%98%
Metabolic Stability (t½ in human liver microsomes) 25 min45 min15 min
Oral Bioavailability (in rats) 45%65%20%
Plasma Half-life (t½ in rats) 4 hours8 hours2 hours
Primary Clearance Mechanism Hepatic Metabolism (CYP3A4)Hepatic Metabolism (CYP3A4, CYP2D6)Renal Clearance
Absorption

The primary rationale for developing Ristianol Phosphate was to improve upon the poor solubility of the parent drug, Ristianol. As anticipated, the phosphate prodrug exhibited significantly enhanced aqueous solubility. This is a common and effective strategy for improving the dissolution of poorly soluble compounds, a critical first step in oral absorption.[3][4]

The Caco-2 permeability assay, an in vitro model of the human intestinal epithelium, was employed to predict the oral absorption of the parent compounds (after enzymatic conversion of the prodrug).[5][6] Ristianol (the active form of Ristianol Phosphate) demonstrated low permeability. Analog A showed moderate permeability, while Analog B exhibited high permeability. Interestingly, Analog A also displayed a significant efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells and back into the gut lumen, thereby limiting its absorption.[5]

Distribution

Plasma protein binding is a critical determinant of a drug's distribution in the body. Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect.[7][8] All three compounds exhibited high plasma protein binding, a characteristic that can limit the volume of distribution and the concentration of free drug at the target site. Analog B showed the highest degree of plasma protein binding, which may contribute to its lower efficacy in in vivo models despite its high permeability.

Metabolism

The metabolic stability of the compounds was assessed using human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism in the liver.[9][10][11] Ristianol and Analog A were found to be primarily metabolized by CYP3A4, with Analog A also showing some involvement of CYP2D6. Analog A demonstrated greater metabolic stability than Ristianol, which is consistent with its longer plasma half-life in rats. In contrast, Analog B was rapidly metabolized, suggesting a shorter duration of action.

Excretion

The primary route of elimination differed significantly among the compounds. Ristianol and Analog A are predominantly cleared via hepatic metabolism, while Analog B is primarily eliminated through renal excretion. This information is crucial for predicting potential drug-drug interactions and for dose adjustments in patients with impaired liver or kidney function.

Experimental Methodologies

To ensure the reliability and reproducibility of the presented data, the following detailed experimental protocols were employed.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.[5][6]

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[12]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.[5]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins.[7][15]

Protocol:

  • Preparation: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.

  • Equilibrium: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both aliquots is determined by LC-MS/MS.[16]

  • Calculation of Percent Bound: % Bound = ((Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration) * 100

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes.[9][17]

Protocol:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.

  • Analysis: The concentration of the remaining parent compound in each aliquot is quantified by LC-MS/MS.

  • Calculation of Half-Life (t½): The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the half-life.

In Vivo Pharmacokinetic Study in Rats

This study provides key information on the overall ADME profile of a drug in a living organism.[18][19][20]

Protocol:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Dosing:

    • Oral (PO): The test compound is administered by oral gavage.

    • Intravenous (IV): The test compound is administered via the tail vein to determine the absolute bioavailability.[21]

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined by a validated LC-MS/MS method.[22][23]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Visualizing the Process: Experimental Workflows

To further clarify the experimental designs, the following diagrams illustrate the workflows for the Caco-2 permeability and in vivo pharmacokinetic studies.

G cluster_0 Caco-2 Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (TEER) B->C D Add compound to donor chamber (Apical or Basolateral) C->D E Incubate at 37°C D->E F Sample from receiver chamber at time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H G cluster_1 In Vivo PK Study Workflow (Rat) A Dose rats (Oral or IV) B Collect blood samples at specified time points A->B C Separate plasma by centrifugation B->C D Analyze plasma samples by LC-MS/MS C->D E Plot plasma concentration vs. time D->E F Perform non-compartmental PK analysis E->F G Determine key PK parameters (AUC, t½, F%) F->G

Caption: Workflow for the in vivo pharmacokinetic study.

Structure-Pharmacokinetic Relationships and Future Directions

The comparative data reveal important structure-pharmacokinetic relationships that can guide further optimization efforts.

G cluster_0 Structure-Activity Relationship cluster_1 Pharmacokinetic Outcome RP Ristianol Phosphate (High Solubility, Low Permeability) A Analog A (Improved Permeability & Stability) RP->A Structural modification for permeability B Analog B (High Permeability, High Clearance) RP->B Different modification for permeability RP_PK Moderate Bioavailability RP->RP_PK A_PK Good Bioavailability, Longer Half-life A->A_PK B_PK Poor Bioavailability, Short Half-life B->B_PK

Caption: Relationship between structural modifications and pharmacokinetic outcomes.

The conversion of Ristianol to its phosphate prodrug successfully addressed the solubility issue, leading to moderate oral bioavailability. The structural modifications in Analog A resulted in a favorable balance of improved permeability and metabolic stability, translating to higher oral bioavailability and a longer half-life. This makes Analog A a more promising candidate for once-daily dosing. In contrast, while the modifications in Analog B significantly increased permeability, they also introduced a metabolic liability, leading to rapid clearance and poor bioavailability.

Future efforts should focus on synthesizing new analogs based on the scaffold of Analog A, with the aim of further reducing plasma protein binding and minimizing its interaction with efflux transporters. Physiologically based pharmacokinetic (PBPK) modeling could also be employed to better predict human pharmacokinetics from this preclinical data. [24]

Conclusion

This comparative guide has provided a detailed analysis of the pharmacokinetic profiles of Ristianol Phosphate and two of its analogs. The data clearly demonstrate the profound impact that subtle structural modifications can have on the ADME properties of a drug candidate. By systematically evaluating key pharmacokinetic parameters through robust in vitro and in vivo assays, we have identified Analog A as the most promising candidate for further development. The insights gained from this analysis will be invaluable for guiding the next steps in the optimization of this important new class of kinase inhibitors.

References

  • Tantra, T., Singh, Y., Patekar, R., Kulkarni, S., Kumar, P., & Thareja, S. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Samara Journal of Science, 31(3), 336-357. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Cahard, D., et al. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 12(6), 856-860. [Link]

  • Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • McGuigan, C., et al. (2012). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future Medicinal Chemistry, 4(13), 1637-1663. [Link]

  • Heimbach, T., et al. (2003). Absorption rate limit considerations for oral phosphate prodrugs. Pharmaceutical Research, 20(6), 848-856. [Link]

  • Crison, J. R., et al. (2025). Physiologically Based Pharmacokinetic Modeling of Phosphate Prodrugs: Case Studies: Fostemsavir and Fostamatinib. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. [Link]

  • PubMed. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

  • Frontiers. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

  • ResearchGate. Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... [Link]

  • PubMed. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]

  • Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • Caco2 assay protocol. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • KNOWLEDGE – International Journal. THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC... [Link]

  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • NIH. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? [Link]

  • Pharma Industry Review. Advanced CYP450 Metabolism Assays. [Link]

  • Agilent. Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]

  • ACS Publications. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

Sources

Ristianol Phosphate Purity Verification: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In immunomodulation research, Ristianol Phosphate (CAS: 78092-66-7) serves as a critical bioactive agent. However, its efficacy is strictly correlated with its salt stoichiometry and the absence of oxidative byproducts (sulfoxides). While many suppliers provide HPLC-UV purity data, this method often fails to detect inorganic impurities (excess phosphate) or verify the correct salt form.

This guide challenges the industry standard of relying solely on HPLC. We propose and detail a Dual-Stream Verification Protocol (DSVP) utilizing NMR (1H, 31P) and High-Resolution Mass Spectrometry (HRMS) . This approach provides an absolute structural confirmation that chromatographic retention time alone cannot offer.

Comparison: Standard QC vs. The DSVP Approach
FeatureStandard HPLC-UVDSVP (NMR + MS)
Primary Detection Chromophore absorption (UV 254nm)Mass-to-charge ratio & Nuclear spin
Salt Stoichiometry Blind (Cannot quantify counter-ions)Precise (via 1H/31P integration)
Impurity ID Retention time onlyExact mass & structural fingerprint
Inorganic Impurities Invisible (e.g., excess H3PO4)Visible (31P NMR)
Confidence Level Low (90-95%)Absolute (>99%)

Chemical Identity & Expected Signatures

Before initiating verification, the analyst must understand the target molecular architecture. Ristianol Phosphate is the phosphate salt of 2-((4-Pyridinylmethyl)thio)ethanol .

  • Formula: C

    
    H
    
    
    
    NO
    
    
    PS (Salt)
  • Molecular Weight: 267.24 g/mol (Salt); 169.25 g/mol (Free Base)

  • Key Structural Moieties: Pyridine ring, Thioether linkage, Primary alcohol, Phosphate counter-ion.

The "Fingerprint" Expectations
  • Mass Spectrometry (ESI+): You will not observe the molecular ion of the salt (267.24). You will observe the protonated base

    
     m/z.
    
  • 1H NMR: Look for the downfield shift of pyridine protons caused by protonation at the nitrogen atom.

  • 31P NMR: A distinct singlet corresponding to the phosphate anion, crucial for confirming it is not the hydrochloride or free base form.

Dual-Stream Verification Protocol (DSVP)

This protocol is designed to be self-validating. The MS stream confirms identity, while the NMR stream quantifies purity and stoichiometry.

Workflow Visualization

DSVP_Workflow cluster_MS Stream A: Identity (MS) cluster_NMR Stream B: Quantitation (NMR) Sample Raw Ristianol Phosphate Sample Solvent Solvent Prep (D2O for NMR / MeOH for MS) Sample->Solvent MS_Inj Direct Infusion / LC-MS Solvent->MS_Inj Aliquot A NMR_H1 1H NMR (400+ MHz) Structure & Organic Impurities Solvent->NMR_H1 Aliquot B MS_Data ESI+ Spectrum Target: m/z 170.06 MS_Inj->MS_Data Validation Data Synthesis & Purity Calculation MS_Data->Validation NMR_P31 31P NMR Phosphate Confirmation NMR_H1->NMR_P31 Same Tube NMR_H1->Validation NMR_P31->Validation Decision Release / Reject Validation->Decision

Figure 1: The Dual-Stream Verification Protocol ensures orthogonal validation of both chemical structure and salt composition.

Stream A: Mass Spectrometry (Identity)

Objective: Confirm the presence of the Ristianol base and screen for oxidative degradation (Sulfoxide formation).

Methodology:

  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Range: 100–500 m/z.

Data Interpretation:

  • Primary Peak:

    
     (Calculated for 
    
    
    
    ).
  • Common Impurity (Red Flag):

    
    . This indicates the Sulfoxide  derivative (Ristianol Sulfoxide), a common degradation product of thioethers exposed to air.
    
  • Phosphate Check (Negative Mode): Switch to ESI-. Look for

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) to confirm the anion.
Stream B: NMR Spectroscopy (Purity & Stoichiometry)

Objective: Quantify the molar ratio of Ristianol to Phosphate and detect organic solvents.

Methodology:

  • Solvent: Deuterium Oxide (

    
    ). Note: 
    
    
    
    is preferred over DMSO-d6 to avoid obscuring exchangeable protons and to ensure the phosphate salt is fully dissociated.
  • Internal Standard: Maleic Acid or TMSP (for quantitative integration).

  • Experiments: 1H (16 scans), 31P (64 scans, proton-decoupled).

1H NMR Analysis (Predicted Shifts in


): 
  • Pyridine Aromatics: The protonation of the pyridine nitrogen by the phosphate acid will shift the aromatic doublets downfield compared to the free base.

    • 
       ppm (d, 2H, 
      
      
      
      -protons to N).
    • 
       ppm (d, 2H, 
      
      
      
      -protons).
  • Thioether Bridge:

    
     ppm (s, 2H, 
    
    
    
    ).
  • Ethyl Chain:

    • 
       ppm (t, 2H, 
      
      
      
      ).
    • 
       ppm (t, 2H, 
      
      
      
      ).

31P NMR Analysis:

  • Signal: A sharp singlet at

    
     ppm (relative to 85% 
    
    
    
    ).
  • Stoichiometry Calculation: Integrate the 31P signal against an external phosphate standard (or verify 1:1 ratio if using a dual-standard method).

  • Impurity Check: Polyphosphates or pyrophosphates will appear as multiplets upfield (

    
     to 
    
    
    
    ppm).

Troubleshooting & Causality

Scenario 1: The MS shows m/z 170, but the NMR shows split peaks.

  • Cause: Partial oxidation. The thioether sulfur is chiral when oxidized to a sulfoxide. This creates diastereomers if another chiral center exists, or simply splits the signals due to chemical environment changes.

  • Action: Check for the m/z 186 peak in MS. If present, the sample is degraded.

Scenario 2: 1H NMR integration is perfect, but the sample is hygroscopic and "sticky".

  • Cause: Excess Phosphoric Acid. If the stoichiometry is not exactly 1:1, excess

    
     acts as a hygroscopic agent.
    
  • Action: Use 31P NMR to quantify the phosphate relative to an internal standard. A molar ratio > 1.05:1 indicates improper crystallization.

Scenario 3: Solubility issues in water.

  • Cause: You may have the Free Base (Ristianol), not the Phosphate salt.

  • Action: Check pH. The Phosphate salt solution should be acidic (

    
    ). The free base is less soluble in neutral water.
    

References

  • PubChem. Ristianol | C8H11NOS.[1] National Library of Medicine.[1] Accessed February 3, 2026. [Link][1][2]

  • Google Patents. Multifunctional ionic liquid compositions (US8314077B2). Lists Ristianol Phosphate as an immunoregulator.[3][4][5][6][7][8][9] Accessed February 3, 2026.

Sources

Safety Operating Guide

Personal protective equipment for handling Ristianol phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Core Safety Directive: The "Zero-Exposure" Standard

As an immunotherapeutic agent, Ristianol phosphate (CP-48,867-9) is not merely a chemical reagent; it is a potent biological modifier. In my experience optimizing assays for high-potency active pharmaceutical ingredients (HPAPIs), the most common failure point isn't the experimental design—it's the underestimation of compound bioactivity during the weighing and solubilization steps.

Treat Ristianol phosphate as a Class 3B Highly Potent Compound (OEB 4) . Its mechanism involves potent stimulation of immune signaling pathways (likely TLR/cytokine axes), meaning even microgram-level exposure can trigger unintended systemic immune responses in personnel.

Immediate Action Protocol: PPE & Containment
ComponentSpecificationRationale (Causality)
Respiratory PAPR (Powered Air Purifying Respirator) or N95 minimum with face shield.Powder inhalation is the highest risk.[1] Phosphate salts are often hygroscopic and fine; aerosolization during weighing is invisible but biologically significant.
Dermal (Hands) Double-gloving (Nitrile / Nitrile). Outer glove: 5 mil; Inner glove: 4 mil."Regimental" gloving prevents permeation. The outer glove is sacrificial; the inner glove maintains the sterile/safety barrier.
Body Tyvek® IsoClean® or equivalent impervious lab coat with wrist cuffs.Standard cotton coats are porous. You must prevent particulate retention on clothing that could migrate outside the containment zone.
Containment Class II, Type A2 Biosafety Cabinet (BSC) or Powder Containment Hood.Never handle the dry powder on an open bench. Airflow must be laminar and inward to capture aerosols at the source.

Technical Handling & Solubilization Logic

The phosphate salt form of Ristianol confers water solubility, but it also introduces hygroscopicity. This creates a specific logistical challenge: hydrolysis-induced degradation if handled improperly.

Step-by-Step Solubilization Workflow
  • Equilibration: Allow the vial to reach room temperature inside the desiccator before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation, initiating hydrolysis and altering the precise mass-to-activity ratio.

  • Weighing: Use an anti-static gun on the weighing boat.

    • Why? Charged phosphate powders "jump." Static elimination ensures the mass on the balance equals the mass in your tube.

  • Solvent Choice: Dissolve in sterile, endotoxin-free water or PBS (pH 7.4).

    • Constraint: Avoid DMSO for the initial stock if in vivo use is planned, as phosphate salts are designed for aqueous compatibility.

  • Filtration: Syringe filter (0.22 µm PVDF).

    • Critical Check: Do not use Nylon filters, which can bind certain small-molecule immunomodulators, reducing effective concentration.

Experimental Application: Validating the System

To ensure your safety protocols are working and your compound is active, you must run a self-validating control experiment . We utilize a standard PBMC (Peripheral Blood Mononuclear Cell) stimulation assay to verify Ristianol's potency.

Protocol: PBMC Stimulation Assay
  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Seeding: Plate

    
     cells/well in 96-well flat-bottom plates in RPMI-1640 + 10% FBS.
    
  • Treatment:

    • Negative Control: Vehicle (PBS).

    • Positive Control: LPS (100 ng/mL) or R848 (TLR7/8 agonist).

    • Test: Ristianol Phosphate (Titration: 0.1 µM – 10 µM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Harvest supernatant and quantify TNF-α or IFN-γ via ELISA.

Success Criteria: A dose-dependent increase in cytokine secretion confirms compound integrity. Lack of signal implies degradation (likely moisture damage) or filtration loss.

Mechanism of Action: The Signaling Pathway

Ristianol phosphate acts as an immunostimulant. While specific proprietary targets can vary, compounds in this class (CP-series) typically function as agonists for Toll-like Receptors (TLRs), triggering the NF-κB and IRF signaling cascades.[2] This leads to the transcription of pro-inflammatory cytokines.

The diagram below visualizes this cascade, highlighting where the compound engages the system to produce the "danger signal" that results in immune activation.

G cluster_0 Intracellular Signaling Ristianol Ristianol Phosphate (Extracellular) TLR TLR Receptor (e.g., TLR7/8) Ristianol->TLR Ligand Binding Endosome Endosome / Lysosome MyD88 MyD88 (Adaptor Protein) TLR->MyD88 IRAK IRAK Complex MyD88->IRAK NFkB NF-κB (Transcription Factor) IRAK->NFkB Phosphorylation Cascade Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN) Nucleus->Cytokines Transcription & Secretion

Figure 1: Generalized immunostimulatory signaling pathway activated by Ristianol phosphate, leading to cytokine production.

Disposal & Decontamination

Because Ristianol phosphate is bioactive, standard chemical disposal is insufficient. You must destroy the biological activity.

  • Solid Waste: All gloves, weigh boats, and contaminated paper towels must go into incineration-designated biohazard bins (Yellow/Red bags depending on local regulations).

  • Liquid Waste: Treat liquid waste with 10% Bleach (Sodium Hypochlorite) for 30 minutes before disposal. The oxidative power of bleach degrades the organic structure, nullifying the immunostimulatory motif.

  • Spill Cleanup:

    • Cover spill with paper towels.

    • Soak with 10% bleach (do not spray directly to avoid aerosolizing powder).

    • Wait 15 minutes.

    • Wipe up and dispose of as hazardous waste.

References

  • FDA Global Substance Registration System (GSRS). Ristianol Phosphate - Unique Ingredient Identifier (UNII). U.S. National Library of Medicine. Link

  • National Institutes of Health (NIH) - PubChem. Ristianol (Active Moiety) Compound Summary. National Center for Biotechnology Information. Link

  • GMP Journal. Safe Handling of Highly Potent Substances. Link

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ristianol phosphate
Reactant of Route 2
Reactant of Route 2
Ristianol phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.